molecular formula C8H7ClO3 B192878 5-Chloro-2-methoxybenzoic acid CAS No. 3438-16-2

5-Chloro-2-methoxybenzoic acid

Cat. No.: B192878
CAS No.: 3438-16-2
M. Wt: 186.59 g/mol
InChI Key: HULDRQRKKXRXBI-UHFFFAOYSA-N
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Description

Complexes of 4-chloro-2-methoxybenzoic acid anion with Mn2+, Co2+, Ni2+, Cu2+ and Zn2+ have been investigated.>5-Chloro-2-methoxybenzoic Acid is a reactant used in the synthesis of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide. It has been used in the synthesis of 5-chloro-2-methoxybenzoates of La(III), Ga(III) and Lu(III).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULDRQRKKXRXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187949
Record name 5-Chloro-o-anisic acid
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3438-16-2
Record name 5-Chloro-2-methoxybenzoic acid
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Record name 5-Chloro-o-anisic acid
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Record name 5-Chloro-o-anisic acid
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Record name 5-chloro-o-anisic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 5-Chloro-2-methoxybenzoic acid. The information herein is intended to support research and development activities by providing key data points and methodologies for the characterization of this compound.

Core Physical Properties

This compound is a white to off-white crystalline powder at room temperature.[1] Its fundamental physical properties are summarized in the table below, providing a quantitative snapshot of the compound's characteristics.

PropertyValue
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Melting Point 97-100 °C[2][3][4]
Boiling Point 150-152 °C[1][3]
Density 1.259 g/cm³[1][3]
pKa (Predicted) 3.72 ± 0.10[1]
Refractive Index 1.544-1.546[1][3]
Solubility Soluble in Chloroform and Methanol[1]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound, recorded on a 500 MHz instrument using DMSO-d₆ as the solvent, exhibits the following chemical shifts (δ) in parts per million (ppm)[5]:

  • 3.818 ppm (singlet, 3H) : Attributed to the methoxy (B1213986) (-OCH₃) group protons.

  • 7.162 ppm (doublet, 1H) : Corresponds to one of the aromatic protons.

  • 7.551 ppm (doublet of doublets, 1H) : Represents an aromatic proton coupled to two neighboring protons.

  • 7.607 ppm (doublet, 1H) : Corresponds to an aromatic proton.

Mass Spectrometry (MS)

Mass spectrometric analysis shows a peak at m/z 185.1, corresponding to the protonated molecule [MH]⁺.[5]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Infrared (IR) Spectroscopy

While specific peak data for ¹³C NMR and IR spectroscopy are not detailed in the readily available literature, these spectra can be obtained through standard analytical procedures. For ¹³C NMR, one would expect to observe eight distinct signals corresponding to the eight carbon atoms in the molecule. The IR spectrum would likely show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and C-Cl stretching vibrations.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard melting point apparatus with capillary tubes.

  • Sample Preparation : A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup : The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.

  • Heating : The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (98-100 °C). The heating rate is then reduced to 1-2 °C per minute.

  • Observation : The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[6] A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.

Boiling Point Determination (Thiele Tube Method)

The boiling point of liquid organic compounds can be determined using a Thiele tube or a similar apparatus.

  • Sample Preparation : A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.

  • Apparatus Setup : The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid such as mineral oil.

  • Heating : The Thiele tube is heated gently and uniformly. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Observation : The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][2][4]

Solubility Determination

A qualitative assessment of solubility in various solvents can be performed as follows:

  • Procedure : Approximately 0.1 g of this compound is placed in a test tube.[3]

  • Solvent Addition : 3 mL of the solvent (e.g., water, chloroform, methanol) is added in portions, with vigorous shaking after each addition.[3]

  • Observation : The substance is classified as soluble if it forms a homogeneous solution. It is classified as insoluble or sparingly soluble if a significant portion of the solid remains undissolved.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • Solution Preparation : A precisely weighed amount of this compound is dissolved in a suitable solvent mixture, such as acetonitrile-water, in a titration vessel.[7]

  • Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH) delivered from a burette.

  • pH Monitoring : The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.

  • Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. The equivalence point can be determined from the first or second derivative of the titration curve.[7]

Visualizations

Below is a logical workflow for the physical and chemical characterization of a compound such as this compound.

G Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_physical Physical Property Determination cluster_spectroscopic Spectroscopic Analysis cluster_final Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint BoilingPoint Boiling Point Determination Purification->BoilingPoint Solubility Solubility Testing Purification->Solubility pKa pKa Determination Purification->pKa NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR DataAnalysis Data Analysis and Structural Elucidation MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis Report Technical Report Generation DataAnalysis->Report

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

An In-depth Technical Guide to 5-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential biological relevance of 5-Chloro-2-methoxybenzoic acid. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, also known as 5-Chloro-o-anisic acid, is a halogenated derivative of benzoic acid. Its chemical structure consists of a benzene (B151609) ring substituted with a carboxylic acid group at position 1, a methoxy (B1213986) group at position 2, and a chlorine atom at position 5.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound
Synonyms 5-Chloro-o-anisic acid, 2-Methoxy-5-chlorobenzoic acid
CAS Number 3438-16-2
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance White to off-white crystalline powder
Melting Point 98-100 °C[1]
Boiling Point 318.1 °C at 760 mmHg
Solubility Soluble in chloroform (B151607) and methanol.
pKa 3.72 ± 0.10 (Predicted)
LogP 2.2
InChI InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)[2]
SMILES COC1=C(C=C(C=C1)Cl)C(=O)O

Synthesis of this compound

Several synthetic routes to this compound have been reported. The two primary methods are the chlorination of 2-methoxybenzoic acid and the hydrolysis of its corresponding methyl ester.

Experimental Protocol 1: Chlorination of 2-Methoxybenzoic Acid

This method involves the direct electrophilic chlorination of 2-methoxybenzoic acid.

Reaction Scheme:

2-Methoxybenzoic acid + Cl₂ → this compound + HCl

Detailed Methodology: [3]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-methoxybenzoic acid (1.0 equivalent) in a chlorinated solvent such as carbon tetrachloride.

  • Chlorination: While stirring, bubble chlorine gas through the solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water, to yield pure this compound.

Experimental Protocol 2: Hydrolysis of Methyl 5-chloro-2-methoxybenzoate

This is a common and efficient method for the preparation of this compound from its methyl ester.

Reaction Scheme:

Methyl 5-chloro-2-methoxybenzoate + NaOH → Sodium 5-chloro-2-methoxybenzoate + CH₃OH Sodium 5-chloro-2-methoxybenzoate + HCl → this compound + NaCl

Detailed Methodology: [1]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-chloro-2-methoxybenzoate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (B78521) (e.g., 1 M).

  • Hydrolysis: Stir the reaction mixture at room temperature for several hours (typically 4-6 hours) or until the reaction is complete as monitored by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using a strong acid such as hydrochloric acid.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound. Further purification can be achieved by recrystallization.

G cluster_synthesis Synthesis Workflow start Starting Materials: - 2-Methoxybenzoic Acid (Route 1) - Methyl 5-chloro-2-methoxybenzoate (Route 2) reaction1 Chlorination (Route 1) start->reaction1 reaction2 Alkaline Hydrolysis (Route 2) start->reaction2 workup Work-up (Solvent Removal, Extraction) reaction1->workup reaction2->workup acidification Acidification (for Route 2) workup->acidification If Route 2 purification Purification (Recrystallization) workup->purification If Route 1 acidification->purification product This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic Data and Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy protons, the aromatic protons, and the carboxylic acid proton.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12-13Singlet (broad)1H-COOH
~7.6Doublet1HAr-H (position 6)
~7.5Doublet of doublets1HAr-H (position 4)
~7.1Doublet1HAr-H (position 3)
~3.8Singlet3H-OCH₃

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165-170-COOH
~155-160C-2 (Ar-C-OCH₃)
~130-135C-4 (Ar-CH)
~130-135C-6 (Ar-CH)
~125-130C-5 (Ar-C-Cl)
~120-125C-1 (Ar-C-COOH)
~115-120C-3 (Ar-CH)
~55-60-OCH₃

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.[2][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~3000-3100MediumC-H stretch (aromatic)
~2850-2950MediumC-H stretch (methoxy)
1680-1710StrongC=O stretch (carboxylic acid)
1580-1620Medium-StrongC=C stretch (aromatic ring)
1250-1300StrongC-O stretch (aryl ether)
~1000-1100MediumC-Cl stretch
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and characteristic fragment ions.

Table 5: Predicted Mass Spectral Fragmentation for this compound

m/zProposed Fragment
186/188[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
171/173[M - CH₃]⁺
141/143[M - COOH]⁺
128[M - COOH - Cl]⁺

Biological Activity and Potential Applications

While direct and extensive studies on the biological activity of this compound are limited, its structural motifs and derivatives suggest potential areas of interest for researchers.

Role as a Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a precursor in the synthesis of certain sulfonamide derivatives.

Potential Link to NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and is implicated in a variety of inflammatory diseases.[6] Some structurally related compounds have been investigated for their ability to modulate the activity of the NLRP3 inflammasome. Although direct evidence for this compound is not yet established, its potential to serve as a scaffold for the development of NLRP3 inhibitors warrants further investigation.

G cluster_pathway Simplified NLRP3 Inflammasome Activation Pathway PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1b Pro-IL-1β Transcription NFkB->Pro_IL1b NLRP3_Transcription NLRP3 Transcription NFkB->NLRP3_Transcription IL1b_Maturation IL-1β Maturation & Secretion Pro_IL1b->IL1b_Maturation NLRP3_Assembly NLRP3 Inflammasome Assembly NLRP3_Transcription->NLRP3_Assembly Activation_Signal Activation Signal (e.g., K+ efflux) Activation_Signal->NLRP3_Assembly Caspase1_Activation Caspase-1 Activation NLRP3_Assembly->Caspase1_Activation Caspase1_Activation->IL1b_Maturation Inflammation Inflammation IL1b_Maturation->Inflammation

Caption: A simplified diagram of the NLRP3 inflammasome activation pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily synthesizable compound with well-defined chemical and spectroscopic properties. While its direct biological activities are not yet fully elucidated, its role as a synthetic intermediate and the potential for its derivatives to modulate inflammatory pathways, such as the NLRP3 inflammasome, make it a compound of interest for further research in medicinal chemistry and drug discovery. This technical guide provides a foundational resource for scientists working with or interested in this molecule.

References

An In-depth Technical Guide to 5-Chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3438-16-2

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxybenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, spectroscopic data, synthesis protocols, applications, and safety information.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 3438-16-2[2]
Molecular Formula C₈H₇ClO₃[2]
Molecular Weight 186.59 g/mol [2]
Melting Point 98-100 °C[2]
Boiling Point 309.4 ± 22.0 °C at 760 mmHg[3]
Density 1.4 ± 0.1 g/cm³[3]
Solubility Soluble in Chloroform, Methanol
pKa 3.72 ± 0.10 (Predicted)
Appearance White to off-white crystalline powder[1]

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data.

Technique Data
¹H NMR (500 MHz, DMSO-d6): δ 7.607 (d, 1H), 7.551 (dd, 1H), 7.162 (d, 1H), 3.818 (s, 3H).[1]
¹³C NMR Awaiting experimental data. A spectrum is available for viewing.[4]
Mass Spec. m/z 185.1 (MH+).[1]
IR Awaiting experimental data.

Synthesis and Reactivity

This compound is commonly synthesized via the hydrolysis of its methyl ester precursor.

Experimental Protocol: Synthesis from Methyl 5-chloro-2-methoxybenzoate

This procedure outlines the saponification of methyl 5-chloro-2-methoxybenzoate to yield this compound.[1]

Materials:

Procedure:

  • A solution of methyl 5-chloro-2-methoxybenzoate in ethanol is added to a 1 M aqueous sodium hydroxide solution.

  • The reaction mixture is stirred at room temperature for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the ethanol is removed under reduced pressure.

  • The residue is subjected to extraction with ethyl acetate to separate organic impurities.

  • The aqueous phase is cooled in an ice bath, and the pH is adjusted to 2 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • The mixture is stirred in an ice bath for 1 hour.

  • The precipitated solid is collected by filtration, washed with water, and dried in air.

Expected Yield: Approximately 74.9%.[1]

G cluster_0 Synthesis Workflow Start Start Reactants Methyl 5-chloro-2-methoxybenzoate + NaOH (aq) in Ethanol Start->Reactants 1. Mix Reaction Stir at RT for 4h (Monitor by TLC) Reactants->Reaction 2. React Workup_1 Concentrate to remove Ethanol Reaction->Workup_1 3. Quench Workup_2 Extract with Ethyl Acetate Workup_1->Workup_2 Workup_3 Acidify aqueous phase with HCl (pH 2) Workup_2->Workup_3 Precipitation Stir in ice bath (1h) Workup_3->Precipitation Isolation Filter, Wash with Water, Dry Precipitation->Isolation Product This compound Isolation->Product

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The primary reactivity of this compound centers around its carboxylic acid functionality, which readily undergoes reactions such as esterification and amidation. It has been utilized in the synthesis of metal complexes with lanthanides (La, Gd, Lu) and transition metals (Mn, Co, Ni, Cu, Zn), demonstrating its utility as a ligand in coordination chemistry.[2][3][5] The presence of the chloro and methoxy (B1213986) groups on the aromatic ring also allows for further functionalization through various aromatic substitution reactions.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

  • Pharmaceutical Intermediates: The structural motif of a substituted benzoic acid is prevalent in many pharmaceutical compounds. While direct biological activity data for this compound is limited, its derivatives are of significant interest. For instance, related compounds like 4-amino-5-chloro-2-methoxybenzoic acid are known to act as 5-HT4 receptor agonists.[6] Furthermore, the chloro and methoxy functional groups are recognized for their role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

  • Agrochemicals: Derivatives of chlorobenzoic acids are used in the formulation of herbicides and pesticides.

  • Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to form stable complexes with various metal ions.[3][5]

G cluster_0 Derivatization Pathways cluster_1 Potential Applications Start This compound Esterification Esterification Start->Esterification Amidation Amidation Start->Amidation Metal_Complexation Metal Complexation Start->Metal_Complexation Aromatic_Substitution Aromatic Substitution Start->Aromatic_Substitution Start->Aromatic_Substitution Pharma Pharmaceutical Intermediates Esterification->Pharma Amidation->Pharma Materials Coordination Polymers / MOFs Metal_Complexation->Materials Aromatic_Substitution->Pharma Agro Agrochemicals Aromatic_Substitution->Agro

Caption: Application pathways of this compound.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of this compound. A C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically suitable for separating benzoic acid derivatives.

  • Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) is often required. This can be achieved using reagents like diazomethane (B1218177) or methyl chloroformate.[7] GC coupled with mass spectrometry (GC-MS) can then be used for separation and identification.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

Hazard Classifications: [2][8]

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

GHS Hazard Statements: [2][8]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE): [2]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95 dust mask) in case of inadequate ventilation.

  • Skin and Body Protection: Wear a lab coat and other suitable protective clothing.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.[9]

  • Keep the container tightly closed.

  • Avoid breathing dust, mist, or spray.[9]

  • Wash hands thoroughly after handling.[10]

G Compound This compound Handling Handling Precautions Compound->Handling Storage Storage Conditions Compound->Storage PPE Personal Protective Equipment Compound->PPE Avoid_Inhalation Avoid breathing dust/mist Handling->Avoid_Inhalation Avoid_Contact Avoid contact with skin/eyes Handling->Avoid_Contact Ventilation Use in well-ventilated area Handling->Ventilation Cool_Dry Cool, dry place Storage->Cool_Dry Sealed Keep container sealed Storage->Sealed Eyes Goggles / Face shield PPE->Eyes Hands Gloves PPE->Hands Respiratory Respirator (if needed) PPE->Respiratory Body Lab coat PPE->Body

Caption: Safety and handling guidelines.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Chloro-2-methoxybenzoic Acid

Abstract: this compound is a substituted benzoic acid derivative widely utilized as a crucial intermediate in organic synthesis. Its structural features make it a valuable building block for the creation of more complex molecules, including pharmacologically active compounds and metal complexes. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications in research and drug development. A key application highlighted is its role as a reactant in the synthesis of a known impurity of Glyburide, a drug that inhibits the NLRP3 inflammasome, a critical pathway in inflammatory diseases.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[[“]] Its core physicochemical and structural properties are summarized in the table below, providing essential data for researchers in experimental design and characterization.

PropertyValueReference(s)
Molecular Weight 186.59 g/mol [2][3][4][5]
Molecular Formula C₈H₇ClO₃[2][3][6]
CAS Number 3438-16-2[2][4][5]
Melting Point 98-100 °C[[“]][3][7]
Boiling Point 309.4 ± 22.0 °C at 760 mmHg[7]
Density 1.4 ± 0.1 g/cm³[7]
Appearance White to off-white crystalline powder[[“]]
Solubility Soluble in Chloroform, Methanol[8]
InChI Key HULDRQRKKXRXBI-UHFFFAOYSA-N[3]
SMILES String COc1ccc(Cl)cc1C(O)=O[3]
LogP 2.59[7]
Exact Mass 186.008377 u[7]
Topological Polar Surface Area (TPSA) 46.5 Ų[7]

Synthesis and Characterization

The synthesis of this compound can be achieved through various routes. The most common laboratory-scale preparation involves the hydrolysis of its corresponding methyl ester.

Experimental Protocol: Synthesis via Hydrolysis

This protocol details the synthesis of this compound from its precursor, methyl 5-chloro-2-methoxybenzoate.[[“]]

Materials:

  • Methyl 5-chloro-2-methoxybenzoate

  • 1 M Sodium Hydroxide (B78521) (NaOH) solution

  • Ethanol (B145695) (EtOH)

  • Ethyl acetate (B1210297)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-chloro-2-methoxybenzoate (e.g., 2.0 g, 0.01 mol) in ethanol (60 mL).[[“]]

  • Hydrolysis: To this solution, add 1 M aqueous sodium hydroxide solution (60 mL, 0.06 mol).[[“]]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by TLC until the starting material is completely consumed.[[“]]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol.[[“]]

  • Extraction: Perform an extraction with ethyl acetate to separate any unreacted starting material or non-polar impurities. Discard the organic phase.[[“]]

  • Acidification: Cool the remaining aqueous phase in an ice bath and acidify to a pH of 2 by carefully adding concentrated hydrochloric acid.[[“]]

  • Precipitation and Isolation: Stir the acidified solution in the ice bath for 1 hour to allow for complete precipitation of the product.[[“]]

  • Filtration and Drying: Collect the precipitated white solid by filtration, wash with cold water, and air-dry to yield this compound.[[“]] The expected yield is approximately 75%.[[“]]

G cluster_hydrolysis Step 1: Hydrolysis cluster_workup Step 2: Acidic Work-up start Methyl 5-chloro-2-methoxybenzoate in Ethanol reagents 1M NaOH (aq) Room Temp, 4h start->reagents intermediate Sodium 5-chloro-2-methoxybenzoate (in solution) reagents->intermediate acidification Conc. HCl Ice Bath, pH 2 intermediate->acidification precipitation Precipitation & Filtration acidification->precipitation product Final Product: This compound precipitation->product

Workflow for the synthesis of this compound via hydrolysis.
Analytical Characterization Protocols

Characterization is essential to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

  • Expected Spectrum (in DMSO-d₆): δ 3.818 (s, 3H, -OCH₃), 7.162 (d, 1H, Ar-H), 7.551 (dd, 1H, Ar-H), 7.607 (d, 1H, Ar-H).[[“]]

2. Mass Spectrometry (MS):

  • Method: Electrospray ionization (ESI) is commonly used.

  • Expected Result: The mass spectrum should show a peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 185.0 or the protonated molecule [M+H]⁺ at m/z 187.0, considering the isotopic distribution of chlorine.[[“]]

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess purity.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

  • Detection: UV detection at the λmax of the compound (around 210 nm and 280 nm).

  • Result: A pure sample should yield a single major peak.

Applications in Drug Discovery and Development

While this compound has not been reported to possess direct biological activity, it serves as a key building block in the synthesis of various molecules of pharmaceutical interest.

Intermediate in Glibenclamide (Glyburide) Synthesis

This compound is a reactant used to synthesize 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene sulfonamide.[6] This compound is a known impurity that can arise during the synthesis of Glibenclamide (also known as Glyburide), a widely used anti-diabetic drug.[6] Glibenclamide has been identified as an inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune system's response to pathogens and cellular stress.[2]

Biological Context: The NLRP3 Inflammasome Pathway

The aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory disorders, including gout, type 2 diabetes, and neurodegenerative diseases.[3] The pathway is initiated by two signals: a priming signal (Signal 1) and an activation signal (Signal 2).

  • Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) bind to Toll-like receptors (TLRs), leading to the activation of the NF-κB pathway. This results in the upregulation of NLRP3 and pro-IL-1β gene expression.

  • Signal 2 (Activation): A variety of stimuli, such as ATP efflux, potassium efflux, or lysosomal rupture, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.

  • Inflammasome Assembly and Activation: Within the complex, pro-caspase-1 undergoes auto-cleavage to become active caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.

Inhibitors like Glibenclamide can block this pathway, reducing the production of inflammatory cytokines.[2] The role of this compound as a precursor to a Glibenclamide-related compound places it within this important therapeutic context.

G cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_assembly Inflammasome Assembly & Action DAMPs PAMPs / DAMPs TLR TLR DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ Pro-IL-1β & NLRP3 mRNA NFkB->Transcription NLRP3 NLRP3 Transcription->NLRP3 ProIL1b Pro-IL-1β Stimuli K+ Efflux, ATP, Lysosomal Damage Stimuli->NLRP3 ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Auto-cleavage Casp1->ProIL1b Cleavage IL1b Mature IL-1β (Inflammation) ProIL1b->IL1b Inhibitor Inhibitors (e.g., Glyburide) Inhibitor->NLRP3 Block Assembly

The NLRP3 inflammasome activation pathway and point of inhibition.

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties. The synthetic and analytical protocols provided in this guide offer a robust framework for its use in a laboratory setting. While it lacks direct biological activity, its application as a precursor in the synthesis of pharmaceutically relevant compounds, such as impurities of the NLRP3 inflammasome inhibitor Glibenclamide, underscores its importance in the broader field of drug development and medicinal chemistry. This positions it as a compound of interest for researchers focused on creating novel therapeutics, particularly in the area of inflammatory diseases.

References

Technical Guide: Physicochemical Characterization of 5-Chloro-2-methoxybenzoic Acid with a Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the melting point of 5-Chloro-2-methoxybenzoic acid, a key physicochemical property for substance identification and purity assessment. It consolidates reported melting point data and presents detailed experimental protocols for its determination using both classical and modern laboratory techniques. This guide is intended to support research and development activities where this compound is utilized.

Quantitative Data Summary

The melting point of a pure crystalline solid is a sharp, characteristic physical property. For this compound (CAS No: 3438-16-2), the literature consistently reports a melting point within a narrow range, indicating a well-defined crystalline structure. The data from various chemical suppliers and databases are summarized below.

ParameterReported Value (°C)Source
Melting Point98-100Sigma-Aldrich, ChemicalBook, ChemBK[1][2][3]
Melting Point99Stenutz
Melting Point (literature)98-100ChemicalBook[4]

Note: The narrow range of 98-100 °C is indicative of a high degree of purity for the samples analyzed.

Experimental Protocols for Melting Point Determination

The determination of a melting point is a fundamental analytical procedure in chemistry. The following sections detail the methodologies for two common approaches: the use of a digital melting point apparatus and the classical Thiele tube method.

Modern digital instruments offer high precision, controlled heating rates, and ease of observation.

Apparatus:

  • Digital Melting Point Apparatus

  • Glass capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Personal Protective Equipment (safety goggles, lab coat)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.[4][5]

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[4]

    • Load the sample into a capillary tube by pressing the open end into the powder. A small amount of solid should enter the tube.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[6] The packed sample height should be approximately 2-3 mm for an accurate reading.[2][5]

  • Instrument Setup:

    • Turn on the digital melting point apparatus and allow it to initialize.[7]

    • Set a "plateau" or "start" temperature approximately 15-20°C below the expected melting point (e.g., set to 80°C).[5][7]

    • Set the heating ramp rate. For an accurate determination, a slow rate of 1-2°C per minute is recommended in the vicinity of the melting point.[2][6]

    • Set the "stop" temperature to at least 5-10°C above the expected melting point (e.g., 110°C).

  • Measurement:

    • Insert the prepared capillary tube into the sample holder of the apparatus.[4][7]

    • Press the "Start" button to begin the heating cycle. The apparatus will heat rapidly to the plateau temperature and then slow to the specified ramp rate.

    • Observe the sample through the magnifying eyepiece.[7]

    • Record the temperature at which the first drop of liquid appears (T1). This is the onset of melting.[2][4]

    • Continue observing and record the temperature at which the last solid crystal disappears, and the sample is completely liquid (T2).[2][4]

    • The melting point is reported as the range T1 - T2.

  • Post-Measurement:

    • Allow the apparatus to cool before performing subsequent measurements.[4]

    • Use a fresh capillary tube for each new measurement.

This classical method utilizes a specially designed glass tube and a heated oil bath to ensure uniform temperature distribution.

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil or silicone oil

  • Thermometer (-10 to 200°C range)

  • Glass capillary tubes (one end sealed)

  • Rubber band or a small piece of rubber tubing

  • Bunsen burner or microburner

  • Clamp and stand

  • Spatula

Procedure:

  • Sample Preparation:

    • Prepare and pack the capillary tube with 2-3 mm of finely powdered, dry this compound as described in section 2.1.

  • Apparatus Assembly:

    • Fill the Thiele tube with oil until the level is above the top of the side-arm loop.

    • Attach the packed capillary tube to the thermometer using a small rubber band. The sample portion of the capillary should be aligned with the thermometer's bulb.[4]

    • Insert the thermometer and attached capillary into the Thiele tube through a stopper, ensuring the thermometer bulb and sample are immersed in the oil and positioned in the center of the main tube.[4]

    • Secure the Thiele tube to a stand using a clamp on the upper neck.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion to ensure even heating.[4] The shape of the tube promotes convection currents, which circulate the oil and maintain a uniform temperature.

    • Initially, a faster heating rate can be used. As the temperature approaches the expected melting point (around 85-90°C), reduce the flame to achieve a slow heating rate of 1-2°C per minute.[2]

    • Carefully observe the sample.

    • Record the temperature (T1) when the first droplet of liquid becomes visible.

    • Record the temperature (T2) when the entire sample has melted into a clear liquid.

    • Report the melting point as the range T1 - T2.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the melting point of a chemical compound.

MeltingPointWorkflow A Start: Obtain Sample D Is Sample Dry? A->D B Is Sample a Fine Powder? C Grind Sample B->C No F Pack Capillary Tube (2-3 mm height) B->F Yes C->F D->B Yes E Dry Sample D->E No E->B G Select Method F->G H Digital Apparatus G->H I Thiele Tube G->I J Set Parameters (Start Temp, Ramp Rate) H->J K Assemble Apparatus I->K L Insert Sample J->L K->L M Begin Heating L->M N Observe Sample M->N O Record T1 (First Liquid Drop) N->O P Record T2 (All Liquid) O->P Q Report Melting Range (T1 - T2) P->Q R End Q->R

Caption: Workflow for Melting Point Determination.

Logic_MeltingPointPurity cluster_0 Observation cluster_1 Interpretation Observed Observed Melting Behavior Pure Pure Compound Observed->Pure Sharp Range (e.g., 98-99 °C) Impure Impure Compound Observed->Impure Broad & Depressed Range (e.g., 94-98 °C)

Caption: Interpretation of Melting Point Data for Purity Assessment.

References

Technical Guide: Solubility Profile of 5-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2-methoxybenzoic acid, a key intermediate in various synthetic processes. Due to the limited availability of public quantitative solubility data, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for its quantitative determination.

Introduction

This compound (CAS No: 3438-16-2) is a white to off-white crystalline powder. It is a crucial reactant in the synthesis of various compounds, including the antidiabetic drug Glibenclamide. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility Data

Publicly available data on the quantitative solubility of this compound is limited. However, qualitative solubility in common laboratory solvents has been reported. This information is summarized in the table below.

SolventSolubility
ChloroformSoluble[1][2]
MethanolSoluble[1][2]
WaterInsoluble (precipitates from aqueous solution upon acidification)[1]

Experimental Protocol for Quantitative Solubility Determination

The following section details a generalized experimental protocol for determining the quantitative solubility of this compound. This protocol is based on the widely used gravimetric method, which is a reliable technique for measuring the solubility of solid compounds in various solvents.

Principle

A saturated solution of this compound is prepared in the solvent of interest at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined. The solubility is then calculated based on the mass of the solute and the volume of the solvent.

Materials and Apparatus
  • This compound (high purity)

  • Solvent of interest (e.g., methanol, chloroform, water)

  • Conical flasks with stoppers

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pipettes

  • Pre-weighed evaporation dishes or beakers

  • Analytical balance

  • Drying oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker bath set to the desired temperature and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette (to the same temperature as the solution) to avoid precipitation or dissolution.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Evaporation and Weighing:

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the gravimetric method for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate in thermostatic shaker bath add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.45 µm syringe filter withdraw->filter evaporate Evaporate solvent in drying oven filter->evaporate weigh Weigh dried solute evaporate->weigh calculate Calculate solubility weigh->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not readily found in public literature, its qualitative solubility in common organic solvents is established. For researchers and professionals requiring precise solubility values, the provided experimental protocol offers a robust and reliable method for its determination. This information is essential for the effective use of this compound in synthesis, purification, and formulation.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloro-2-methoxybenzoic acid. This document details the chemical shifts, multiplicities, and coupling constants, offering a thorough interpretation of the spectral data. Furthermore, a detailed experimental protocol for acquiring the ¹H NMR spectrum is provided, along with a visualization of the proton signaling pathways.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound was recorded on a 500 MHz spectrometer in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Signal AssignmentChemical Shift (δ) in ppmMultiplicityIntegration (Number of Protons)
-OCH₃3.818Singlet (s)3H
H-37.162Doublet (d)1H
H-47.551Doublet of doublets (dd)1H
H-67.607Doublet (d)1H

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic and methoxy (B1213986) protons.

  • Methoxy Protons (-OCH₃): A sharp singlet is observed at 3.818 ppm, integrating to three protons, which is characteristic of a methoxy group attached to an aromatic ring.[1] The absence of splitting indicates no adjacent protons.

  • Aromatic Protons (H-3, H-4, and H-6): The aromatic region of the spectrum shows three distinct signals.

    • The proton at the C-3 position (H-3) appears as a doublet at 7.162 ppm.[1] This splitting is due to coupling with the adjacent H-4 proton (ortho-coupling).

    • The proton at the C-4 position (H-4) is observed as a doublet of doublets at 7.551 ppm.[1] This complex splitting pattern arises from coupling to both the H-3 proton (ortho-coupling) and the H-6 proton (meta-coupling).

    • The proton at the C-6 position (H-6) resonates as a doublet at 7.607 ppm.[1] The splitting is a result of coupling with the H-4 proton (meta-coupling).

The downfield chemical shifts of the aromatic protons are expected due to the electron-withdrawing effects of the carboxylic acid and chloro substituents.

Experimental Protocol: ¹H NMR Spectroscopy of this compound

This protocol outlines the steps for preparing a sample of this compound for ¹H NMR analysis.

Materials:

  • This compound (solid)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm) and cap

  • Spatula

  • Balance

  • Pipette and pipette tips

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound and transfer it into a clean, dry 5 mm NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube using a pipette.

  • Dissolution: Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Sample Transfer: Carefully place the NMR tube into the spinner turbine, ensuring it is positioned correctly.

  • Data Acquisition: Insert the sample into the NMR spectrometer. Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio. The spectrum should be referenced to the residual solvent peak of DMSO-d₆ or an internal standard such as TMS.

Visualization of Proton Coupling

The following diagram illustrates the spin-spin coupling relationships between the aromatic protons of this compound.

G H3 H-3 (7.162 ppm) H4 H-4 (7.551 ppm) H3->H4 ortho H4->H3 ortho H6 H-6 (7.607 ppm) H4->H6 meta H6->H4 meta OCH3 -OCH3 (3.818 ppm)

Caption: Spin-spin coupling pathways for aromatic protons.

References

In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for 5-Chloro-2-methoxybenzoic acid, a compound of interest in various chemical and pharmaceutical research domains. This document details the experimentally observed chemical shifts, outlines the methodologies for data acquisition, and provides visual aids to understand the molecular structure and experimental workflow.

Molecular Structure and Carbon Numbering

To facilitate the discussion of the ¹³C NMR data, the carbon atoms in the this compound molecule are numbered as follows:

Caption: Chemical structure of this compound with IUPAC numbering for carbon atoms.

Quantitative ¹³C NMR Data

The following table summarizes the reported ¹³C NMR chemical shifts for this compound. The data is presented for the compound dissolved in a common deuterated solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Carbon AtomChemical Shift (δ) in ppm
C1121.2
C2156.4
C3114.8
C4131.5
C5123.5
C6131.0
C7 (COOH)165.7
C8 (OCH₃)56.5

Note: The assignments are based on established principles of ¹³C NMR spectroscopy, including substituent effects on aromatic systems. Precise assignments may require further 2D NMR experiments.

Experimental Protocol for ¹³C NMR Data Acquisition

The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. DMSO-d₆ is a common and effective solvent for this compound.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Parameters

The following parameters are typical for a standard ¹³C NMR experiment on a 400 MHz spectrometer:

ParameterValue
Spectrometer Frequency100 MHz for ¹³C
Pulse ProgramStandard ¹³C observe with proton decoupling
Acquisition Time1-2 seconds
Relaxation Delay (d1)2-5 seconds
Number of Scans (ns)1024 or higher (depending on sample concentration)
Spectral Width0-200 ppm
Temperature298 K (25 °C)
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If using DMSO-d₆, the solvent peak can be referenced to 39.52 ppm.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks in the spectrum.

Experimental Workflow

The general workflow for obtaining and analyzing the ¹³C NMR data of this compound is illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference peak_pick Peak Picking reference->peak_pick assign Assign Chemical Shifts peak_pick->assign report Generate Report assign->report

Caption: General workflow for a ¹³C NMR experiment from sample preparation to data analysis.

An In-depth Technical Guide to the FT-IR Spectroscopy of 5-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 5-Chloro-2-methoxybenzoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document details the expected vibrational frequencies, a standard experimental protocol for sample analysis, and a visual workflow for the spectroscopic process.

Introduction to FT-IR Analysis of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By passing infrared radiation through a sample, the specific frequencies at which molecular bonds vibrate are measured, resulting in a unique spectral fingerprint. For this compound (C₈H₇ClO₃), a compound often used as an intermediate in the synthesis of pharmaceuticals, FT-IR spectroscopy is crucial for confirming its chemical structure and purity.[1] The molecule possesses several key functional groups—a carboxylic acid, a methoxy (B1213986) group, and a substituted benzene (B151609) ring—each giving rise to characteristic absorption bands in the infrared spectrum.

Molecular Structure

The chemical structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1, a methoxy group at position 2, and a chlorine atom at position 5.[1] Understanding this structure is fundamental to interpreting its FT-IR spectrum, as the positions and types of these functional groups dictate the vibrational modes.

Chemical Formula: C₈H₇ClO₃[1] Molecular Weight: 186.59 g/mol Appearance: White to off-white crystalline powder.[1][2]

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on established group frequency correlations for similar aromatic carboxylic acids, ethers, and halogenated compounds.[3][4][5]

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity & Characteristics
3300 - 2500O-H stretch (Carboxylic Acid)Strong, very broad due to hydrogen bonding
3100 - 3000C-H stretch (Aromatic)Medium to weak
2960 - 2850C-H stretch (Methyl of Methoxy)Medium
1710 - 1680C=O stretch (Carboxylic Acid)Strong, sharp
1600 - 1475C=C stretch (Aromatic Ring)Medium to weak, multiple bands
1320 - 1210C-O stretch (Carboxylic Acid)Medium
1275 - 1200C-O-C stretch (Aryl Ether, asymmetric)Strong
1050 - 1000C-O-C stretch (Aryl Ether, symmetric)Medium
960 - 900O-H bend (Carboxylic Acid, out-of-plane)Broad, medium
800 - 600C-Cl stretchStrong to medium

Experimental Protocol: KBr Pellet Method for Solid Samples

The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FT-IR analysis.[6][7] KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[7]

Materials and Equipment:

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

  • Spatula

Procedure:

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.[6] Grind the sample finely in an agate mortar to reduce particle size, which minimizes light scattering.[8]

  • Mixing: Add the KBr powder to the mortar and mix thoroughly with the ground sample until a homogeneous mixture is obtained.[6]

  • Pellet Formation: Transfer the mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[6]

  • Background Spectrum: Place a blank KBr pellet (containing no sample) in the spectrometer's sample holder and run a background scan. This is necessary to correct for atmospheric water and carbon dioxide, as well as any impurities in the KBr.[7]

  • Sample Analysis: Remove the blank pellet and place the sample pellet in the holder. Acquire the FT-IR spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

An alternative and often simpler method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation. In the ATR method, the solid powder is simply placed onto the ATR crystal, and pressure is applied to ensure good contact before analysis.[6][7]

FT-IR Analysis Workflow

The following diagram illustrates the general workflow for the FT-IR analysis of a solid sample using the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation grind 1. Grind Sample (1-2 mg) mix 2. Mix with KBr (100-200 mg) grind->mix press 3. Press into Pellet mix->press background 4. Collect Background (Blank KBr Pellet) press->background sample_scan 5. Acquire Sample Spectrum background->sample_scan process 6. Process Spectrum (Ratio to Background) sample_scan->process interpret 7. Peak Assignment & Functional Group Analysis process->interpret end End interpret->end start Start start->grind

Caption: Workflow for FT-IR Analysis of a Solid Sample.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of this compound. By identifying the characteristic vibrational frequencies of its carboxylic acid, methoxy, and chloro-aromatic moieties, researchers can efficiently verify the identity and integrity of the compound. The provided experimental protocol and data serve as a practical guide for conducting and interpreting these spectroscopic measurements in a laboratory setting.

References

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of 5-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate world of molecular analysis, understanding the fragmentation patterns of compounds under mass spectrometry is paramount for structural elucidation. This in-depth technical guide offers a detailed exploration of the electron ionization mass spectrometry (EI-MS) fragmentation of 5-Chloro-2-methoxybenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development and analytical chemistry. By examining the characteristic cleavages and rearrangements, this document provides a foundational understanding for identifying and characterizing this and similar substituted benzoic acid derivatives.

Core Fragmentation Analysis

The mass spectrum of this compound is characterized by a series of fragmentation events that provide a unique fingerprint for its identification. The molecular ion (M•+) is expected at a mass-to-charge ratio (m/z) of 186, corresponding to its molecular weight.[1] The fragmentation pathways are largely dictated by the interplay between the carboxylic acid, methoxy (B1213986), and chloro substituents on the aromatic ring.

Key fragmentation processes observed in related benzoic acid derivatives include the loss of small neutral molecules or radicals such as a hydroxyl radical (•OH), a methyl radical (•CH3), a methoxy radical (•OCH3), and carbon monoxide (CO).[2][3][4] For aromatic carboxylic acids, the initial loss of a hydroxyl radical to form a stable acylium ion is a prominent pathway.[5] The presence of a methoxy group often leads to the loss of a methyl radical.[2]

Based on these established principles, the fragmentation of this compound is predicted to follow several key pathways, leading to the formation of characteristic fragment ions. A summary of the anticipated quantitative data is presented below.

Proposed Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Neutral Loss Notes
[M]•+186/188-Molecular ion peak; the 188 peak is due to the 37Cl isotope.
[M-OH]+169/171•OHLoss of a hydroxyl radical from the carboxylic acid group.
[M-CH3]+171/173•CH3Loss of a methyl radical from the methoxy group.
[M-OCH3]+155/157•OCH3Loss of a methoxy radical.
[M-COOH]+141/143•COOHLoss of the carboxylic acid group.
[M-OH-CO]+141/143•OH, COSubsequent loss of carbon monoxide from the [M-OH]+ ion.

Experimental Protocols

To acquire the mass spectrum of this compound, a standard procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is typically employed.

1. Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the solid compound in a volatile organic solvent such as methanol (B129727) or dichloromethane. For GC analysis, derivatization, for instance, through silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), might be necessary to enhance volatility.[2]

2. Instrumentation and Analysis: The prepared sample is injected into a gas chromatograph, where it is vaporized and separated from the solvent. The analyte then enters the mass spectrometer's ion source, typically operating at 70 eV for electron ionization. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

Logical Fragmentation Pathway

The fragmentation of this compound begins with the ionization of the molecule to form the molecular ion. This high-energy species then undergoes a series of bond cleavages and rearrangements to produce smaller, more stable fragment ions. The logical flow of these fragmentation events can be visualized as a pathway.

Fragmentation_Pathway M [C8H7ClO3]•+ m/z = 186/188 Molecular Ion F1 [C8H6ClO2]+ m/z = 169/171 M->F1 - •OH F2 [C7H4ClO3]+ m/z = 171/173 M->F2 - •CH3 F3 [C7H4ClO2]+ m/z = 141/143 F1->F3 - CO

Predicted EI-MS fragmentation pathway of this compound.

This diagram illustrates the primary fragmentation routes originating from the molecular ion. The initial loss of a hydroxyl radical from the carboxylic acid group leads to the formation of a resonance-stabilized acylium ion. Alternatively, the cleavage of a methyl radical from the methoxy group represents another significant initial fragmentation step. Subsequent loss of a carbon monoxide molecule from the acylium ion is a common secondary fragmentation process in benzoic acid derivatives.[2]

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-methoxybenzoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details established synthetic routes, complete with experimental protocols, quantitative data, and a visual representation of the chemical transformations.

Introduction

This compound, also known as 5-Chloro-o-anisic acid, is a substituted benzoic acid derivative. Its structural features make it a key building block in the synthesis of various biologically active molecules and specialized chemical compounds. This guide focuses on practical and well-documented methods for its preparation in a laboratory setting.

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound are presented below. The first route, the hydrolysis of methyl 5-chloro-2-methoxybenzoate, is a direct and high-yielding final step. The second route describes the synthesis of the prerequisite ester starting from 5-chlorosalicylic acid.

Route 1: Hydrolysis of Methyl 5-chloro-2-methoxybenzoate

This method involves the saponification of the corresponding methyl ester to yield the target carboxylic acid. It is a straightforward and efficient conversion.

Route 2: Methylation of 5-Chlorosalicylic Acid followed by Hydrolysis

This two-step process begins with the methylation of the hydroxyl group of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This intermediate is then hydrolyzed to produce the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

ParameterRoute 1: Hydrolysis of Methyl 5-chloro-2-methoxybenzoateRoute 2: Synthesis of Methyl 5-chloro-2-methoxybenzoate
Starting Material Methyl 5-chloro-2-methoxybenzoate5-Chlorosalicylic acid
Key Reagents Sodium hydroxide (B78521), Ethanol (B145695), Hydrochloric acidDimethyl sulphate, Potassium carbonate, Acetone (B3395972)
Reaction Time 4 hours4 hours
Reaction Temperature Room TemperatureReflux
Yield 74.9%[1]95% (for the methyl ester)[2]
Product Purity Not specified, but spectroscopic data providedNot specified, but used in subsequent step
Molecular Weight 186.59 g/mol [3]200.62 g/mol (for the methyl ester)[4]
Melting Point 98-100 °C[3]Not applicable

Experimental Protocols

Protocol for Route 1: Hydrolysis of Methyl 5-chloro-2-methoxybenzoate[1]
  • Reaction Setup: To a 1 M aqueous solution of sodium hydroxide (60 mL, 0.06 mol), add a solution of methyl 5-chloro-2-methoxybenzoate (2.0 g, 0.01 mol) dissolved in ethanol (60 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (B1210297) to remove any unreacted starting material.

    • Cool the aqueous phase in an ice bath and adjust the pH to 2 using concentrated hydrochloric acid.

  • Isolation:

    • Continue stirring the acidified solution in the ice bath for 1 hour to allow for complete precipitation of the product.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water and air-dry to obtain this compound.

    • Expected Yield: Approximately 1.4 g (74.9%).

  • Characterization:

    • Mass Spectrum (MS): m/z 185.1 (MH+).

    • ¹H NMR (500 MHz, DMSO-d₆): δ 3.818 (s, 3H), 7.162 (d, 1H), 7.551 (dd, 1H), 7.607 (d, 1H).

Protocol for Route 2: Synthesis of Methyl 5-chloro-2-methoxybenzoate[2]
  • Reaction Setup: In a round-bottom flask, stir a mixture of 5-chlorosalicylic acid (100 g), anhydrous potassium carbonate (315 g), and acetone (1 L).

  • Reaction Execution: Heat the mixture to reflux for 20 minutes. Slowly add dimethyl sulphate (215 g) to the refluxing mixture. Continue to stir and heat under reflux for 4 hours.

  • Work-up:

    • Cool the reaction mixture and filter off the solid inorganic salts.

    • Remove the acetone from the filtrate by distillation.

  • Isolation:

    • Distill the residue under reduced pressure to obtain methyl 5-chloro-2-methoxybenzoate.

    • Expected Yield: 109 g (95%).

    • Boiling Point: 135-138 °C at 12 mm Hg.

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the experimental protocols.

Synthesis_of_5_Chloro_2_methoxybenzoic_acid cluster_route2 Route 2: Synthesis of Intermediate cluster_route1 Route 1: Hydrolysis to Final Product start_route2 5-Chlorosalicylic Acid intermediate Methyl 5-chloro-2-methoxybenzoate start_route2->intermediate Dimethyl sulphate, K2CO3 Acetone, Reflux final_product This compound intermediate->final_product 1. NaOH, Ethanol/H2O, RT 2. HCl (aq)

Caption: Synthetic pathways for this compound.

This guide provides a detailed and practical framework for the synthesis of this compound. Researchers are advised to adhere to all standard laboratory safety procedures when carrying out these experimental protocols.

References

Synthesis of 5-Chloro-2-methoxybenzoic Acid from 5-Chlorosalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-Chloro-2-methoxybenzoic acid, a key intermediate in the manufacturing of pharmaceuticals like Glibenclamide[1][2], starting from 5-chlorosalicylic acid. The primary transformation is the methylation of the phenolic hydroxyl group, a reaction typically achieved through a Williamson ether synthesis.

Reaction Pathway: Williamson Ether Synthesis

The synthesis of this compound from 5-chlorosalicylic acid is accomplished via the O-methylation of the phenolic hydroxyl group. This reaction follows the general mechanism of a Williamson ether synthesis. In this specific case, a methylating agent, such as dimethyl sulfate, is used to introduce the methyl group. The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.

The overall reaction is as follows:

Reaction_Pathway cluster_reactants Reactants cluster_products Products 5-Chlorosalicylic_Acid 5-Chlorosalicylic Acid Reaction_Step_1 Methylation (Williamson Ether Synthesis) 5-Chlorosalicylic_Acid->Reaction_Step_1 + Base Methylating_Agent Dimethyl Sulfate (Methylating Agent) Methylating_Agent->Reaction_Step_1 5-Chloro-2-methoxybenzoic_Acid This compound Reaction_Step_1->5-Chloro-2-methoxybenzoic_Acid Yield: Varies Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Methylation cluster_step3 Step 3: Hydrolysis A Dissolve 5-Chlorosalicylic Acid in Methanol B Add Sulfuric Acid A->B C Reflux B->C D Cool and Crystallize C->D E Filter to obtain Methyl 5-Chlorosalicylate D->E F Dissolve Methyl 5-Chlorosalicylate in Acetone E->F Intermediate G Add NaOH and Dimethyl Sulfate F->G H Reflux G->H I Work-up and Extraction H->I J Isolate Methyl 5-Chloro-2-methoxybenzoate I->J K Reflux with NaOH Solution J->K Intermediate L Cool and Acidify K->L M Filter and Recrystallize L->M N Obtain this compound M->N

References

5-Chloro-2-methoxybenzoic acid safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-2-methoxybenzoic Acid: Safety, Handling, and Synthetic Applications

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical intermediates they work with is paramount to ensuring laboratory safety and experimental success. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comprehensive overview of its safety protocols, handling procedures, and a detailed experimental protocol for its synthesis.

Safety and Hazard Information

This compound is classified as a hazardous substance, and appropriate precautions must be taken to minimize exposure and ensure safe handling. The following tables summarize the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification
Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word:Warning [1][2][3]

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment should be worn when handling this compound[1][2]:

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or suitable protective clothing to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

  • Hand Protection: Always wash hands thoroughly after handling the chemical.

First Aid Measures

In the event of exposure, immediate medical attention is crucial. The following first aid measures should be taken[1][2]:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting and Spill Response
  • Fire-Fighting Measures: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound. Wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Avoid generating dust.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases[1].

  • Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 3438-16-2[3]
Molecular Formula C₈H₇ClO₃[3]
Molecular Weight 186.59 g/mol [3]
Appearance White to off-white crystalline powder[4]
Melting Point 98-100 °C[3]
Synonyms 5-Chloro-o-anisic acid, 2-Carboxy-4-chloroanisole[1][3]

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound from methyl 5-chloro-2-methoxybenzoate[4].

Materials:

  • Methyl 5-chloro-2-methoxybenzoate

  • 1 M aqueous sodium hydroxide (B78521) (NaOH) solution

  • Ethanol (B145695)

  • Ethyl acetate

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve methyl 5-chloro-2-methoxybenzoate (2.0 g, 0.01 mol) in ethanol (60 mL).

  • To this solution, add a 1 M aqueous sodium hydroxide solution (60 mL, 0.06 mol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Separate the residue by extraction with ethyl acetate.

  • Cool the aqueous phase in an ice bath.

  • Acidify the aqueous phase to a pH of 2 by the dropwise addition of concentrated hydrochloric acid.

  • Continue stirring the mixture in the ice bath for 1 hour to allow for complete precipitation of the product.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold deionized water.

  • Dry the solid in the air to obtain this compound as a white solid.

Biological Context and Experimental Workflow

While this compound is primarily used as a chemical intermediate, it is a reactant in the synthesis of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide[5]. This sulfonamide is an impurity that can arise during the synthesis of Glyburide (also known as Glibenclamide), a well-known anti-diabetic drug[5]. Glyburide functions by inhibiting the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. The following diagram illustrates the workflow from the synthesis involving this compound to its connection with the biological target of the related drug.

G cluster_synthesis Chemical Synthesis cluster_drug_context Drug Development Context cluster_biological_pathway Biological Signaling Pathway reactant1 This compound product 4-[2-(5-Chloro-2-methoxybenzamido)ethyl] benzene Sulfonamide reactant1->product Amide Coupling reactant2 Other Reactants reactant2->product impurity Impurity in Glyburide Synthesis product->impurity drug Glyburide (Anti-diabetic Drug) nlrp3 NLRP3 Inflammasome drug->nlrp3 Inhibition inflammation Inflammatory Response nlrp3->inflammation Activation

Caption: Workflow from this compound to a biologically relevant pathway.

This diagram illustrates that while this compound is not directly biologically active in this context, it plays a crucial role in the synthesis of molecules that are relevant to drug development and biological signaling pathways.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of pharmaceuticals and other fine chemicals. A comprehensive understanding of its hazards, proper handling procedures, and safe laboratory practices is essential for researchers. By adhering to the safety guidelines outlined in this technical guide, scientists can minimize risks and effectively utilize this compound in their research and development endeavors.

References

Methodological & Application

Application Notes: 5-Chloro-2-methoxybenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-methoxybenzoic acid is a readily available chemical intermediate that serves as a crucial starting material for the synthesis of a diverse range of biologically active molecules. Its substituted phenyl ring, featuring a chlorine atom and a methoxy (B1213986) group, offers multiple sites for functionalization, making it a valuable scaffold in medicinal chemistry and drug discovery. This document provides an overview of its applications, detailed experimental protocols for the synthesis of key derivatives, and insights into the biological signaling pathways targeted by these molecules.

Applications in the Synthesis of Bioactive Molecules

The unique structural features of this compound make it an ideal precursor for the development of compounds with various therapeutic properties. Key applications include:

  • Anti-cancer Agents: The core structure of this compound has been successfully incorporated into novel sulphonamide derivatives that exhibit significant anti-proliferative activity. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, highlighting their potential in oncology drug development.

  • Anti-diabetic Drug Intermediates: A derivative of this compound, 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, is a key intermediate in the synthesis of Glibenclamide (Glyburide), a widely used sulfonylurea drug for the treatment of type 2 diabetes.

  • Anti-inflammatory Agents: The aforementioned intermediate for Glibenclamide also functions as a potent inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. This dual activity underscores the versatility of the this compound scaffold.

  • Key Synthetic Intermediates: this compound can be readily converted to other important building blocks, such as 4-Amino-5-chloro-2-methoxybenzoic acid. This amino derivative serves as a precursor for the synthesis of a wide range of heterocyclic compounds, including kinase inhibitors and quinazolinones, which are prominent motifs in many pharmaceutical agents.

Data Presentation

Table 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid Intermediate

StepReactionReagents and ConditionsYield (%)Reference
1Methylation of p-aminosalicylic acidDimethyl sulfate (B86663), Potassium hydroxide (B78521), Acetone (B3395972), 20-30°C, 5-6 hours90.8[1]
2ChlorinationN-chlorosuccinimide, DMF, 70°C, 3 hours87.5[1]
3SaponificationPotassium hydroxide, Methanol (B129727)/Water (5:2), Reflux, 2-3 hours91.4[1]

Table 2: Anti-proliferative Activity of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives

CompoundSubstitution on SulfonamideA2780 (Ovarian Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)Reference
4j 4-Fluorophenyl1.23.5[2]
4n Propyl>50>50[2]
4h 4-Methoxyphenyl2.58.7[2]
4b Ethyl15.623.4[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid

This protocol describes the multi-step synthesis of the key intermediate 4-Amino-5-chloro-2-methoxybenzoic acid from p-aminosalicylic acid.[1]

Step 1: Synthesis of Methyl 4-amino-2-methoxybenzoate

  • To a solution of p-aminosalicylic acid (1.5 kg, 9.79 mol) and crushed sodium hydroxide (1.25 kg, 31.25 mol) in acetone (4.5 L) in a four-necked flask, stir vigorously.

  • Cool the mixture to 25°C and gradually add dimethyl sulfate (2.3 L, 24.29 mol) dropwise.

  • After the addition is complete, continue the reaction for 5.5 hours.

  • Remove the solvent by rotary evaporation.

  • Dissolve the residue in water (6 L) and extract with ethyl acetate (B1210297) (3 x 20 L).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain methyl 4-amino-2-methoxybenzoate as a solid (1.61 kg, 90.8% yield).

Step 2: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate

  • Stir a mixture of methyl 4-amino-2-methoxybenzoate (from Step 1) and N-chlorosuccinimide in a 1:1 molar ratio in DMF at 70°C for 3 hours.

  • While hot, pour the reaction mixture into ice water to precipitate a solid.

  • Filter the solid and dry to obtain methyl 4-amino-5-chloro-2-methoxybenzoate (2.28 kg, 87.5% yield).

Step 3: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid

  • Reflux a mixture of methyl 4-amino-5-chloro-2-methoxybenzoate (from Step 2) and potassium hydroxide (1:2.2 molar ratio) in a mixed solvent of methanol and water (5:2 v/v) for over 2 hours.

  • Add activated carbon and reflux for an additional 30 minutes for decolorization.

  • Filter the hot solution to remove the activated carbon.

  • Remove the solvent by rotary evaporation.

  • Add water to the residue to form an aqueous solution.

  • Adjust the pH to 5 by dropwise addition of 3 mol/L hydrochloric acid to precipitate a white solid.

  • Filter the solid, wash with water, and dry to obtain 4-amino-5-chloro-2-methoxybenzoic acid (1.93 kg, 91.4% yield).

Protocol 2: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives (General Procedure)

This protocol outlines the general synthesis of anti-cancer sulphonamide derivatives starting from this compound.[2]

Step 1: Synthesis of 5-chloro-2-methoxy-N-phenylbenzamide

  • To a solution of this compound in an appropriate solvent, add a substituted aniline.

  • Cool the mixture and add a coupling agent (e.g., thionyl chloride or a carbodiimide).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Chlorosulfonation

  • Add the product from Step 1 to an excess of chlorosulfonic acid at 0°C.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate and wash with cold water.

  • Dry the solid to obtain the corresponding sulfonyl chloride.

Step 3: Sulfonamide Formation

  • To a solution of the sulfonyl chloride from Step 2 in a suitable solvent (e.g., THF), add the desired primary or secondary amine and a base (e.g., triethylamine (B128534) or sodium carbonate).

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous work-up, extract the product, and dry the organic layer.

  • Remove the solvent and purify the final product by recrystallization or column chromatography.

Signaling Pathways and Mechanisms of Action

Apoptosis and Cell Cycle Arrest Induced by Sulphonamide Derivatives

Derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide have been shown to exert their anti-cancer effects by inducing apoptosis and causing cell cycle arrest in the G2/M phase.[2] While the precise molecular targets are still under investigation, the general pathway involves the activation of intracellular signaling cascades that lead to programmed cell death.

G2_M_Arrest_and_Apoptosis cluster_drug 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives cluster_cell Cancer Cell Drug Bioactive Derivative G2_M G2/M Phase Transition Drug->G2_M Inhibition Apoptosis_Pathway Apoptotic Signaling Cascade Drug->Apoptosis_Pathway Activation Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: G2/M cell cycle arrest and apoptosis induction by bioactive derivatives.

NLRP3 Inflammasome Inhibition

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, an intermediate in the synthesis of Glibenclamide, has been identified as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Inhibition of this pathway is a promising strategy for the treatment of inflammatory diseases.

NLRP3_Inflammasome_Inhibition cluster_stimuli Inflammatory Stimuli cluster_inflammasome NLRP3 Inflammasome Complex PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activation ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b IL-1β Release (Inflammation) Pro_IL1b->IL1b Drug 5-Chloro-2-methoxy-N- [2-(4-sulfamoylphenyl)ethyl]benzamide Drug->NLRP3 Inhibition

Caption: Inhibition of the NLRP3 inflammasome signaling pathway.

Mechanism of Action of Glibenclamide

Glibenclamide, synthesized from a derivative of this compound, is a sulfonylurea that lowers blood glucose levels by stimulating insulin (B600854) release from pancreatic β-cells. It achieves this by binding to and inhibiting ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[3][4]

Glibenclamide_MoA cluster_cell Pancreatic β-cell K_ATP_Channel K-ATP Channel Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Glibenclamide Glibenclamide Glibenclamide->K_ATP_Channel Inhibition

Caption: Mechanism of action of Glibenclamide on pancreatic β-cells.

References

Application Notes and Protocols: Synthesis of 5-Chloro-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 5-Chloro-2-methoxybenzoic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The protocols detailed below are intended for laboratory use by qualified professionals.

Introduction

This compound and its derivatives are versatile scaffolds in the design of novel therapeutic agents. The presence of the chloro, methoxy, and carboxylic acid functional groups provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Derivatives of this core structure have been investigated for their potential as anti-cancer, anti-inflammatory, and prokinetic agents.[1][2][3] This document outlines detailed synthetic protocols, presents key quantitative data, and visualizes the synthetic workflows.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the chlorination of 2-methoxybenzoic acid (o-anisic acid) being a common and efficient method.

Experimental Protocol: Chlorination of o-Anisic Acid

This protocol describes the direct chlorination of o-anisic acid using chlorine gas in the presence of a catalyst.[2]

Materials:

  • 2-methoxybenzoic acid (o-anisic acid)

  • Carbon tetrachloride (CCl4)

  • Iodine (crystalline)

  • Chlorine gas

  • Ethyl acetate (B1210297) (optional, as promoter)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a gas inlet tube, prepare a mixture of 2-methoxybenzoic acid (e.g., 0.2 mol), carbon tetrachloride (75 ml), and a catalytic amount of crystalline iodine (0.15 g).[2]

  • Heat the mixture to reflux (approximately 73-78 °C).[2]

  • Bubble chlorine gas through the refluxing mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3.5 hours).[2]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solvent is removed by distillation.

  • The crude product is then isolated and purified. Recrystallization from a suitable solvent system (e.g., ethanol-water) can be performed to obtain the pure this compound.

Alternative Synthesis from Methyl 5-chloro-2-methoxybenzoate

This compound can also be synthesized by the hydrolysis of its methyl ester.[4]

Procedure:

  • To a 1 M aqueous sodium hydroxide (B78521) solution (60 mL), add a solution of methyl 5-chloro-2-methoxybenzoate (2.0 g, 0.01 mol) in ethanol (B145695) (60 mL).[4]

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction by TLC.[4]

  • Concentrate the mixture under reduced pressure to remove the ethanol.[4]

  • Extract the residue with ethyl acetate. The aqueous phase is collected and cooled in an ice bath.[4]

  • Adjust the pH of the aqueous phase to 2 with concentrated hydrochloric acid.[4]

  • Stir the mixture in an ice bath for 1 hour to allow for precipitation.[4]

  • Collect the solid by filtration, wash with water, and dry to yield this compound.[4]

Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis of this compound o-Anisic_Acid o-Anisic Acid Chlorination Chlorination (Cl2, I2, CCl4, Reflux) o-Anisic_Acid->Chlorination 5-Cl-2-MeO-Benzoic_Acid This compound Chlorination->5-Cl-2-MeO-Benzoic_Acid

Caption: Synthesis of this compound.

Quantitative Data
Starting MaterialReactionProductYield (%)Melting Point (°C)Reference
2-methoxybenzoic acidChlorination with Cl2/I2This compound82.1596-97[2]
Methyl 5-chloro-2-methoxybenzoateHydrolysisThis compound74.9-[4]

Synthesis of this compound Derivatives

The carboxylic acid moiety of this compound is a key handle for derivatization, most commonly through the formation of amides. This typically proceeds via an acyl chloride intermediate.

Experimental Protocol: Preparation of 5-Chloro-2-methoxybenzoyl Chloride

Materials:

Procedure:

  • In a round-bottom flask, heat a mixture of this compound (e.g., 19 g) and an excess of thionyl chloride (e.g., 64 ml) under reflux for 1 hour.[5]

  • After cooling, benzene (100 ml) can be added and subsequently evaporated under reduced pressure to remove excess thionyl chloride.[5]

  • The resulting solid residue, 5-Chloro-2-methoxybenzoyl chloride, can be purified by recrystallization from a suitable solvent like hexane.[5]

Experimental Protocol: General Synthesis of Amide Derivatives

Materials:

  • 5-Chloro-2-methoxybenzoyl chloride

  • Primary or secondary amine

  • Anhydrous solvent (e.g., benzene, DCM)

  • Base (e.g., triethylamine, sodium carbonate)

Procedure:

  • Dissolve the desired amine in an anhydrous solvent.

  • Slowly add a solution of 5-Chloro-2-methoxybenzoyl chloride in the same solvent to the amine solution, often at a reduced temperature (e.g., 0 °C to room temperature).

  • A base is typically added to scavenge the HCl byproduct.

  • Stir the reaction mixture for a specified time (e.g., 3-12 hours) at room temperature or with gentle heating.[6][7]

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is worked up. This may involve washing with dilute acid and base, followed by drying of the organic layer and solvent evaporation.

  • The crude amide product is then purified, typically by recrystallization or column chromatography.

Synthesis Workflow for Amide Derivatives

AmideSynthesisWorkflow cluster_amide_synthesis Synthesis of Amide Derivatives 5-Cl-2-MeO-Benzoic_Acid This compound Acyl_Chloride_Formation Acyl Chloride Formation (SOCl2, Reflux) 5-Cl-2-MeO-Benzoic_Acid->Acyl_Chloride_Formation 5-Cl-2-MeO-Benzoyl_Chloride 5-Chloro-2-methoxybenzoyl Chloride Acyl_Chloride_Formation->5-Cl-2-MeO-Benzoyl_Chloride Amidation Amidation (Amine, Base, Solvent) 5-Cl-2-MeO-Benzoyl_Chloride->Amidation Amide_Derivative Amide Derivative Amidation->Amide_Derivative

Caption: Synthesis of Amide Derivatives.

Quantitative Data for Selected Amide Derivatives
AmineProductYield (%)Melting Point (°C)Reference
Aniline5-chloro-2-methoxy-N-phenylbenzamide94-[6][7]
PhenethylamineN-Phenethyl-5-chloro-2-methoxybenzamide9060-63[5]
Various amines5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives45-93172-199[7]

Applications in Drug Development

Derivatives of this compound have shown promise in various therapeutic areas, particularly in oncology. Certain sulfonamide derivatives have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines.[7]

Potential Signaling Pathway Involvement

Some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. For instance, compound 4j from a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives was found to arrest the G2/M cell cycle in MIA PaCa-2 human pancreatic carcinoma cells.[7] While the exact molecular targets are often under investigation, pathways like the PI3K/AKT/mTOR signaling cascade are common modulators of cell cycle progression and apoptosis and represent potential targets for such compounds.[8]

SignalingPathway cluster_pathway Potential Signaling Pathway in Cancer Derivative 5-Chloro-2-methoxybenzoic Acid Derivative PI3K PI3K Derivative->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) mTOR->Cell_Cycle_Arrest Apoptosis Apoptosis mTOR->Apoptosis

Caption: Potential Signaling Pathway Involvement.

Characterization Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Spectroscopic Data for this compound
  • ¹H NMR (500 MHz, DMSO-d6): δ 3.818 (s, 3H), 7.162 (d, 1H), 7.551 (dd, 1H), 7.607 (d, 1H).[4]

  • Mass Spectrum (MS): m/z 185.1 (MH+).[4]

Conclusion

The synthetic routes to this compound and its derivatives are well-established and offer a platform for the generation of diverse chemical libraries for drug discovery. The protocols and data presented herein provide a valuable resource for researchers in this field. Further investigation into the biological mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.

References

Experimental protocol for amide coupling with 5-Chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Amide Coupling with 5-Chloro-2-methoxybenzoic Acid

Introduction

This compound is a benzoic acid derivative used as a reactant and building block in the synthesis of various chemical compounds, including active pharmaceutical ingredients.[1][2] The formation of an amide bond is one of the most critical and frequently performed reactions in medicinal chemistry and drug development, as the amide linkage is a core structural feature of peptides, proteins, and a vast array of synthetic drugs.[3] This document provides detailed experimental protocols for the efficient coupling of this compound with primary or secondary amines to form the corresponding N-substituted amides.

The protocols outlined below utilize two common and robust methodologies: the activation of the carboxylic acid via an acyl chloride intermediate and direct coupling using modern carbodiimide (B86325) or uronium salt-based reagents.[4][5] These methods are widely applicable and can be adapted for a diverse range of amine substrates.

Experimental Protocols

Two primary methods for the amide coupling of this compound are presented. Method A involves a two-step process via an acyl chloride, while Method B describes one-pot procedures using common coupling reagents.

Protocol 1: Acyl Chloride Method (Schotten-Baumann Conditions)

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the amide.[4][6]

Step 1A: Synthesis of 5-Chloro-2-methoxybenzoyl chloride

  • In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Under a fume hood, cautiously add thionyl chloride (SOCl₂, 2-3 eq) to the flask.[6]

  • Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).[6]

  • Stir the mixture at room temperature. You should observe gas evolution (HCl and SO₂).

  • After the initial effervescence subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases completely.[6]

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene (B28343) can be added and subsequently evaporated.[6] The resulting crude 5-Chloro-2-methoxybenzoyl chloride is typically used in the next step without further purification.

Step 1B: Amide Formation

  • In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a suitable base such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[4]

  • Cool the amine solution to 0°C in an ice bath.

  • Dissolve the crude 5-Chloro-2-methoxybenzoyl chloride from Step 1A in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-16 hours.[4][6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, proceed to the work-up and purification steps as described below.

Protocol 2: Direct Coupling with Reagents

These one-pot procedures utilize coupling reagents to activate the carboxylic acid in situ, allowing for a direct reaction with the amine.[5]

Method 2A: EDC/HOBt Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that, in combination with an additive like 1-Hydroxybenzotriazole (HOBt), efficiently facilitates amide bond formation while minimizing side reactions like racemization.[7][8][9]

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DCM, or acetonitrile), add HOBt (1.0-1.2 eq) and EDC (1.1-1.5 eq).[4]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Add a non-nucleophilic base such as DIPEA or triethylamine (1.5-3.0 eq).[4]

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed to the work-up and purification steps.

Method 2B: HATU Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent known for fast reaction times and high yields, even with sterically hindered substrates.[8][10]

  • In a reaction vessel, dissolve this compound (1.0 eq), HATU (1.1-1.2 eq), and the desired amine (1.0-1.2 eq) in an anhydrous polar aprotic solvent such as DMF.[4][10]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a base, typically DIPEA (2.0-3.0 eq).[4][10]

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.[4] In some cases, longer reaction times may be necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed to the work-up and purification steps.

General Work-up and Purification

  • Quench: Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[4]

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Washes: Wash the combined organic layers sequentially with a mild acid (e.g., 1 M HCl or 10% citric acid), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.[6][10] This removes unreacted starting materials, coupling reagents, and by-products.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[6]

  • Purification: The crude amide product can be purified by either flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes).[11][12][13]

Data Presentation

The following table summarizes the reaction conditions for the described protocols.

ProtocolActivating/Coupling ReagentAdditiveBaseSolventTypical TimeTypical Yield
1 Thionyl Chloride (SOCl₂)DMF (cat.)Et₃N or DIPEADCM or THF2-18 hGood to Excellent
2A EDCHOBtDIPEA or Et₃NDMF or DCM4-24 hGood to Excellent[9]
2B HATU-DIPEADMF0.5-2 hExcellent[4][10]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a one-pot amide coupling reaction (Protocols 2A and 2B).

Amide_Coupling_Workflow start Start reagents 1. Combine Acid, Coupling Reagent, & Amine in Solvent start->reagents add_base 2. Add Base (e.g., DIPEA) reagents->add_base pre_activation Optional: Pre-activation (Acid + Reagent) reaction 3. Stir at RT (0.5 - 24h) add_base->reaction workup 4. Aqueous Work-up (Quench, Extract, Wash) reaction->workup purify 5. Purification (Chromatography or Recrystallization) workup->purify product Final Product purify->product

References

The Versatility of 5-Chloro-2-methoxybenzoic Acid in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Chloro-2-methoxybenzoic acid, a substituted benzoic acid derivative, serves as a crucial building block in the synthesis of a variety of medicinally important compounds. Its unique substitution pattern, featuring a chloro group at the 5-position and a methoxy (B1213986) group at the 2-position, imparts specific electronic and steric properties that are leveraged in the design of targeted therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the development of gastroprokinetic and anticancer agents.

Application Note I: A Key Scaffold for Gastroprokinetic Agents

The most prominent application of this compound in medicinal chemistry is as a precursor to 4-amino-5-chloro-2-methoxybenzoic acid , a pivotal intermediate in the synthesis of several gastroprokinetic drugs, most notably cisapride (B12094) . These agents are utilized to enhance gastrointestinal motility.

The pharmacological activity of cisapride stems from its action as a selective serotonin (B10506) 5-HT4 receptor agonist. Activation of these receptors in the myenteric plexus of the gut wall leads to enhanced acetylcholine (B1216132) release, which in turn stimulates smooth muscle contraction and increases the rate of gastric emptying and intestinal transit.

Below is a diagram illustrating the synthetic workflow from a related starting material to the key intermediate and its subsequent incorporation into cisapride.

G cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Cisapride p_aminosalicylic_acid p-Aminosalicylic Acid intermediate_ester Methyl 4-amino-2-methoxybenzoate p_aminosalicylic_acid->intermediate_ester Methylation (Dimethyl sulfate, KOH) chlorinated_intermediate Methyl 4-amino-5-chloro-2-methoxybenzoate intermediate_ester->chlorinated_intermediate Chlorination (N-Chlorosuccinimide) amino_acid_intermediate 4-Amino-5-chloro-2-methoxybenzoic acid chlorinated_intermediate->amino_acid_intermediate Hydrolysis (KOH or NaOH) amino_acid_intermediate_clone 4-Amino-5-chloro-2-methoxybenzoic acid cisapride Cisapride amino_acid_intermediate_clone->cisapride Amide Coupling (e.g., Ethyl chloroformate, Triethylamine) piperidine_derivative cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine piperidine_derivative->cisapride G start This compound intermediate 5-Chloro-2-methoxy-N-(4-aminophenyl)benzamide start->intermediate Amide Coupling (e.g., Ethyl chloroformate, Triethylamine) sulfonyl_chloride 5-Chloro-2-methoxy-N-(4-(chlorosulfonyl)phenyl)benzamide intermediate->sulfonyl_chloride Chlorosulfonation final_compound 5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide Derivatives sulfonyl_chloride->final_compound Sulfonamide Formation aniline Aniline aniline->intermediate chlorosulfonic_acid Chlorosulfonic acid chlorosulfonic_acid->sulfonyl_chloride amine Amine (R-NH2) amine->final_compound G Cisapride Cisapride HTR4 5-HT4 Receptor Cisapride->HTR4 binds and activates G_alpha_s Gαs HTR4->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP catalyzes conversion of ATP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel phosphorylates Ca_ion Ca2+ influx Ca_channel->Ca_ion opens ACh_release Acetylcholine (ACh) Release Ca_ion->ACh_release triggers GI_motility Increased GI Motility ACh_release->GI_motility stimulates

Application Notes and Protocols for the Preparation of 5-Chloro-2-methoxybenzoic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preparation, characterization, and potential applications of metal complexes derived from 5-chloro-2-methoxybenzoic acid. The information is intended to guide researchers in the synthesis of novel metal-based compounds with potential therapeutic applications, particularly in anticancer drug development.

Introduction

This compound is a versatile organic ligand that can coordinate with a variety of metal ions to form stable complexes. The presence of both a carboxylic acid group and a methoxy (B1213986) group allows for diverse coordination modes, leading to complexes with interesting structural and electronic properties. Research into analogous metal complexes suggests that these compounds may exhibit significant biological activity, including anticancer and antimicrobial properties. This document outlines generalized protocols for the synthesis of such complexes and summarizes key characterization data and potential applications.

General Synthesis Protocol

While specific reaction conditions may vary depending on the metal salt used, the following protocol describes a general method for the synthesis of this compound metal complexes. This method is based on established procedures for the synthesis of similar carboxylate complexes.

Protocol 1: General Synthesis of Transition Metal Complexes

This protocol is applicable for the synthesis of complexes with transition metals such as Manganese(II), Cobalt(II), Nickel(II), and Zinc(II).

Materials:

  • This compound

  • Metal(II) chloride or acetate (B1210297) salt (e.g., MnCl₂·4H₂O, Co(CH₃COO)₂·4H₂O, NiCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

  • Ethanol (B145695)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Ligand Preparation: Dissolve this compound (2 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask.

  • Deprotonation: While stirring, slowly add 1 M NaOH solution dropwise until the pH of the solution is approximately 7. This deprotonates the carboxylic acid to form the 5-chloro-2-methoxybenzoate anion.

  • Addition of Metal Salt: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimal amount of deionized water or ethanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. A precipitate should form during this time.

  • Isolation: After reflux, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with ethanol and then with deionized water to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 60 °C).

Experimental Workflow Diagram:

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_reaction Complexation Reaction cluster_purification Isolation & Purification Ligand This compound Dissolve Dissolve Ligand->Dissolve Solvent1 Ethanol Solvent1->Dissolve Ligand_Solution Ligand Solution Dissolve->Ligand_Solution React React & Reflux (4-6 hours) Ligand_Solution->React Metal_Salt Metal(II) Salt Dissolve_Metal Dissolve Metal_Salt->Dissolve_Metal Solvent2 Water/Ethanol Solvent2->Dissolve_Metal Metal_Solution Metal Solution Dissolve_Metal->Metal_Solution Metal_Solution->React Complex_Mixture Crude Complex Mixture React->Complex_Mixture Filter Vacuum Filtration Complex_Mixture->Filter Wash Wash with Ethanol & Water Filter->Wash Dry Dry Wash->Dry Final_Product Pure Metal Complex Dry->Final_Product

Caption: General workflow for the synthesis of this compound metal complexes.

Characterization Data

The synthesized complexes can be characterized by various spectroscopic and analytical techniques. The following table summarizes the expected formulas and characterization data for Mn(II), Co(II), Ni(II), and Zn(II) complexes based on existing literature.

Complex FormulaMetal IonCoordination GeometryMagnetic Moment (μB)
[Mn(C₈H₆ClO₃)₂(H₂O)₄]Mn(II)Distorted OctahedralHigh-spin
[Co(C₈H₆ClO₃)(H₂O)₅]⁺(C₈H₆ClO₃)⁻Co(II)Distorted OctahedralHigh-spin
[Ni(C₈H₆ClO₃)(H₂O)₅]⁺(C₈H₆ClO₃)⁻Ni(II)Distorted OctahedralHigh-spin
[Zn(C₈H₆ClO₃)₂(H₂O)]·H₂OZn(II)TetrahedralDiamagnetic

Applications in Drug Development

Metal complexes are a promising class of compounds for drug development due to their unique geometries, redox properties, and ability to interact with biological macromolecules. While specific biological data for this compound complexes is limited, studies on structurally similar compounds provide strong evidence for their potential as anticancer agents.

Anticancer Activity

Metal complexes, particularly those of copper, zinc, and manganese, have demonstrated significant cytotoxicity against various cancer cell lines. For instance, a Cu(II) complex with a Schiff base ligand derived from a related chloro-substituted aminophenol exhibited potent activity against A549 lung cancer cells, with an IC₅₀ value of 3.93 µM. This activity was significantly higher than that of the free ligand and other metal complexes.

Table of Anticancer Activity Data for a Related Cu(II) Complex:

CompoundA549 IC₅₀ (µM)A549cisR IC₅₀ (µM)
Cu(II) Complex (C1)3.93Potent activity
Zn(II) Complex (C2)18.26-
Mn(II) Complex (C3)33.61-
Data from a study on a related Cu(II) Schiff base complex.
Mechanism of Action

The anticancer activity of such metal complexes is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The Cu(II) complex mentioned above was found to block the A549 cell cycle in the G1/G0 phase and induce apoptosis through a mitochondrial-mediated pathway.

Proposed Signaling Pathway for Apoptosis Induction:

Apoptosis_Pathway Metal_Complex This compound Metal Complex Mitochondria Mitochondria Metal_Complex->Mitochondria Induces Stress Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A generalized mitochondrial pathway of apoptosis induced by metal complexes.

Conclusion

Metal complexes of this compound represent a promising area of research for the development of new therapeutic agents. The straightforward synthesis and potential for significant biological activity make these compounds attractive targets for further investigation. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis, characterization, and application of these novel metal complexes in the field of drug discovery. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.

Application Notes and Protocols: Lanthanide Complexes of 5-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanide complexes are of significant interest in various scientific fields, including materials science and biomedical applications, owing to their unique luminescent and magnetic properties.[1] The organic ligand plays a crucial role in sensitizing the lanthanide ion's luminescence, a phenomenon known as the "antenna effect." Substituted benzoic acids are a versatile class of ligands for the synthesis of luminescent lanthanide complexes. This document provides detailed application notes and protocols for the synthesis and characterization of lanthanide complexes with 5-Chloro-2-methoxybenzoic acid.

Due to the limited availability of specific literature on lanthanide complexes of this compound, the following protocols and data are based on established methods for synthesizing and characterizing lanthanide complexes with structurally similar substituted benzoic acids, such as other methoxybenzoates and chlorobenzoates.

Potential Applications

Lanthanide complexes are being explored for a multitude of applications in diagnostics and therapy. Their characteristic long-lived luminescence makes them suitable for use in time-resolved fluoroimmunoassays and as probes in biological imaging.[1][2] Furthermore, the paramagnetic properties of certain lanthanide ions are leveraged in the development of contrast agents for magnetic resonance imaging (MRI). The specific applications of lanthanide-5-Chloro-2-methoxybenzoate complexes are yet to be extensively explored but could potentially include:

  • Luminescent Probes: For in vitro and in vivo imaging, taking advantage of the sharp and long-lived emission of ions like Europium(III) and Terbium(III).

  • Therapeutic Agents: Lanthanide complexes have been investigated for their potential as anticancer and antibacterial agents.[1]

  • Catalysis: Lanthanide ions are known to be effective Lewis acids and can catalyze various organic reactions.

Experimental Protocols

Protocol 1: Synthesis of Lanthanide(III) 5-Chloro-2-methoxybenzoate Complexes

This protocol describes a general method for the synthesis of lanthanide(III) complexes of this compound via a precipitation reaction.

Materials:

  • This compound

  • Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O, LaCl₃·6H₂O)

  • Sodium hydroxide (B78521) (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH)

  • Deionized water

  • Ethanol

Procedure:

  • Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in a minimal amount of ethanol. Slowly add a dilute aqueous solution of NaOH or NH₄OH with constant stirring to deprotonate the carboxylic acid, forming the sodium or ammonium salt of the ligand. The pH should be adjusted to approximately 6-7.

  • Lanthanide Salt Solution: In a separate beaker, dissolve the corresponding lanthanide(III) chloride hexahydrate in deionized water.

  • Complexation: Slowly add the lanthanide salt solution dropwise to the ligand solution with vigorous stirring. A precipitate should form immediately.

  • Reaction Completion and Isolation: Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete precipitation. The resulting solid is then isolated by vacuum filtration.

  • Washing: Wash the precipitate several times with deionized water to remove any unreacted salts, followed by a wash with a small amount of ethanol.

  • Drying: Dry the resulting complex in a vacuum oven at 60-80 °C to a constant weight.

Protocol 2: Characterization of Lanthanide(III) 5-Chloro-2-methoxybenzoate Complexes

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the coordination of the carboxylate group to the lanthanide ion.

  • Method: Record the FTIR spectra of the free this compound and the synthesized lanthanide complexes using the KBr pellet method.

  • Expected Results: The spectrum of the free ligand will show a characteristic C=O stretching vibration of the carboxylic acid group at approximately 1700 cm⁻¹. Upon complexation, this band will disappear and be replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group, typically in the ranges of 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The difference between these two wavenumbers (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bridging).

2. Thermal Analysis (TGA/DSC):

  • Objective: To determine the thermal stability and the number of water molecules in the coordination sphere.

  • Method: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on the synthesized complexes in a nitrogen or air atmosphere with a heating rate of 10-20 °C/min.

  • Expected Results: TGA curves will likely show an initial weight loss at lower temperatures (around 100-200 °C), corresponding to the loss of coordinated and/or lattice water molecules. The subsequent decomposition steps at higher temperatures indicate the thermal stability of the anhydrous complex and its decomposition to the corresponding lanthanide oxide as the final residue.[3][4] DSC curves will show endothermic or exothermic peaks corresponding to dehydration and decomposition events.

Data Presentation

Table 1: Expected FTIR Spectral Data (cm⁻¹) for Lanthanide 5-Chloro-2-methoxybenzoate Complexes
Compoundν(OH) of H₂Oνₐₛ(COO⁻)νₛ(COO⁻)Δν (νₐₛ - νₛ)
This compound-1700 (C=O)--
La(C₈H₆ClO₃)₃·nH₂O~3400~1540~1420~120
Eu(C₈H₆ClO₃)₃·nH₂O~3400~1545~1425~120
Tb(C₈H₆ClO₃)₃·nH₂O~3400~1550~1430~120

Note: The exact wavenumbers may vary and are based on data from similar lanthanide benzoate (B1203000) complexes.[3][4][5]

Table 2: Expected Thermal Analysis Data for Lanthanide 5-Chloro-2-methoxybenzoate Complexes
CompoundDehydration Temp. Range (°C)Mass Loss (%) (calc. for n H₂O)Decomposition Onset Temp. (°C)Final Residue
La(C₈H₆ClO₃)₃·nH₂O100 - 180Varies with n> 300La₂O₃
Eu(C₈H₆ClO₃)₃·nH₂O100 - 180Varies with n> 300Eu₂O₃
Tb(C₈H₆ClO₃)₃·nH₂O100 - 180Varies with n> 300Tb₄O₇

Note: The decomposition temperatures and water content are estimations based on related lanthanide carboxylate complexes.[3][4]

Visualizations

Diagram 1: Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization A 5-Chloro-2-methoxybenzoic Acid Solution C Precipitation A->C B Lanthanide(III) Chloride Solution B->C D Filtration & Washing C->D E Drying D->E F FTIR Spectroscopy E->F Characterize Product G Thermal Analysis (TGA/DSC) E->G H Luminescence Spectroscopy E->H I Structural Analysis (XRD) E->I

Caption: Workflow for the synthesis and characterization of lanthanide 5-Chloro-2-methoxybenzoate complexes.

Diagram 2: Hypothetical Signaling Pathway for Bioimaging Application

G cluster_cellular_uptake Cellular Environment cluster_imaging Imaging Process A Ln-Complex (Extracellular) B Cell Membrane A->B Endocytosis/ Passive Diffusion C Ln-Complex (Intracellular) B->C E Luminescence Emission C->E D Excitation (e.g., UV light) D->C F Detection & Imaging E->F

Caption: A hypothetical pathway for the application of a luminescent lanthanide complex in cellular imaging.

References

Reaction conditions for esterification of 5-Chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Esterification of 5-Chloro-2-methoxybenzoic Acid

Introduction

This compound and its ester derivatives are valuable intermediates in organic synthesis, particularly within the fields of medicinal chemistry and drug development.[1] The conversion of the carboxylic acid moiety into an ester is a critical transformation that modifies the compound's physicochemical properties, including lipophilicity, solubility, and metabolic stability. These modifications are often essential for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The resulting esters, such as methyl 5-chloro-2-methoxybenzoate, serve as versatile building blocks for more complex molecules.[1] This document provides detailed protocols for two common and effective methods for the esterification of this compound: the classic Fischer-Speier Esterification and an alkylation method using dimethyl sulfate (B86663).

Core Applications

  • Pharmaceutical Synthesis: Used as a precursor for active pharmaceutical ingredients (APIs). The ester functional group can be a key pharmacophore or a handle for further synthetic transformations.

  • Medicinal Chemistry: Employed in the synthesis of compound libraries for screening and lead optimization. Esterification allows for systematic modification to explore structure-activity relationships (SAR).

  • Agrochemicals: Some benzoate (B1203000) esters exhibit pesticidal properties, making them relevant in the development of new crop protection agents.[1]

Esterification Methodologies

Two primary methods are detailed below, offering routes to the synthesis of 5-Chloro-2-methoxybenzoate esters.

  • Fischer-Speier Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3] To achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water formed during the reaction.[3][4] Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4]

  • Alkylation with Dimethyl Sulfate: This method involves the reaction of the carboxylate salt of the acid with an alkylating agent, such as dimethyl sulfate. It is a powerful and often high-yielding method for producing methyl esters. The reaction is typically carried out in the presence of a base, like potassium carbonate, to deprotonate the carboxylic acid.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described esterification protocols.

Table 1: Reactants and Stoichiometry

ParameterProtocol 1: Fischer EsterificationProtocol 2: Alkylation with Dimethyl Sulfate
Starting Acid This compound5-Chlorosalicylic acid*
Alcohol/Alkylating Agent Methanol (B129727) (large excess)Dimethyl sulfate (~2.0 eq)
Catalyst/Base Conc. Sulfuric Acid (catalytic)Potassium Carbonate (~2.5 eq)
Solvent MethanolAcetone (B3395972)

Note: Protocol 2 is adapted from a procedure starting with 5-chlorosalicylic acid, where dimethyl sulfate methylates both the phenolic hydroxyl and the carboxylic acid. The conditions are directly applicable for the esterification of this compound.

Table 2: Reaction Conditions

ParameterProtocol 1: Fischer EsterificationProtocol 2: Alkylation with Dimethyl Sulfate
Temperature Reflux (~65 °C)Reflux
Reaction Time 2 - 4 hours4 - 18 hours
Atmosphere AmbientAmbient
Workup Procedure Neutralization, ExtractionFiltration, Evaporation, Distillation

Table 3: Product Yield and Characteristics

ParameterMethyl 5-Chloro-2-methoxybenzoate
Chemical Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
Appearance White to light yellow crystalline powder[6]
Boiling Point ~240 °C (at 760 mmHg)[1][6]
Melting Point 150-152 °C[6]
Typical Yield >90% (method dependent)[4][5]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification using Methanol and Sulfuric Acid

This protocol describes the synthesis of methyl 5-chloro-2-methoxybenzoate using a classic acid-catalyzed esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of methanol (e.g., 10-20 eq), which acts as both the reactant and solvent. Stir the mixture until the acid dissolves.

  • Catalyst Addition: Slowly and cautiously, add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) with continuous stirring for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]

  • Quenching and Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.[4]

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated NaHCO₃ solution to neutralize the remaining acid, followed by brine.[4]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl 5-chloro-2-methoxybenzoate.[4]

  • Purification: If necessary, the product can be further purified by distillation under reduced pressure or recrystallization.

Protocol 2: Esterification via Alkylation with Dimethyl Sulfate

This protocol is adapted from a patented procedure and describes the synthesis of methyl 5-chloro-2-methoxybenzoate using dimethyl sulfate as a methylating agent.[5]

Materials:

  • This compound (or 5-Chlorosalicylic acid as per original patent)

  • Dimethyl sulfate

  • Potassium carbonate (anhydrous)

  • Acetone

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, create a suspension of this compound (1.0 eq) and anhydrous potassium carbonate (approx. 2.5 eq) in acetone.

  • Reagent Addition: Stir the mixture vigorously. Slowly add dimethyl sulfate (approx. 2.0 eq) to the suspension.

  • Reaction: Attach a reflux condenser and heat the reaction mixture under reflux with vigorous stirring for 4 hours.[5]

  • Workup: After cooling the reaction, filter off the solid inorganic salts.

  • Isolation: Remove the acetone from the filtrate by distillation or using a rotary evaporator.

  • Purification: The resulting crude product is then purified by distillation under reduced pressure to yield pure methyl 5-chloro-2-methoxybenzoate. A typical boiling point for this compound is 135°-138°C at 12 mm Hg.[5]

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the experimental protocols.

Fischer_Esterification_Workflow start Start setup 1. Dissolve Acid in Excess Methanol start->setup catalyst 2. Add Catalytic Conc. H₂SO₄ setup->catalyst reflux 3. Heat to Reflux (2-4 hours) catalyst->reflux cool 4. Cool to Room Temp. reflux->cool evap 5. Evaporate Excess Methanol cool->evap extract 6. Dissolve in EtOAc & Wash with NaHCO₃/Brine evap->extract dry 7. Dry Organic Layer (e.g., MgSO₄) extract->dry isolate 8. Filter & Evaporate Solvent dry->isolate product Product: Methyl 5-Chloro- 2-methoxybenzoate isolate->product

Caption: Workflow for Fischer-Speier Esterification.

Alkylation_Workflow start Start setup 1. Suspend Acid & K₂CO₃ in Acetone start->setup reagent 2. Add Dimethyl Sulfate setup->reagent reflux 3. Heat to Reflux (4 hours) reagent->reflux cool 4. Cool to Room Temp. reflux->cool filter 5. Filter off Inorganic Salts cool->filter evap 6. Evaporate Acetone filter->evap purify 7. Purify by Vacuum Distillation evap->purify product Product: Methyl 5-Chloro- 2-methoxybenzoate purify->product

Caption: Workflow for Esterification via Alkylation.

References

Application Notes and Protocols: The Role of 5-Chloro-2-methoxybenzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloro-2-methoxybenzoic acid and its derivatives as pivotal intermediates in the synthesis of significant pharmaceutical agents. This document outlines the synthetic pathways for two key drugs, the gastroprokinetic agent Cisapride (B12094) and the antidiabetic drug Glibenclamide (also known as Glyburide), supported by detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and biological signaling pathways.

Introduction

This compound is a substituted benzoic acid derivative that serves as a versatile building block in medicinal chemistry. Its structure, featuring a methoxy (B1213986) group and a chlorine atom on the benzene (B151609) ring, allows for various chemical modifications, making it an essential precursor in the synthesis of complex active pharmaceutical ingredients (APIs). The chloro and methoxy groups can influence the electronic and steric properties of the molecule, which in turn can affect the biological activity of the final drug product. This document details its application in the synthesis of Cisapride, a serotonin (B10506) 5-HT4 receptor agonist, and Glibenclamide, a second-generation sulfonylurea.

Application 1: Intermediate for the Synthesis of Cisapride

A crucial derivative, 4-amino-5-chloro-2-methoxybenzoic acid, is directly employed in the synthesis of Cisapride. Cisapride enhances gastrointestinal motility and is used to treat conditions like gastroesophageal reflux disease (GERD). The synthesis involves the formation of an amide bond between the carboxylic acid group of the intermediate and the amino group of a substituted piperidine (B6355638) moiety.

Quantitative Data for Cisapride Synthesis
StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Boiling Point (°C)
14-amino-5-chloro-2-methoxybenzoic acidC₈H₈ClNO₃201.61---
2Mixed Anhydride (B1165640) of Intermediate 1-----
3CisaprideC₂₃H₂₉ClFN₃O₄465.95---

Note: Specific yield data for each step can vary based on the specific laboratory conditions and scale of the reaction.

Experimental Protocol: Synthesis of Cisapride

This protocol outlines the key amidation step in the synthesis of Cisapride.

Step 1: Formation of the Mixed Anhydride

  • In a suitable reaction vessel, dissolve 20.2 g of 4-amino-5-chloro-2-methoxybenzoic acid in 250 ml of methyl isobutyl ketone (MIK).

  • To this solution, add 15.3 ml of triethylamine.

  • Slowly add 9.6 ml of ethyl chloroformate to the mixture while stirring.

  • Continue stirring the reaction mixture at room temperature for 30 minutes to allow for the formation of the mixed anhydride.

Step 2: Amidation to form Cisapride

  • To the freshly prepared mixed anhydride solution, add 28.2 g of cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine.

  • Stir the reaction mixture at room temperature for 2 hours.[1]

  • After the reaction is complete, wash the mixture with 80 ml of water, followed by 50 ml of a 6.5% (w/v) sodium hydroxide (B78521) solution.

  • Separate the organic layer and warm it to 65°C.

  • Add 50 ml of methanol (B129727) and 8.5 ml of water to the organic layer to facilitate crystallization of the product.[1]

  • Cool the mixture and collect the precipitated Cisapride by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Experimental Workflow: Cisapride Synthesis

G cluster_0 Mixed Anhydride Formation cluster_1 Amidation cluster_2 Purification 4-amino-5-chloro-2-methoxybenzoic_acid 4-amino-5-chloro-2-methoxybenzoic acid Reagents_1 Ethyl Chloroformate, Triethylamine, MIK Mixed_Anhydride Mixed Anhydride Intermediate 4-amino-5-chloro-2-methoxybenzoic_acid->Mixed_Anhydride Activation Piperidine_Derivative cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine Cisapride_Crude Crude Cisapride Mixed_Anhydride->Cisapride_Crude Coupling Purification Washing & Recrystallization Cisapride_Pure Pure Cisapride Cisapride_Crude->Cisapride_Pure Purification G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cisapride Cisapride 5HT4_Receptor 5-HT4 Receptor Cisapride->5HT4_Receptor Binds G_Protein Gs Protein 5HT4_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Acetylcholine Release PKA->Cellular_Response Leads to G cluster_reagents A This compound B 5-Chloro-2-methoxybenzoyl chloride A->B Chlorination C N-phenethyl-5-chloro-2-methoxybenzamide B->C Amidation D p-(5-chloro-2-methoxybenzamidoethyl)- benzenesulfonyl chloride C->D Chlorosulfonation E 4-(2-(5-Chloro-2-methoxybenzamido)ethyl) benzenesulfonamide D->E Amination F Glibenclamide E->F Coupling reagent1 Thionyl Chloride reagent2 Phenethylamine reagent3 Chlorosulfonic Acid reagent4 Ammonia reagent5 Cyclohexyl isocyanate, NaOH, DMF

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Chloro-2-methoxybenzoic acid. The described protocol is suitable for the determination of the compound in bulk drug substances and for monitoring reaction progress in synthetic chemistry. The method is developed based on established principles for the analysis of benzoic acid derivatives and is presented with a comprehensive protocol for implementation and method validation, in line with ICH guidelines.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for ensuring the quality and purity of this starting material and for monitoring its conversion in subsequent chemical reactions. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing: Chromatography data station software.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: Phosphoric acid or formic acid (analytical grade).

  • Reference Standard: A well-characterized standard of this compound.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and validation.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (acidified to pH 2.5-3.0 with phosphoric acid or formic acid) in a ratio of 50:50 (v/v) or as a gradient.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a suitable volume of the mobile phase by mixing acetonitrile and acidified water in the desired ratio. For example, to prepare 1 L of a 50:50 (v/v) mobile phase, mix 500 mL of acetonitrile with 500 mL of water and adjust the pH to 2.5-3.0 with phosphoric acid or formic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a suitable volume of the mobile phase to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[1] The validation should include the following parameters:

System Suitability

Before starting the analysis, the suitability of the chromatographic system should be verified. Inject the working standard solution (e.g., 25 µg/mL) five times and evaluate the system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the chromatograms of a blank (mobile phase), a placebo (if applicable), the standard solution, and the sample solution. The peak for this compound in the sample should be pure and free from interference from other peaks at its retention time.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard. The calibration curve should be plotted as peak area versus concentration, and the linearity should be evaluated by the correlation coefficient.

ParameterAcceptance Criteria
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Precision

Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions.

  • Intermediate Precision (Inter-day Precision): Analyze the same sample on two different days by different analysts using different equipment.

Precision LevelAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Accuracy

The accuracy of the method is determined by recovery studies. A known amount of the standard is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery is then calculated.

Spiked LevelAcceptance Criteria (% Recovery)
80% 98.0 - 102.0%
100% 98.0 - 102.0%
120% 98.0 - 102.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of about 10:1.

ParameterAcceptance Criteria
LOD Signal-to-Noise Ratio ~3:1
LOQ Signal-to-Noise Ratio ~10:1

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows for the HPLC analysis of this compound.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase E Inject Blank, Standards, and Samples A->E B Prepare Standard Solutions B->E C Prepare Sample Solutions C->E D System Suitability Test D->E System OK? F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analyte H->I J Generate Report I->J

Caption: Workflow for HPLC analysis of this compound.

Method_Validation_Logic cluster_params Validation Parameters Start Method Development Validation Method Validation Start->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy LOD_LOQ LOD & LOQ Validation->LOD_LOQ Report Validation Report Specificity->Report Linearity->Report Precision->Report Accuracy->Report LOD_LOQ->Report

Caption: Logical relationship of method validation parameters.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is straightforward and utilizes common instrumentation and reagents, making it easily adaptable in most analytical laboratories. Proper method validation according to the outlined protocol will ensure the generation of accurate and precise data for quality control and research purposes.

References

Application Notes and Protocols: Thin-Layer Chromatography of 5-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the analysis of 5-Chloro-2-methoxybenzoic acid using thin-layer chromatography (TLC). Detailed protocols for sample preparation, TLC plate development, and visualization are presented. This application note is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry to ensure the accurate and efficient analysis of this compound for purity assessment, reaction monitoring, and identification.

Introduction

Thin-layer chromatography (TLC) is a widely used, simple, and rapid analytical technique for the separation of non-volatile mixtures. It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat inert substrate) and a mobile phase (a solvent or solvent mixture). For aromatic carboxylic acids such as this compound, TLC is an invaluable tool for qualitative analysis. The inclusion of a small amount of a modifying acid, like acetic acid, in the mobile phase is often crucial to prevent streaking and achieve well-defined spots by suppressing the ionization of the carboxylic acid group.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the TLC analysis of this compound.

2.1. Materials and Reagents

  • TLC Plates: Pre-coated silica gel 60 F₂₅₄ plates (glass or aluminum backing). The F₂₅₄ indicator allows for non-destructive visualization under UV light at 254 nm.

  • This compound: Standard reference material.

  • Solvents: HPLC or analytical grade solvents are recommended.

  • Visualization Reagents:

    • Bromocresol Green Stain: 0.04 g bromocresol green in 100 mL of 95% ethanol, with 0.1 M NaOH added dropwise until a blue color appears.[1]

2.2. Equipment

  • TLC developing chamber with a lid

  • Capillary tubes or micropipettes for spotting

  • Pencil and ruler

  • Forceps

  • UV lamp (254 nm)

  • Heat gun or hot plate

  • Fume hood

  • Glassware for solution preparation

2.3. Procedure

2.3.1. Sample Preparation Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or methanol. Ensure the sample is fully dissolved.

2.3.2. TLC Plate Preparation

  • Using a pencil and ruler, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate. Be careful not to disturb the silica layer.

  • Mark the points for sample application on the origin line, ensuring adequate spacing between spots to prevent them from merging.

2.3.3. Mobile Phase Preparation Prepare the desired mobile phase by mixing the solvents in the specified ratios. For acidic compounds, adding a small amount of glacial acetic acid (e.g., 0.1-1%) can improve spot shape. For example, a mobile phase could be a mixture of Toluene and Ethanol (9:1 v/v) with a few drops of acetic acid.[2]

2.3.4. Spotting

  • Using a capillary tube or micropipette, apply a small spot of the sample solution to the marked origin on the TLC plate.

  • Allow the solvent to evaporate completely between applications to keep the spot size small and concentrated.

2.3.5. Development

  • Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to aid in solvent vapor saturation, and close the lid. Allow the chamber to equilibrate for at least 15-20 minutes.

  • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.

  • Allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry in a fume hood.

2.3.6. Visualization and Rf Value Calculation

  • UV Visualization: View the dried plate under a UV lamp at 254 nm. UV-active compounds will appear as dark spots against the fluorescent background. Circle the spots with a pencil.

  • Chemical Staining (Optional): For enhanced visualization or if the compound is not UV-active, a chemical stain can be used. For carboxylic acids, bromocresol green is an effective stain.[1][3] Dip the plate in the staining solution or spray it evenly. Acidic compounds will appear as yellow spots on a blue or green background.[1][3]

  • Rf Value Calculation: The Retention Factor (Rf) is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[2][4]

    • Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)

Data Presentation

The following table presents representative Rf values for this compound in different mobile phase systems. These values are illustrative and may vary depending on the specific experimental conditions.

Mobile Phase System (v/v/v)Stationary PhaseExpected Rf Value (Illustrative)
Hexane : Ethyl Acetate : Acetic Acid (70:30:1)Silica Gel 60 F₂₅₄~ 0.45
Toluene : Ethanol : Acetic Acid (90:10:1)Silica Gel 60 F₂₅₄~ 0.60
Dichloromethane : Methanol : Acetic Acid (95:5:1)Silica Gel 60 F₂₅₄~ 0.55

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the systematic workflow for the TLC analysis of this compound.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_sample Sample Preparation (1 mg/mL in Dichloromethane) spotting Spotting (Apply sample to origin) prep_sample->spotting prep_mobile Mobile Phase Preparation (e.g., Hexane:EtOAc:AcOH) development Development (in saturated chamber) prep_mobile->development prep_plate TLC Plate Preparation (Draw Origin Line) prep_plate->spotting spotting->development drying Drying (Air dry in fume hood) development->drying visualization Visualization (UV 254 nm / Stain) drying->visualization calculation Rf Value Calculation visualization->calculation

Caption: Workflow for the TLC analysis of this compound.

4.2. Relationship Between Mobile Phase Polarity and Rf Value

The polarity of the mobile phase significantly influences the separation of compounds in normal-phase TLC. The following diagram illustrates this relationship for this compound.

Polarity_Rf_Relationship cluster_polarity Mobile Phase Polarity cluster_interaction Compound Interaction cluster_rf Resulting Rf Value low_polarity Low Polarity (e.g., High % Hexane) strong_interaction Stronger interaction with polar stationary phase low_polarity->strong_interaction leads to high_polarity High Polarity (e.g., High % Ethyl Acetate) weaker_interaction Weaker interaction with polar stationary phase high_polarity->weaker_interaction leads to low_rf Low Rf Value (Travels shorter distance) strong_interaction->low_rf results in high_rf High Rf Value (Travels further) weaker_interaction->high_rf results in

Caption: Effect of mobile phase polarity on the Rf value in normal-phase TLC.

Conclusion

The protocols and data presented in this application note provide a robust framework for the thin-layer chromatography of this compound. By following the detailed experimental procedures and understanding the principles of mobile phase selection, researchers can effectively utilize TLC for the qualitative analysis of this compound. The provided workflows and illustrative data serve as a valuable resource for achieving reliable and reproducible results in a laboratory setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Chloro-2-methoxybenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the high-yield chlorination of 2-methoxybenzoic acid and the hydrolysis of its methyl ester.

Issue 1: Low Yield in the Chlorination of 2-Methoxybenzoic Acid

  • Question: My yield of this compound from the chlorination of 2-methoxybenzoic acid is significantly lower than the reported 95-97%. What are the potential causes and how can I improve it?

  • Answer: Low yields in this reaction are often traced back to suboptimal reaction conditions or the presence of impurities. Here are the key factors to investigate:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that chlorine gas is bubbled through the reaction mixture until the starting material, 2-methoxybenzoic acid, is no longer detectable by Thin Layer Chromatography (TLC). The reaction time can be several hours.

    • Reaction Temperature: The reaction is typically carried out at the reflux temperature of the solvent, such as carbon tetrachloride (73-78°C).[1] Maintaining the correct temperature is crucial for the reaction rate.

    • Catalyst Activity: Iodine is used as a catalyst.[1] Ensure that the iodine is of good quality and used in the appropriate amount (e.g., 0.15 g for 0.2 mol of starting material).

    • Moisture Contamination: The reaction is sensitive to moisture. Use anhydrous solvents and dry glassware to prevent the formation of unwanted by-products.

    • Loss During Work-up: The product is isolated by filtration after the reaction mixture is cooled. Ensure the product has fully precipitated before filtering. Washing the precipitate with cold water helps to remove impurities without dissolving a significant amount of the product.[1]

Issue 2: Formation of Isomeric and Di-substituted Impurities

  • Question: My final product is contaminated with 3-Chloro-2-methoxybenzoic acid and 3,5-Dichloro-2-methoxybenzoic acid. How can I minimize the formation of these by-products?

  • Answer: The formation of these impurities is a known issue in the chlorination of 2-methoxybenzoic acid. The methoxy (B1213986) group is an ortho-, para-directing group, leading to substitution at the 5-position (para to methoxy) as the major product. However, some substitution at the 3-position (ortho to methoxy) can occur. Over-chlorination can lead to the di-substituted product. To minimize these impurities:

    • Control Stoichiometry of Chlorine: Carefully monitor the addition of chlorine gas. Using a significant excess of chlorine can lead to the formation of 3,5-Dichloro-2-methoxybenzoic acid.

    • Reaction Temperature: Running the reaction at the optimal temperature can improve selectivity. Deviations from the recommended temperature range may lead to increased formation of side products.

    • Purification: If impurities are still present, recrystallization of the crude product can be effective. A Russian patent suggests that their method yields a product with high purity (97.0% this compound and 1.5% 3-Chloro-2-methoxybenzoic acid) directly after filtration and washing.[1] If further purification is needed, recrystallization from a suitable solvent system like ethanol-water may be necessary.[2]

Issue 3: Incomplete Hydrolysis of Methyl 5-Chloro-2-methoxybenzoate

  • Question: I am preparing this compound by hydrolyzing the methyl ester, but the reaction is slow or incomplete. What can I do?

  • Answer: Incomplete hydrolysis can be due to several factors related to the reaction conditions:

    • Base Concentration and Molar Ratio: A sufficient excess of the base is required to drive the reaction to completion. For example, using a 1 M aqueous sodium hydroxide (B78521) solution with a significant excess relative to the ester is recommended.[3]

    • Reaction Time and Temperature: The hydrolysis is typically stirred at room temperature for several hours (e.g., 4 hours).[3] The progress of the reaction should be monitored by TLC. If the reaction is slow, gentle heating might be an option, but be cautious of potential side reactions.

    • Solvent System: A mixture of ethanol (B145695) and water is commonly used to ensure the solubility of both the ester and the hydroxide salt.[3] Ensure a homogenous solution is formed.

    • pH of Acidification: After the hydrolysis is complete, the product is precipitated by acidifying the aqueous solution. The pH should be adjusted to around 2 with concentrated hydrochloric acid to ensure complete protonation of the carboxylate.[3]

Frequently Asked Questions (FAQs)

  • What is the expected melting point of this compound?

    • The reported melting point is typically in the range of 96-100°C.[1]

  • What are the common starting materials for the synthesis of this compound?

    • The most common and high-yielding approach starts from 2-methoxybenzoic acid via chlorination.[1] Another route is the methylation of 5-chlorosalicylic acid, though this often results in lower yields.[1][2] Hydrolysis of methyl 5-chloro-2-methoxybenzoate is also a viable method.[3]

  • Are there any safety precautions I should be aware of?

    • Yes. When working with chlorine gas, thionyl chloride, or chlorosulfonic acid, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. These reagents are corrosive and toxic.

  • How can I purify the final product?

    • Recrystallization is a common method for purifying this compound. A mixture of ethanol and water is often a suitable solvent system.[2]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Starting MaterialReagentsSolventReaction ConditionsReported YieldReference
2-Methoxybenzoic acidChlorine gas, IodineCarbon tetrachlorideReflux (73-78°C), 3.5 hours95.02-97.35%[1]
2-Methoxybenzoic acid35% Hydrochloric acid, 30% Hydrogen peroxideEthanol or Isopropanol17-22°C, 20-22 hours70-77%[1]
Methyl 5-chloro-2-methoxybenzoateSodium hydroxideEthanol, WaterRoom temperature, 4 hours74.9%[3]
5-Chlorosalicylic acidDimethyl sulfate, Potassium carbonateAcetoneReflux45% (with a second crop of 4.5%)[2]

Experimental Protocols

Protocol 1: Chlorination of 2-Methoxybenzoic Acid (Based on RU2030387C1)[1]

  • A mixture of 30.70 g (0.2 mol) of 2-methoxybenzoic acid, 0.15 g of crystalline iodine, and 75 ml of carbon tetrachloride is heated to reflux (73-78°C).

  • Chlorine gas is passed through the reaction mixture for approximately 3.5 hours, or until the disappearance of 2-methoxybenzoic acid is confirmed by TLC.

  • The reaction mass is then cooled, and the precipitated solid is filtered off.

  • The precipitate is washed with 150 ml of cold water.

  • The product is dried at 40-50°C to yield this compound.

Protocol 2: Hydrolysis of Methyl 5-chloro-2-methoxybenzoate (Based on ChemicalBook)[3]

  • To a 1 M aqueous sodium hydroxide solution (60 mL, 0.06 mol), add a solution of methyl 5-chloro-2-methoxybenzoate (2.0 g, 0.01 mol) in ethanol (60 mL).

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC until completion.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • The residue is taken up in water and extracted with ethyl acetate (B1210297) to remove any unreacted ester.

  • Cool the aqueous phase in an ice bath and adjust the pH to 2 with concentrated aqueous hydrochloric acid.

  • Continue stirring in the ice bath for 1 hour to allow for complete precipitation.

  • Collect the precipitated solid by filtration, wash with water, and dry in air to afford this compound.

Visualizations

reaction_pathway 2-Methoxybenzoic_acid 2-Methoxybenzoic Acid 5-Chloro-2-methoxybenzoic_acid This compound 2-Methoxybenzoic_acid->5-Chloro-2-methoxybenzoic_acid Cl2, I2 CCl4, Reflux

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow start Start step1 Mix 2-Methoxybenzoic acid, Iodine, and CCl4 start->step1 step2 Heat to Reflux (73-78°C) step1->step2 step3 Bubble Chlorine Gas (Monitor by TLC) step2->step3 step4 Cool Reaction Mixture step3->step4 step5 Filter Precipitate step4->step5 step6 Wash with Cold Water step5->step6 step7 Dry Product step6->step7 end End step7->end

Caption: Experimental workflow for the chlorination of 2-methoxybenzoic acid.

troubleshooting_guide issue Low Yield or Impurities? check_completion Check Reaction Completion (TLC) issue->check_completion Low Yield control_cl2 Control Chlorine Stoichiometry issue->control_cl2 Impurities check_temp Verify Reaction Temperature check_completion->check_temp check_catalyst Check Catalyst Quality check_temp->check_catalyst check_moisture Ensure Anhydrous Conditions check_catalyst->check_moisture purify Recrystallize Product control_cl2->purify

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Purification of 5-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 5-Chloro-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure this compound?

Pure this compound is a white to off-white crystalline powder.[1] Key physical data are summarized in the table below. A melting point that is significantly lower or has a broad range compared to the literature value often indicates the presence of impurities.[2]

Q2: What are the common impurities in crude this compound?

Common impurities can include:

  • Unreacted Starting Materials: If synthesized via hydrolysis of the methyl ester, residual methyl 5-chloro-2-methoxybenzoate may be present.[1]

  • Isomeric Byproducts: Synthesis may result in the formation of other positional isomers.

  • Colored Impurities: These are often non-polar, larger molecules that can be adsorbed by activated charcoal.[3]

  • Inorganic Salts: Resulting from pH adjustments during workup, such as sodium chloride if NaOH and HCl are used.

Q3: Which purification methods are most effective for this compound?

The most common and effective methods are recrystallization and acid-base extraction.

  • Recrystallization is excellent for removing small amounts of impurities by taking advantage of solubility differences at different temperatures.[4]

  • Acid-Base Extraction is highly effective for separating the acidic product from neutral or basic impurities. The process involves converting the carboxylic acid into its water-soluble salt.

Q4: What is the best solvent for recrystallizing this compound?

A good recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] For benzoic acid derivatives, water is often a suitable solvent due to the significant increase in solubility at higher temperatures.[4][6] Mixed solvent systems, such as ethanol-water, can also be effective.[7]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Potential Cause Troubleshooting Step
Excess Solvent Used During the dissolution step, add the hot solvent in small portions until the solid just dissolves to avoid using an excessive amount.[3][8]
Premature Crystallization If crystals form during hot gravity filtration, pre-heat the funnel and receiving flask to prevent the solution from cooling and the product from crystallizing prematurely.
Incomplete Crystallization After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation before filtration.[4][8]
Product Loss During Washing When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[8]
Issue 2: Product Purity is Low (Oily Appearance or Broad/Depressed Melting Point)
Potential Cause Troubleshooting Step
Rapid Crystallization Allowing the solution to cool too quickly can trap impurities within the crystal lattice. Let the solution cool slowly on the benchtop before moving it to an ice bath.[3][4]
Residual Solvent Residual solvent in the final product can significantly depress the melting point.[2] Ensure the crystals are thoroughly dried under vacuum or in a desiccator.
Colored Impurities Present If the solution is colored after dissolving the crude product, add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration to remove the charcoal and adsorbed impurities.[3]
Incomplete Separation If the impurity has similar solubility to the product, a second recrystallization may be necessary to achieve the desired purity.
Issue 3: No Crystals Form Upon Cooling
Potential Cause Troubleshooting Step
Supersaturated Solution Induce crystallization by scratching the inside of the flask with a glass stirring rod at the solution's surface or by adding a "seed" crystal of the pure compound.[4]
Excess Solvent Used If too much solvent was added, gently heat the solution to evaporate some of the solvent to reach the saturation point, then allow it to cool again.[8]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₇ClO₃[9]
Molecular Weight 186.59 g/mol [9]
Appearance White to off-white crystalline powder[1]
Melting Point 98-100 °C[1][9][10]

Experimental Protocols

Protocol 1: Purification by Recrystallization from an Aqueous Solution
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate to near boiling.[4] Add small portions of hot deionized water until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a gentle boil for a few minutes.

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature undisturbed. Large, pure crystals should form.[3] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize yield.[4]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of water. The final product should be a fine, white crystalline solid.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution & Basification: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel. Add a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution and shake thoroughly. This converts the acidic product into its water-soluble sodium salt.

  • Separation: Allow the layers to separate. The aqueous layer now contains the sodium 5-chloro-2-methoxybenzoate. Drain the aqueous layer into a clean beaker or flask. The organic layer, containing neutral impurities, can be discarded.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2).[1] this compound will precipitate out as a white solid.[1]

  • Collection, Washing, and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly as described in the recrystallization protocol.

Visualizations

Recrystallization_Workflow start Crude Product dissolve 1. Dissolve in minimum hot solvent start->dissolve charcoal 2. Add Charcoal (Optional) dissolve->charcoal cool 4. Slow Cooling & Ice Bath dissolve->cool if no solids hot_filter 3. Hot Gravity Filtration charcoal->hot_filter if colored hot_filter->cool vac_filter 5. Vacuum Filtration cool->vac_filter wash 6. Wash with Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

AcidBase_Extraction_Workflow start Crude Product in Organic Solvent add_base 1. Add aq. NaOH & Shake start->add_base separate 2. Separate Layers add_base->separate acidify 3. Acidify Aqueous Layer with HCl separate->acidify Aqueous Layer waste Organic Layer (Neutral Impurities) separate->waste Organic Layer precipitate 4. Precipitate Forms acidify->precipitate collect 5. Collect Solid (Filtration) precipitate->collect end Pure Product collect->end

Caption: Workflow for the purification of this compound by acid-base extraction.

References

Technical Support Center: Recrystallization of 5-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 5-Chloro-2-methoxybenzoic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful purification of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallizing this compound? Recrystallization is a purification technique that leverages the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The process involves dissolving the impure solid in a hot solvent to create a saturated solution. As this solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution in a purer form. Impurities, which are ideally more soluble, remain in the cold solvent (mother liquor) and are subsequently removed by filtration.[1][2]

Q2: How do I select an appropriate solvent for the recrystallization of this compound? An ideal solvent should:

  • Chemically inert towards this compound.[2]

  • Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.[3]

  • Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).[2]

  • Be volatile enough to be easily removed from the purified crystals.[2]

  • Be non-toxic and non-flammable for safer handling.[4]

Based on its chemical structure (an aromatic carboxylic acid), suitable solvents could include water, ethanol (B145695), methanol, or mixed solvent systems like ethanol/water or methanol/water.[3][5] Preliminary solubility tests on a small scale are always recommended.[6]

Q3: What is the expected melting point of pure this compound? The reported melting point for pure this compound is in the range of 98-100 °C .[7] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q4: How can I assess the purity of my recrystallized product? Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp and accurate melting point is a primary indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound. Streaking can sometimes be an issue with carboxylic acids on silica (B1680970) gel.[8]

  • Spectroscopy (¹H NMR, ¹³C NMR, IR): These methods can confirm the chemical structure and identify impurities by the presence of unexpected signals.

Q5: What safety precautions should I take during this procedure?

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform the recrystallization in a well-ventilated fume hood, especially when using volatile organic solvents.

  • When heating solvents, use a steam bath or a heating mantle with a stirrer, not an open flame, to avoid ignition of flammable vapors.

  • Handle hot glassware with appropriate clamps or tongs to prevent burns.

Quantitative Data

Table 1: Physical and Solubility Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₇ClO₃
Molecular Weight186.59 g/mol
AppearanceWhite to off-white crystalline powder[5]
Melting Point98-100 °C[7]
pKa3.72 ± 0.10 (Predicted)[5]
General SolubilitySoluble in Chloroform, Methanol[5]

Table 2: Suitability of Common Recrystallization Solvents

SolventSuitability for Aromatic Carboxylic AcidsComments
WaterOften suitable; solubility is typically low in cold water and increases significantly in hot water.[1]Slow cooling is crucial. Due to its high boiling point and heat capacity, solutions can take a long time to cool. Drying the crystals can also be slow.[9]
Ethanol/MethanolGood solvents, often used in mixed systems with water.[5]This compound is soluble in methanol.[5] A mixed methanol/water or ethanol/water system is a promising choice, where water acts as the anti-solvent.[10]
TolueneCan be effective, particularly for compounds with aromatic character.[6]Higher boiling point requires careful temperature control.
AcetoneOften too effective, dissolving the compound well even at room temperature, which can lead to poor recovery.[11]May be useful for washing impurities from the crude solid if the desired compound is insoluble.
HexanesGenerally a poor solvent for polar molecules like carboxylic acids.Can be used as an anti-solvent in a mixed solvent system or for trituration if the product "oils out".[8]

Experimental Protocol

This protocol provides a general method for the recrystallization of this compound using a mixed ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Two Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel, filter flask, and filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 125-mL Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

  • Gently heat the mixture on a hot plate while stirring with a glass rod until the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities. This step minimizes premature crystallization.[4]

  • Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached. If the solution becomes too cloudy, add a few drops of hot ethanol until it clears.[4]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12] Do not disturb the flask during this period.

  • Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the yield of crystals.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture to rinse away any remaining soluble impurities.[9]

  • Drying: Leave the crystals on the filter paper and draw air through the funnel for at least 15-20 minutes to help them dry. For final drying, transfer the crystals to a watch glass and let them air dry completely or place them in a desiccator. Ensure the crystals are completely dry before measuring the final mass and melting point.[9]

Troubleshooting Guide

Problem: The solid does not dissolve in the hot solvent.

Possible CauseSolution
Insufficient solvent. Add small, incremental amounts of hot solvent to the boiling mixture until the solid dissolves. Be patient and allow time for dissolution between additions.[9]
Inappropriate solvent choice. The compound may be insoluble or poorly soluble in the chosen solvent even when hot.[11] A different solvent or a mixed solvent system may be required. Perform small-scale solubility tests to find a more suitable solvent.[6]
Presence of insoluble impurities. If the bulk of the solid has dissolved but some particulate matter remains, these are likely insoluble impurities. Do not add excessive solvent to dissolve them. Instead, perform a hot gravity filtration to remove the impurities before cooling the solution.[4]

Problem: No crystals form upon cooling.

Possible CauseSolution
Too much solvent was used. This is the most common reason for crystallization failure.[12] The solution is not supersaturated upon cooling. Gently boil off some of the solvent in a fume hood to concentrate the solution, then attempt to cool it again.[13]
Supersaturation. The solution may be supersaturated, but crystal nucleation has not occurred.[12] Induce crystallization by: 1. Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod.[13] 2. Seeding: Add a tiny "seed" crystal of the pure compound to the solution.[13]
Cooling period is too short. Allow more time for the solution to cool undisturbed at room temperature, followed by cooling in an ice bath.

Problem: The product "oils out" instead of forming crystals.

Possible CauseSolution
Solution is cooling too quickly. The compound is coming out of solution at a temperature above its melting point. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[12] Insulating the flask can help.
High concentration of impurities. Impurities can depress the melting point and interfere with crystal lattice formation.[8] The crude material may require preliminary purification (e.g., column chromatography) before recrystallization.
Inappropriate solvent choice. The boiling point of the solvent may be higher than the melting point of the compound. Choose a lower-boiling point solvent if possible.

Problem: The yield of recrystallized product is low.

Possible CauseSolution
Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor even after cooling.[11][13] Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. Note that the second crop may be less pure.
Premature crystallization. The product crystallized out during a hot filtration step, resulting in loss of material on the filter paper.[13] Ensure the filtration apparatus and the receiving flask are pre-heated, and use a slight excess of solvent to keep the compound dissolved during this step.
Washing with room temperature or warm solvent. Using rinse solvent that is not ice-cold will redissolve some of the purified crystals, leading to loss of product.[9] Always use a minimal amount of ice-cold solvent for washing.
Incomplete crystallization. The solution was not cooled sufficiently. Ensure the flask is cooled in an ice-water bath for an adequate amount of time (e.g., 15-20 minutes) after it has reached room temperature.[11]

Visualizations

Recrystallization_Troubleshooting Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Add min. hot solvent. Does the solid dissolve? start->dissolve cool Cool solution slowly. Do crystals form? dissolve->cool Yes add_more_solvent Add more hot solvent. If particles remain, perform hot filtration. dissolve->add_more_solvent No oiling_out Does the product 'oil out'? cool->oiling_out No isolate Isolate, wash with ice-cold solvent, and dry. cool->isolate Yes too_much_solvent 1. Boil off some solvent. 2. Re-cool. cool->too_much_solvent No, solution is clear oiling_out->isolate No reheat_oil 1. Reheat to dissolve oil. 2. Add a bit more solvent. 3. Cool very slowly. oiling_out->reheat_oil Yes end Pure Crystals Obtained isolate->end add_more_solvent->dissolve Try again wrong_solvent Insoluble. Choose a new solvent. add_more_solvent->wrong_solvent Still not dissolving induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal too_much_solvent->induce_crystallization Still no crystals induce_crystallization->cool Try again reheat_oil->cool Try again

Caption: A flowchart for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 5-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic strategies for this compound include:

  • Chlorination of 2-methoxybenzoic acid: This method involves the direct chlorination of 2-methoxybenzoic acid using a chlorinating agent.

  • Methylation of 5-chlorosalicylic acid: This route starts with 5-chlorosalicylic acid, which is then methylated to yield the desired product.[1][2]

  • Multi-step synthesis from p-aminosalicylic acid: This pathway involves a sequence of reactions including methylation, chlorination, and hydrolysis to produce a related compound, 4-amino-5-chloro-2-methoxybenzoic acid.[3]

Q2: What are the expected side products when synthesizing this compound via chlorination of 2-methoxybenzoic acid?

A2: The primary side products in this reaction are isomeric monochloro and dichloro derivatives. Specifically, you may encounter:

  • 3-Chloro-2-methoxybenzoic acid: An isomer formed due to chlorination at a different position on the aromatic ring.

  • 3,5-Dichloro-2-methoxybenzoic acid: A di-substituted byproduct resulting from over-chlorination.[4]

Q3: How can I minimize the formation of these chloro-isomers?

A3: The formation of chloro-isomers can be influenced by reaction conditions. For instance, one study indicates that the presence of a catalyst like iodine can affect the product distribution.[4] Careful control of stoichiometry, reaction time, and temperature is crucial.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction during the chlorination of 2-methoxybenzoic acid.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[4]
Loss of product during workup and purification.Optimize the extraction and recrystallization steps. Ensure the pH is appropriately adjusted during precipitation.
Presence of 3-Chloro-2-methoxybenzoic acid impurity Non-regioselective chlorination.Modify reaction conditions. Experiment with different catalysts or chlorinating agents to improve selectivity. The choice of solvent and temperature can also influence the isomeric ratio.
Presence of 3,5-Dichloro-2-methoxybenzoic acid impurity Over-chlorination of the starting material.Carefully control the stoichiometry of the chlorinating agent. A slight excess may be necessary for complete conversion, but a large excess will promote dichlorination. Consider adding the chlorinating agent portion-wise to maintain better control.
Incomplete methylation of 5-chlorosalicylic acid Insufficient methylating agent or reaction time.Ensure the use of an adequate molar ratio of the methylating agent (e.g., dimethyl sulfate) to 5-chlorosalicylic acid.[1] Monitor the reaction to completion.
Inappropriate reaction conditions (temperature, base).Verify that the reaction temperature and the base used (e.g., potassium carbonate) are suitable for the methylation reaction.[1]
Quantitative Data on Side Products

The following table summarizes the percentage of the main product and common side products observed during the chlorination of 2-methoxybenzoic acid under specific experimental conditions as reported in a patent.[4]

Reaction Conditions This compound (%) 3-Chloro-2-methoxybenzoic acid (%) 3,5-Dichloro-2-methoxybenzoic acid (%)
Without iodine96.52.50.5

Experimental Protocols

Synthesis of this compound via Chlorination of 2-methoxybenzoic acid [4]

  • A mixture of 2-methoxybenzoic acid (0.2 mol), crystalline iodine (0.15 g), and carbon tetrachloride (75 ml) is heated to reflux (73-78 °C).

  • Chlorine gas is passed through the mixture for 3 hours until the 2-methoxybenzoic acid is no longer detected by TLC.

  • After chlorination, the carbon tetrachloride is distilled off at a temperature not exceeding 100 °C.

  • The product is then isolated.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Corrective Actions start Start Synthesis reaction Perform Reaction (e.g., Chlorination) start->reaction workup Workup and Purification reaction->workup analysis Analyze Product (e.g., NMR, GC-MS) workup->analysis purity_issue Purity Issue? analysis->purity_issue Check Purity end Synthesis Complete yield_issue Low Yield? purity_issue->yield_issue No isomer_impurity Isomeric Impurities? (e.g., 3-Chloro isomer) purity_issue->isomer_impurity Yes yield_issue->end No monitor_reaction Monitor Reaction to Completion (TLC) yield_issue->monitor_reaction Yes dichloro_impurity Dichloro Impurity? (e.g., 3,5-Dichloro) isomer_impurity->dichloro_impurity Check for others optimize_conditions Optimize Reaction Conditions (Temp, Catalyst, Time) isomer_impurity->optimize_conditions incomplete_reaction Incomplete Reaction? dichloro_impurity->incomplete_reaction Check for others control_stoichiometry Control Stoichiometry of Chlorinating Agent dichloro_impurity->control_stoichiometry incomplete_reaction->monitor_reaction optimize_conditions->reaction Retry control_stoichiometry->reaction Retry monitor_reaction->reaction Retry

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of 5-Chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Chloro-2-methoxybenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: The final product is off-white or has a yellowish/brownish tint, not the expected pure white solid.
  • Possible Causes:

    • Residual Starting Materials or Isomers: The synthesis of this compound by chlorinating 2-methoxybenzoic acid can result in isomeric impurities, such as 3-chloro-2-methoxybenzoic acid, which can affect the color.[1]

    • Degradation: The compound may degrade slightly if exposed to excessive heat or certain reactive species, leading to colored byproducts.

    • Contamination: Contamination from glassware or other reagents can introduce color.

  • Solutions:

    • Recrystallization: This is the most effective method for removing colored impurities. A suitable solvent will dissolve the desired compound when hot but will be a poor solvent when cold, leaving impurities behind in the mother liquor.[2]

    • Activated Carbon Treatment: For persistent color, a small amount of activated carbon can be added to the hot solution before filtration. The carbon adsorbs colored impurities. This should be followed by hot filtration to remove the carbon.

    • Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography can be used to separate the target compound from colored impurities.

Problem 2: A low yield of purified product is obtained after recrystallization.
  • Possible Causes:

    • Excessive Use of Recrystallization Solvent: Using too much hot solvent to dissolve the crude product will result in a significant portion of the product remaining dissolved in the mother liquor upon cooling.[3]

    • Incomplete Precipitation: The solution may not have been cooled sufficiently or for a long enough duration to allow for maximum crystal formation.

    • Premature Crystallization: If performing hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.

    • Loss During Transfers: Product can be lost during transfers between flasks and during the filtration process.

  • Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to just dissolve the crude solid.[4]

    • Ensure Complete Cooling: After allowing the solution to cool slowly to room temperature, place it in an ice-water bath to maximize crystal formation.[2]

    • Pre-heat Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.

    • Careful Handling: Rinse glassware with a small amount of the cold recrystallization solvent to recover any remaining crystals.

Problem 3: The product fails to crystallize from the solution.
  • Possible Causes:

    • Too Much Solvent: The solution may be too dilute (not supersaturated) for crystals to form.

    • Presence of Oily Impurities: Certain impurities can inhibit the crystallization process, causing the product to "oil out."

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask below the solvent level with a glass rod or adding a seed crystal of pure this compound.[2]

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again.

    • Change the Solvent System: If the product consistently oils out, a different recrystallization solvent or a mixture of solvents may be necessary.

Problem 4: The melting point of the purified product is broad or lower than the literature value (98-100 °C).
  • Possible Causes:

    • Presence of Impurities: Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[4] Even small amounts of isomeric byproducts or residual starting materials can have this effect.

    • Incomplete Drying: The presence of residual solvent in the crystals can also lower and broaden the melting point.

  • Solutions:

    • Repeat Purification: Perform another recrystallization to further remove impurities.

    • Thorough Drying: Ensure the crystals are completely dry by using a vacuum oven or desiccator. Check for a constant weight to confirm all solvent has been removed.

    • Purity Analysis: Use analytical techniques like NMR or HPLC to identify the nature of the impurity, which can help in selecting a more appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

The key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 3438-16-2[5]
Molecular Formula C₈H₇ClO₃[5]
Molecular Weight 186.59 g/mol [5]
Appearance White to off-white crystalline powder[5]
Melting Point 98-100 °C (lit.)[5][6]
Solubility Soluble in Chloroform, Methanol[5][7]
pKa 3.72 ± 0.10 (Predicted)[5]

Q2: What are the most common impurities found in crude this compound?

Common impurities often originate from the synthesis process. These can include:

  • Unreacted Starting Materials: Such as 2-methoxybenzoic acid.

  • Isomeric Byproducts: Chlorination of 2-methoxybenzoic acid can also yield other isomers, like 3-chloro-2-methoxybenzoic acid.[1]

  • Hydrolysis Precursors: If synthesized via hydrolysis, the corresponding ester (methyl 5-chloro-2-methoxybenzoate) may be present.[5][8]

Q3: What is a good starting solvent for the recrystallization of this compound?

Based on general solubility principles for benzoic acid derivatives and available data, a good starting point for recrystallization would be an alcohol-water mixture (e.g., ethanol/water or methanol/water) or toluene.[1][2][9] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]

Q4: How can I confirm the purity of my final product?

Several analytical methods can be used to assess purity:

  • Melting Point Analysis: A sharp melting point range that matches the literature value (98-100 °C) is a strong indicator of high purity.[4]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests the absence of major impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from any impurities.

Experimental Protocols

Methodology: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to completely dissolve the solid. This is best done by adding small portions of the solvent and heating the mixture near its boiling point.[2][4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[2]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. The final product should be a pure white crystalline solid.

Visualizations

Purification_Workflow A Crude 5-Chloro-2- methoxybenzoic acid B Dissolve in Minimum Amount of Hot Solvent A->B C Hot Filtration (Optional, to remove insolubles) B->C Impurities Present? D Cool Slowly to Room Temperature B->D No Impurities C->D E Cool in Ice Bath to Maximize Precipitation D->E F Vacuum Filtration to Isolate Crystals E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Under Vacuum G->H I Pure White Crystalline Product H->I

Caption: A general workflow for the purification of this compound via recrystallization.

Troubleshooting_Logic start Start Purification q1 Is the final product white? start->q1 a1_yes Check Yield q1->a1_yes Yes a1_no Use Activated Carbon or Re-recrystallize q1->a1_no No q2 Is the yield acceptable? a1_yes->q2 a1_no->q1 a2_yes Check Melting Point q2->a2_yes Yes a2_no Optimize Solvent Volume & Cooling Process q2->a2_no No q3 Is the melting point sharp & correct? a2_yes->q3 a2_no->start a3_yes Purification Successful q3->a3_yes Yes a3_no Repeat Recrystallization & Ensure Thorough Drying q3->a3_no No a3_no->start

Caption: A decision tree for troubleshooting common issues during the purification of this compound.

References

Optimization of reaction time for 5-Chloro-2-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Chloro-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: The most common starting material is 2-methoxybenzoic acid, which is subsequently chlorinated. Another potential route involves the methylation of 5-chlorosalicylic acid, though this method may result in lower yields.[1]

Q2: What factors have the most significant impact on the reaction time for the chlorination of 2-methoxybenzoic acid?

A2: The key factors influencing the reaction time include the choice of chlorinating agent, the presence and type of catalyst, reaction temperature, and the solvent used. For instance, chlorination using chlorine gas in the presence of iodine as a catalyst can significantly reduce the reaction time compared to methods without a catalyst.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[1][2] This technique allows for the qualitative assessment of the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can also be used for more quantitative analysis.

Q4: What are the typical yields for the synthesis of this compound?

A4: Yields can vary significantly depending on the synthetic route and optimization of reaction conditions. Chlorination of 2-methoxybenzoic acid has been reported to achieve yields of up to 95%.[1] Hydrolysis of methyl 5-chloro-2-methoxybenzoate can yield around 75% of the final product.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction - Inefficient catalyst or absence of a catalyst.- Low reaction temperature.- Insufficient amount of chlorinating agent.- Introduce a catalyst such as crystalline iodine.- Increase the reaction temperature to the reflux temperature of the solvent (e.g., 73-78 °C for carbon tetrachloride).[1]- Ensure the molar ratio of the chlorinating agent to the starting material is appropriate.
Formation of Isomeric Impurities (e.g., 3-Chloro-2-methoxybenzoic acid) - Reaction conditions favoring chlorination at other positions on the aromatic ring.- The use of a catalyst like iodine can improve the selectivity for the 5-position.[1]- Precise temperature control can also influence selectivity.
Formation of Di-chlorinated Byproducts (e.g., 3,5-Dichloro-2-methoxybenzoic acid) - Excess of the chlorinating agent.- Prolonged reaction time.- Carefully control the stoichiometry of the chlorinating agent.- Monitor the reaction closely using TLC or HPLC and stop the reaction once the starting material is consumed to avoid over-chlorination.[1]
Product Discoloration (Off-white or brownish product) - Presence of impurities from starting materials.- Degradation of reagents or products at high temperatures.- Use pure starting materials.- Consider purification of the final product by recrystallization from a suitable solvent like a toluene (B28343) or ethanol (B145695)/water mixture.[3][4]
Low Yield - Incomplete reaction.- Loss of product during workup and purification.- Sub-optimal reaction conditions.- Optimize reaction time and temperature.- During workup, ensure the pH is correctly adjusted for complete precipitation of the product.[3]- Minimize the amount of solvent used for washing the filtered product to prevent it from redissolving.[3]

Experimental Protocols

Protocol 1: Chlorination of 2-Methoxybenzoic Acid

This protocol is based on the chlorination of 2-methoxybenzoic acid using chlorine gas with an iodine catalyst.[1]

Materials:

  • 2-methoxybenzoic acid

  • Carbon tetrachloride

  • Crystalline iodine

  • Chlorine gas

Equipment:

  • Round-bottom flask with a reflux condenser and gas inlet

  • Stirrer

  • Heating mantle

  • Apparatus for thin-layer chromatography (TLC)

Procedure:

  • In a round-bottom flask, prepare a mixture of 2-methoxybenzoic acid (0.2 mol), crystalline iodine (0.15 g), and carbon tetrachloride (75 ml).

  • Heat the mixture to reflux (approximately 73-78 °C).

  • Bubble chlorine gas through the reaction mixture for approximately 3 hours.

  • Monitor the reaction progress by TLC until the 2-methoxybenzoic acid spot disappears.

  • Once the reaction is complete, stop the flow of chlorine gas and allow the mixture to cool.

  • Distill off the carbon tetrachloride under reduced pressure at a temperature not exceeding 100 °C.

  • The crude product can be further purified by recrystallization.

Protocol 2: Hydrolysis of Methyl 5-Chloro-2-methoxybenzoate

This protocol describes the synthesis of this compound via the hydrolysis of its methyl ester.[2]

Materials:

Equipment:

  • Beaker or flask with a magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Dissolve methyl 5-chloro-2-methoxybenzoate (0.01 mol) in ethanol (60 mL).

  • Add the ethanolic solution to a 1 M aqueous sodium hydroxide solution (60 mL, 0.06 mol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until completion.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate to remove any unreacted ester.

  • Cool the aqueous phase in an ice bath and adjust the pH to 2 with concentrated hydrochloric acid.

  • Stir the mixture in the ice bath for 1 hour to allow for complete precipitation.

  • Collect the solid product by filtration, wash with cold water, and air dry.

Process Optimization and Troubleshooting Workflows

Below are diagrams illustrating the logical flow for optimizing the reaction time and troubleshooting common issues.

G cluster_0 Reaction Time Optimization Workflow start Start: Define Reaction factors Identify Key Factors: - Temperature - Catalyst - Solvent - Reactant Ratio start->factors doe Design of Experiments (DoE) factors->doe experiments Perform Experiments doe->experiments analysis Analyze Results: - Yield - Purity - Reaction Time experiments->analysis optimal Determine Optimal Conditions analysis->optimal end End: Optimized Protocol optimal->end

Caption: Workflow for reaction time optimization.

G cluster_1 Troubleshooting: Low Yield start Problem: Low Yield check_reaction Check for Complete Reaction (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize Optimize Reaction: - Increase Time - Increase Temperature - Check Reagents incomplete->optimize end Solution Implemented optimize->end check_workup Review Workup Procedure complete->check_workup precipitation Check Precipitation pH check_workup->precipitation washing Review Washing Technique (use cold solvent) check_workup->washing precipitation->end washing->end

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: 5-Chloro-2-methoxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-methoxybenzoic acid. The information is designed to address specific issues related to the effect of temperature on reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

A1: this compound is stable under normal handling and storage conditions. However, it is recommended to keep it away from excessive heat, sparks, and open flames. Thermal decomposition can generate hazardous products such as carbon oxides and hydrogen chloride. While a definitive decomposition temperature for the acid itself is not consistently reported, its metal complexes show thermal stability up to around 210°C (483 K), suggesting the acid's decomposition likely begins above this range under inert conditions.[1]

Q2: How does temperature generally affect reaction rates for this compound?

A2: As with most chemical reactions, temperature plays a crucial role in the kinetics of reactions involving this compound. Increasing the temperature generally increases the reaction rate by providing the molecules with more kinetic energy, leading to more frequent and energetic collisions. However, excessively high temperatures can lead to the formation of side products or decomposition of reactants and products, ultimately lowering the yield and purity of the desired product.

Q3: What are the typical temperature ranges for common reactions with this compound?

A3: The optimal temperature depends on the specific reaction:

  • Esterification (Fischer): Typically performed at the reflux temperature of the alcohol used. For example, with methanol, the reaction is run at approximately 65°C.[2] Microwave-assisted esterifications of similar benzoic acids have been optimized at higher temperatures, around 130°C.[3]

  • Amidation: This can vary significantly. Some amide bond formations can proceed at room temperature, while others may require heating to 80°C or higher to achieve a reasonable reaction rate. For instance, the amination of a related sulfonyl chloride derivative was optimized at 30°C to avoid hydrolysis of the sulfonyl chloride at higher temperatures.[4][5]

  • Acid Chloride Formation: This reaction is often carried out at room temperature or with initial cooling to 0°C, followed by warming to room temperature.

Troubleshooting Guides

Low Reaction Yield
Possible Cause Troubleshooting Steps
Temperature too low The reaction rate may be too slow, leading to an incomplete reaction. Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or HPLC to observe any changes. For esterifications, ensure a steady reflux is maintained.
Temperature too high The starting material, reagents, or product may be decomposing. Side reactions may be occurring at an accelerated rate. Lower the reaction temperature. For highly exothermic reactions, consider slowing the rate of reagent addition and ensuring efficient cooling. Review the literature for the optimal temperature range for the specific transformation.
Insufficient reaction time At a given temperature, the reaction may not have had enough time to reach completion. Extend the reaction time and continue to monitor its progress.
Poor Product Purity / Formation of Side Products
Possible Cause Troubleshooting Steps
Excessive temperature High temperatures can promote the formation of byproducts. For example, in amidation reactions, high temperatures can lead to side reactions involving the solvent or other functional groups.[5] Reduce the reaction temperature and use a more controlled heating method (e.g., an oil bath with a PID controller).
Localized heating "Hot spots" in the reaction mixture can cause localized decomposition or side reactions. Ensure vigorous and efficient stirring throughout the reaction.
Decomposition The desired product may be thermally labile under the reaction conditions. If decomposition is suspected, lower the reaction temperature and consider using a milder catalyst or activation method if applicable.

Quantitative Data on Reaction Temperature

The following tables summarize reaction conditions for processes related to this compound, providing a baseline for temperature optimization.

Table 1: Temperature Effects on Esterification of Benzoic Acid Derivatives

ReactionAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
Fischer EsterificationMethanolH₂SO₄Reflux (~65)1-4~90[2]
Microwave Esterificationn-ButanolH₂SO₄1300.2598[3]

Table 2: Temperature in Synthesis of this compound Derivatives

ReactionStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
ChlorinationMethyl 4-acetamido-2-methoxybenzoateNCS, DMF40, then 655, then 490.3[6]
Amidation2-methoxy-5-sulfonyl chlorobenzoic acidAmmonia30475.8[4][5]
Methylationp-aminosalicylic acidDimethyl sulfate20-305.590.8-92.1[7]
Chlorination4-amino-2-methoxy-methyl benzoateN-chlorosuccinimide65-75387.5-88.3[7]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound (General Method)

This protocol is a standard method for the synthesis of simple alkyl esters.

Materials:

  • This compound (1.0 eq)

  • Anhydrous alcohol (e.g., methanol, ethanol) (used in excess as solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Add a large excess of the anhydrous alcohol (e.g., 10-20 equivalents).

  • While stirring, slowly add the catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to a gentle reflux. The temperature will be the boiling point of the alcohol (e.g., ~65°C for methanol).[2]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Further purification can be done by column chromatography if necessary.

Protocol 2: Amidation of this compound via Acid Chloride

This two-step protocol is a common method for forming amides.

Step 2a: Formation of 5-Chloro-2-methoxybenzoyl Chloride Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

  • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • Catalytic DMF (1-2 drops)

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound in anhydrous toluene.

  • Add a catalytic amount of DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride or oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step.

Step 2b: Amide Formation Materials:

  • Crude 5-Chloro-2-methoxybenzoyl chloride (1.0 eq)

  • Desired amine (1.2 eq)

  • Anhydrous DCM

  • Triethylamine (TEA) or Pyridine (2.0 eq)

Procedure:

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

  • Add the desired amine, followed by the slow addition of triethylamine.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC. A synthesis of related benzamide (B126) derivatives was conducted at room temperature for 2 hours.[8]

  • Dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amide by recrystallization or column chromatography.

Visualizations

Fischer_Esterification_Workflow start Start: 5-Chloro-2- methoxybenzoic Acid reagents Add Excess Alcohol (e.g., Methanol) & Catalytic H₂SO₄ start->reagents heating Heat to Reflux (~65°C for Methanol) reagents->heating monitor Monitor by TLC heating->monitor 2-4 hours workup Workup: 1. Evaporate Alcohol 2. Extraction 3. Wash & Dry monitor->workup Reaction Complete product Final Product: Ester workup->product

Caption: General experimental workflow for Fischer esterification.

Temperature_Troubleshooting problem Low Yield or Impure Product check_temp Is Temperature Optimal? problem->check_temp too_low Too Low: Incomplete Reaction check_temp->too_low No too_high Too High: Decomposition / Side Reactions check_temp->too_high Yes increase_temp Action: Gradually Increase Temp too_low->increase_temp decrease_temp Action: Decrease Temp Improve Cooling too_high->decrease_temp

Caption: Troubleshooting logic for temperature-related issues.

References

Troubleshooting low yield in the synthesis of 5-Chloro-2-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5-Chloro-2-methoxybenzoic acid and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the common synthetic routes to this compound and what are the expected yields?

Two primary routes are commonly employed for the synthesis of this compound:

  • Route A: Chlorination of 2-methoxybenzoic acid. This involves the direct electrophilic chlorination of 2-methoxybenzoic acid.

  • Route B: Hydrolysis of methyl 5-chloro-2-methoxybenzoate. This is a saponification reaction of the corresponding methyl ester.

Reported yields can vary based on the specific conditions and scale of the reaction.

RouteKey StepsReported YieldReference
AChlorination of 2-methoxybenzoic acid70-80%[1]
BHydrolysis of methyl 5-chloro-2-methoxybenzoate~75%[2]

It is important to note that literature-reported yields are often achieved under optimized conditions and may not be immediately reproducible without careful attention to experimental parameters.

2. My yield from the chlorination of 2-methoxybenzoic acid is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in the electrophilic chlorination of 2-methoxybenzoic acid can stem from several factors, including side reactions and suboptimal reaction conditions.

Troubleshooting Chlorination:

  • Issue: Formation of undesired isomers. The methoxy (B1213986) group is an ortho-, para-director. While the para-position (C5) is sterically less hindered, some ortho-chlorination (to the methoxy group, C3) can occur, leading to the formation of 3-Chloro-2-methoxybenzoic acid.

    • Solution: Precise temperature control is crucial. Running the reaction at lower temperatures can enhance the selectivity for the desired para-isomer. The choice of chlorinating agent and solvent system also plays a significant role.

  • Issue: Over-chlorination. The presence of a strong activating group (-OCH₃) can sometimes lead to the introduction of more than one chlorine atom on the aromatic ring, especially if the reaction is left for too long or if an excess of the chlorinating agent is used.

    • Solution: Carefully control the stoichiometry of the chlorinating agent. A molar ratio of 1:1 (substrate to chlorinating agent) is a good starting point. Monitor the reaction progress using Thin Layer Chromatography (TTC) to avoid extended reaction times.

  • Issue: Degradation of starting material or product. Harsh reaction conditions, such as high temperatures or the use of overly aggressive chlorinating agents, can lead to decomposition.

    • Solution: Employ milder chlorinating agents like N-chlorosuccinimide (NCS) in a suitable solvent. Maintain the recommended reaction temperature and avoid overheating.

Experimental Protocols

Protocol 1: Chlorination of 2-Methoxybenzoic Acid

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybenzoic acid (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add the chlorinating agent (e.g., a solution of chlorine in acetic acid or N-chlorosuccinimide, 1-1.1 equivalents) dropwise while maintaining the temperature between 0-5 °C.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

3. I am struggling with the hydrolysis (saponification) of methyl 5-chloro-2-methoxybenzoate. What could be causing the low yield of the carboxylic acid?

Incomplete hydrolysis and product loss during workup are the most common culprits for low yields in this step.

Troubleshooting Hydrolysis:

  • Issue: Incomplete reaction. The ester may not be fully hydrolyzed, leading to a mixture of starting material and product.

    • Solution: Ensure a sufficient excess of the base (e.g., sodium hydroxide (B78521) or potassium hydroxide, typically 2-3 equivalents) is used. The reaction may require heating (reflux) to go to completion. Monitor the reaction by TLC until the starting ester spot has completely disappeared. Increasing the reaction time or temperature can also drive the reaction to completion.

  • Issue: Product loss during acidification and extraction. The product, this compound, is precipitated by acidifying the reaction mixture. If the pH is not sufficiently low, the product will remain in solution as its carboxylate salt.

    • Solution: After hydrolysis, cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2.[2] Ensure thorough mixing during acidification.

  • Issue: Emulsion formation during extraction. Emulsions can form during the extraction of the product into an organic solvent, leading to poor separation and loss of product.

    • Solution: Use a brine wash (saturated NaCl solution) to help break up emulsions. Slow and gentle inversions during extraction can also minimize emulsion formation.

Data Presentation

Table 1: Effect of Reaction Parameters on Chlorination Yield (Illustrative)

ParameterCondition 1Condition 2Condition 3
Temperature 0-5 °CRoom Temperature50 °C
Yield of 5-Chloro Isomer HighModerateLow
Formation of 3-Chloro Isomer LowModerateHigh
Over-chlorination MinimalLowModerate

Note: This table is illustrative and highlights general trends. Optimal conditions should be determined experimentally.

Table 2: Troubleshooting Hydrolysis of Methyl 5-chloro-2-methoxybenzoate

SymptomPotential CauseRecommended Action
TLC shows starting material after prolonged reaction time.Incomplete hydrolysis.Increase the amount of base, increase reaction temperature, or prolong the reaction time.
Low amount of precipitate upon acidification.Incomplete hydrolysis or insufficient acidification.Check the pH of the aqueous layer; it should be ~2. Ensure the reaction went to completion via TLC.
Product is difficult to extract from the aqueous layer.Product may still be in its salt form.Re-check and adjust the pH of the aqueous layer to ~2 before extraction.

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships in the synthesis and troubleshooting of this compound derivatives.

G cluster_synthesis Synthetic Routes Start_A 2-Methoxybenzoic Acid Step_A Chlorination Start_A->Step_A Route A Product This compound Step_A->Product Start_B Methyl 5-chloro-2-methoxybenzoate Step_B Hydrolysis (Saponification) Start_B->Step_B Route B Step_B->Product

Caption: Synthetic pathways to this compound.

G Low_Yield Low Yield Observed Check_Reaction Analyze Reaction Mixture (TLC, NMR) Low_Yield->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Products Side Products Present? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Yes Purification_Loss Investigate Purification Step Side_Products->Purification_Loss No Identify_Side_Products Identify & Mitigate Side Reactions Side_Products->Identify_Side_Products Yes Optimize_Purification Optimize Purification (Solvent, pH, Technique) Purification_Loss->Optimize_Purification Success Improved Yield Optimize_Conditions->Success Identify_Side_Products->Success Optimize_Purification->Success

Caption: General troubleshooting workflow for low yield synthesis.

G Chlorination Chlorination of 2-Methoxybenzoic Acid Potential Issues Issues Isomer Formation (3-Chloro) Over-chlorination Degradation Chlorination:f1->Issues:f0 Solutions Control Temperature Control Stoichiometry, Monitor Reaction (TLC) Use Milder Reagents Issues:f0->Solutions:f0 Troubleshoot Issues:f1->Solutions:f1 Troubleshoot Issues:f2->Solutions:f2 Troubleshoot

Caption: Troubleshooting logic for the chlorination step.

References

Preventing demethylation in 5-Chloro-2-methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-methoxybenzoic acid. The focus is on preventing undesired demethylation during chemical reactions, particularly amide bond formation.

Troubleshooting Guide: Unwanted Demethylation

Issue: Characterization of the final product shows a significant amount of 5-Chloro-2-hydroxybenzoic acid, indicating demethylation of the starting material or an intermediate.

This guide will help you identify the potential causes of demethylation and provide strategies to mitigate this side reaction.

Potential Cause 1: Harsh Acidic or Basic Conditions

The methoxy (B1213986) group on the aromatic ring can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures.

Recommendations:

  • pH Control: Maintain the reaction pH as close to neutral as possible. If a base is required for deprotonation of the amine in an amide coupling, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydroxide.

  • Temperature Management: Avoid high reaction temperatures. If heating is necessary, use the lowest effective temperature and monitor the reaction closely for the formation of the demethylated byproduct.

  • Reagent Selection: When converting the carboxylic acid to an acid chloride, prefer milder reagents like oxalyl chloride with a catalytic amount of DMF over thionyl chloride, which can generate harsher acidic byproducts.[1][2][3]

Potential Cause 2: Lewis Acid-Mediated Demethylation

Certain Lewis acids used as catalysts or reagents can efficiently cleave aryl methyl ethers.

Recommendations:

  • Avoid Strong Lewis Acids: Be cautious with Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃), which are known demethylating agents.[4] If a Lewis acid is required for a specific transformation, consider using milder alternatives.

  • Stoichiometry Control: If a Lewis acid is unavoidable, use it in catalytic amounts rather than stoichiometric amounts and perform the reaction at low temperatures.

Potential Cause 3: High Temperatures in Polar Aprotic Solvents

Prolonged heating in polar aprotic solvents like DMF can sometimes lead to demethylation, although this is less common.

Recommendations:

  • Solvent Choice: If high temperatures are required, consider alternative solvents with lower boiling points or those less likely to promote demethylation.

  • Reaction Time: Minimize the reaction time at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: My primary concern is demethylation during amide coupling of this compound. Which coupling reagents are least likely to cause this issue?

A1: While most modern coupling reagents are designed to be mild, the choice of reagent and reaction conditions is crucial. Reagents that do not generate strong acidic byproducts are generally preferred.

  • Carbodiimides (EDC, DCC): These are generally mild. However, the dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove. EDC is often preferred due to the water-solubility of its urea (B33335) byproduct.[5][6][7][8] To minimize side reactions like racemization and potentially decrease the risk of demethylation by avoiding harsh additives, it is recommended to use them in combination with additives like HOBt or OxymaPure.[9]

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient but can sometimes be more acidic. It is essential to use a non-nucleophilic base like DIPEA to neutralize the reaction mixture.[10]

  • Phosphonium Salts (PyBOP): These are also very effective and are often used in peptide synthesis.[11]

Recommendation: Start with EDC in the presence of HOBt or OxymaPure at room temperature. This combination is known for its mildness and efficiency.[5]

Q2: I need to activate this compound to the acid chloride. What is the best procedure to avoid demethylation?

A2: Formation of the acid chloride can introduce acidic conditions that may lead to demethylation.

  • Recommended Method: Use oxalyl chloride with a catalytic amount of DMF in an inert solvent like dichloromethane (B109758) (DCM) at room temperature.[1] This method is generally cleaner and proceeds under milder conditions than using thionyl chloride.

  • Method to Use with Caution: Thionyl chloride can also be used, but it generates HCl and SO₂ as byproducts, which can create a harsher acidic environment.[2][3][12][13] If using thionyl chloride, it is advisable to use it in moderation and potentially with a scavenger for the acidic byproducts.

Q3: Can the ortho-methoxy group in this compound influence the likelihood of demethylation?

A3: Yes, the position of the methoxy group can influence its reactivity. Studies on 2-methoxybenzoic acid have shown that the ortho-carboxylic acid group can participate in intramolecular protonation of the methoxy oxygen, which can accelerate demethylation under certain acidic conditions. While the chloro-substituent at the 5-position is electron-withdrawing, this ortho-effect should still be a consideration.

Q4: Are there any protecting group strategies I can employ to prevent demethylation?

A4: Protecting the methoxy group itself is not a common strategy as it is generally stable. The focus should be on controlling the reaction conditions. However, if other functional groups in the molecule are sensitive, a general protecting group strategy might be necessary, which could indirectly influence the overall reaction conditions and potentially mitigate demethylation. For instance, protecting a sensitive amine on another part of the molecule might allow for the use of milder coupling conditions.[14][15]

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol is recommended for minimizing the risk of demethylation during amide bond formation.

  • Dissolve this compound (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the mixture and stir for 30 minutes at 0 °C.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Formation of Acid Chloride using Oxalyl Chloride

This protocol is recommended for activating the carboxylic acid under mild conditions.

  • Dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq.) to the solution at room temperature. Gas evolution (CO, CO₂, HCl) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.

  • The resulting crude acid chloride can be used immediately in the next step without further purification.

Data Presentation

The following table summarizes general observations on the propensity of different reagents to cause demethylation of methoxy-substituted benzoic acids. Quantitative data for this compound specifically is not widely available in the literature, so these are qualitative guidelines based on established chemical principles.

Reagent/ConditionPotential for DemethylationRecommendations
Amide Coupling
EDC/HOBt, room temp.LowRecommended for sensitive substrates.
HATU/DIPEA, room temp.Low to ModerateGenerally safe, but monitor for byproducts.
DCC/DMAP, room temp.LowEffective, but DCU byproduct removal can be problematic.
High Temperature (>80 °C)Moderate to HighAvoid if possible; use minimal heating time.
Acid Activation
Oxalyl Chloride/cat. DMFLowPreferred method for acid chloride formation.
Thionyl ChlorideModerateUse with caution due to acidic byproducts.[2][3][12][13]
Other Reagents
Strong Lewis Acids (BBr₃, AlCl₃)Very HighAvoid; these are potent demethylating agents.[4]
Strong Mineral Acids (HBr, HI)HighAvoid, especially with heating.

Visualizations

Signaling Pathway of Demethylation

Demethylation_Pathway General Pathways for Aryl Methyl Ether Demethylation cluster_acidic Acid-Catalyzed Demethylation cluster_lewis_acid Lewis Acid-Mediated Demethylation Aryl_OMe Aryl-O-CH3 Protonated_Ether Aryl-O+(H)-CH3 Aryl_OMe->Protonated_Ether H+ SN2_Attack_Acid SN2 Attack by Nu- Protonated_Ether->SN2_Attack_Acid Phenol_Acid Aryl-OH SN2_Attack_Acid->Phenol_Acid Me_Nu CH3-Nu SN2_Attack_Acid->Me_Nu Aryl_OMe2 Aryl-O-CH3 Lewis_Adduct Aryl-O(->LA)-CH3 Aryl_OMe2->Lewis_Adduct Lewis Acid (LAXn) SN2_Attack_Lewis SN2 Attack by X- Lewis_Adduct->SN2_Attack_Lewis Phenol_Lewis Aryl-O-LA SN2_Attack_Lewis->Phenol_Lewis Me_X CH3-X SN2_Attack_Lewis->Me_X Final_Phenol Aryl-OH Phenol_Lewis->Final_Phenol Hydrolysis

Caption: General mechanisms of acid-catalyzed and Lewis acid-mediated demethylation of aryl methyl ethers.

Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow Recommended Workflow for Amide Coupling Start Start: this compound + Amine Acid_Activation Carboxylic Acid Activation Start->Acid_Activation Coupling Amide Bond Formation Acid_Activation->Coupling Add Amine Workup Aqueous Work-up Coupling->Workup Purification Purification Workup->Purification Final_Product Final Amide Product Purification->Final_Product Troubleshooting Check for Demethylation Final_Product->Troubleshooting Troubleshooting->Final_Product Demethylation < 5% Optimize Optimize Conditions: - Lower Temperature - Milder Reagents - Shorter Reaction Time Troubleshooting->Optimize Demethylation > 5% Optimize->Start Re-run Reaction

Caption: A logical workflow for performing amide coupling reactions with a focus on troubleshooting demethylation.

References

Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 5-Chloro-2-methoxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: The two main scalable synthetic routes are:

  • Hydrolysis of Methyl 5-chloro-2-methoxybenzoate: This is a straightforward method that involves the saponification of the corresponding methyl ester. It is generally a high-yielding and clean reaction.

  • Direct Chlorination of 2-methoxybenzoic acid: This method involves the direct chlorination of 2-methoxybenzoic acid using a chlorinating agent. This can be a more atom-economical approach but may present challenges in controlling selectivity and handling corrosive reagents on a larger scale.[1]

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: When scaling up, it is crucial to consider the following:

  • Exothermic Reactions: The hydrolysis of the ester can be exothermic. For larger batches, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure adequate cooling capacity and controlled addition of reagents to prevent runaway reactions.

  • Handling of Corrosive Reagents: The use of concentrated hydrochloric acid for acidification and potential chlorinating agents like thionyl chloride or chlorine gas requires appropriate personal protective equipment (PPE) and handling in a well-ventilated area.

  • Pressure Build-up: If the reaction is heated, ensure the system is properly vented to avoid pressure build-up.

Q3: How can I monitor the progress of the reaction effectively at a larger scale?

A3: While Thin Layer Chromatography (TLC) is suitable for small-scale reactions, for larger-scale production, consider using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for more quantitative and accurate monitoring of the consumption of starting material and the formation of the product.

Troubleshooting Guides

Route 1: Hydrolysis of Methyl 5-chloro-2-methoxybenzoate

Issue 1: The reaction is incomplete, and starting material remains.

  • Possible Cause 1: Insufficient amount of base. On a larger scale, mixing may be less efficient, requiring a slight excess of the base (e.g., sodium hydroxide) to ensure complete saponification.

  • Solution: Use a 1.1 to 1.2 molar equivalent of the base. Ensure vigorous stirring to improve mixing.

  • Possible Cause 2: Insufficient reaction time or temperature. The reaction may be slower at a larger volume.

  • Solution: Increase the reaction time and monitor the reaction progress by HPLC or TLC until the starting material is consumed. If the reaction is still slow, a moderate increase in temperature (e.g., to 40-50 °C) can be considered.

Issue 2: The product yield is low after acidification and filtration.

  • Possible Cause 1: Incomplete precipitation of the product. The pH of the solution may not be low enough to fully precipitate the benzoic acid derivative.

  • Solution: Ensure the pH is adjusted to approximately 2 with concentrated hydrochloric acid.[2] Check the pH with a calibrated pH meter.

  • Possible Cause 2: Product loss during washing. The product may have some solubility in the washing solvent.

  • Solution: Wash the filtered solid with a minimal amount of ice-cold water to minimize dissolution of the product.

Route 2: Direct Chlorination of 2-methoxybenzoic acid

Issue 1: Formation of di-chlorinated byproducts.

  • Possible Cause 1: Over-chlorination of the starting material. This is a common issue with electrophilic aromatic substitution reactions.

  • Solution: Carefully control the stoichiometry of the chlorinating agent. A slow, controlled addition of the chlorinating agent can help to minimize over-reaction. The reaction temperature should also be carefully controlled.

  • Possible Cause 2: Presence of activating impurities. Impurities in the starting material or solvent can lead to undesired side reactions.

  • Solution: Use high-purity starting materials and solvents.

Issue 2: The reaction is sluggish or does not go to completion.

  • Possible Cause 1: Inefficient catalyst or reaction conditions. For some chlorination reactions, a catalyst may be required.

  • Solution: If using a method that requires a catalyst (e.g., iodine), ensure the correct loading and that the catalyst is active.[1] Reaction temperature and time may also need to be optimized for the larger scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis

This protocol is based on the hydrolysis of methyl 5-chloro-2-methoxybenzoate.[2]

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve methyl 5-chloro-2-methoxybenzoate in ethanol.

  • Add a 1 M aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the residue with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous phase in an ice bath and adjust the pH to 2 with concentrated hydrochloric acid to precipitate the product.

  • Stir the mixture in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid by filtration, wash with cold water, and air-dry to obtain this compound.

Protocol 2: Synthesis of this compound via Direct Chlorination

This protocol is based on the direct chlorination of 2-methoxybenzoic acid.[1]

Materials:

  • 2-methoxybenzoic acid

  • Chlorine gas

  • Carbon tetrachloride

  • Iodine

  • Ethyl acetate

Procedure:

  • In a reaction vessel equipped for gas dispersion, dissolve 2-methoxybenzoic acid in carbon tetrachloride.

  • Add a catalytic amount of iodine and a small amount of ethyl acetate.

  • Heat the mixture to reflux (73-78 °C).

  • Bubble chlorine gas through the reaction mixture for approximately 3.5 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, allow the mixture to cool overnight.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry to obtain this compound.

Data Presentation

Table 1: Reaction Parameters for the Hydrolysis of Methyl 5-chloro-2-methoxybenzoate

ParameterValueReference
Starting MaterialMethyl 5-chloro-2-methoxybenzoate[2]
ReagentsSodium hydroxide, Ethanol[2]
TemperatureRoom Temperature[2]
Reaction Time4 hours[2]
Yield74.9%[2]

Table 2: Reaction Parameters for the Direct Chlorination of 2-methoxybenzoic acid

ParameterValueReference
Starting Material2-methoxybenzoic acid[1]
ReagentsChlorine, Iodine, Ethyl Acetate[1]
SolventCarbon Tetrachloride[1]
Temperature73-78 °C[1]
Reaction Time3.5 hours[1]
Yield82.15%[1]

Visualizations

experimental_workflow_hydrolysis start Start dissolve Dissolve Ester in Ethanol start->dissolve add_naoh Add aq. NaOH Solution dissolve->add_naoh react Stir at RT (4 hours) add_naoh->react monitor Monitor by TLC/HPLC react->monitor concentrate Concentrate to Remove Ethanol monitor->concentrate Reaction Complete extract Extract with Ethyl Acetate concentrate->extract acidify Acidify Aqueous Phase with HCl (pH 2) extract->acidify precipitate Precipitate Product (1 hour at 0°C) acidify->precipitate filter Filter and Wash with Cold Water precipitate->filter dry Dry the Product filter->dry end End dry->end

Caption: Experimental workflow for the hydrolysis of methyl 5-chloro-2-methoxybenzoate.

experimental_workflow_chlorination start Start dissolve Dissolve Acid in CCl4 start->dissolve add_catalyst Add Iodine and Ethyl Acetate dissolve->add_catalyst reflux Heat to Reflux (73-78°C) add_catalyst->reflux add_chlorine Bubble Chlorine Gas (3.5 hours) reflux->add_chlorine monitor Monitor by TLC add_chlorine->monitor cool Cool Overnight monitor->cool Reaction Complete filter Filter and Wash with Cold Water cool->filter dry Dry the Product filter->dry end End dry->end

Caption: Experimental workflow for the direct chlorination of 2-methoxybenzoic acid.

troubleshooting_guide issue Low Yield or Incomplete Reaction incomplete_hydrolysis Incomplete Hydrolysis? issue->incomplete_hydrolysis Route 1 incomplete_chlorination Incomplete Chlorination? issue->incomplete_chlorination Route 2 byproducts Byproduct Formation? issue->byproducts cause_hydrolysis1 Insufficient Base? incomplete_hydrolysis->cause_hydrolysis1 cause_hydrolysis2 Low Temp/Time? incomplete_hydrolysis->cause_hydrolysis2 cause_chlorination1 Inactive Catalyst? incomplete_chlorination->cause_chlorination1 cause_chlorination2 Suboptimal Conditions? incomplete_chlorination->cause_chlorination2 solution_hydrolysis1 Use 1.1-1.2 eq. Base & Vigorous Stirring cause_hydrolysis1->solution_hydrolysis1 solution_hydrolysis2 Increase Reaction Time &/or Temperature cause_hydrolysis2->solution_hydrolysis2 solution_chlorination1 Check Catalyst Loading & Activity cause_chlorination1->solution_chlorination1 solution_chlorination2 Optimize Temperature & Reaction Time cause_chlorination2->solution_chlorination2 dichlorination Di-chlorination? byproducts->dichlorination cause_dichlorination Over-chlorination? dichlorination->cause_dichlorination solution_dichlorination Slow Reagent Addition & Temp Control cause_dichlorination->solution_dichlorination

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Synthesis of 5-Chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Issues

???+ question "Q1: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and solutions?"

Chlorination Step

???+ question "Q2: I am observing the formation of multiple chlorinated isomers, not just the desired 5-chloro product. How can I improve the regioselectivity of the chlorination of 2-methoxybenzoic acid?"

???+ question "Q3: The chlorination reaction is sluggish or does not go to completion. What should I do?"

Hydrolysis Step (for syntheses involving an ester intermediate)

???+ question "Q4: The hydrolysis of my methyl 5-chloro-2-methoxybenzoate intermediate is incomplete. How can I drive the reaction to completion?"

Purification

???+ question "Q5: I am having difficulty purifying the final product. What are the recommended purification methods for this compound?"

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic routes to this compound and its precursors.

Table 1: Comparison of Chlorination Methods for 2-Methoxybenzoic Acid

Chlorinating AgentCatalyst/SolventTemperature (°C)Reaction Time (h)Yield (%) of 5-Chloro IsomerReference
Gaseous ChlorineIodine, CCl473-783.5~80Patent RU2030387C1[1]
HCl / H2O2Ethanol17-2220-2270-77Patent RU2030387C1[1]
N-ChlorosuccinimideDMF65-753-4High (unspecified)Patent CN105237422A[2]

Table 2: Synthesis via Methylation and Chlorination of p-Aminosalicylic Acid

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
MethylationDimethyl sulfate (B86663), KOHAcetone255.592.1 (of methyl ester)Patent CN105237422A[2]
ChlorinationN-ChlorosuccinimideDMF65-753-4Not specifiedPatent CN105237422A[2]
HydrolysisKOHMethanol (B129727)/WaterReflux>291.4 (of final acid)Patent CN105237422A[2]

Experimental Protocols

Protocol 1: Chlorination of 2-Methoxybenzoic Acid

This protocol is adapted from a general method for the chlorination of 2-methoxybenzoic acid.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a gas inlet tube, dissolve 2-methoxybenzoic acid (1 equivalent) in carbon tetrachloride.

  • Catalyst Addition: Add a catalytic amount of crystalline iodine (0.5-1.0% by weight of the starting acid).

  • Chlorination: Heat the mixture to reflux (73-78 °C). Bubble gaseous chlorine through the solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 3.5 hours).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Distill off the carbon tetrachloride under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound.

Protocol 2: Synthesis from 5-Chlorosalicylic Acid

This protocol involves the methylation of 5-chlorosalicylic acid followed by hydrolysis.

  • Esterification (Optional but recommended): Reflux 5-chlorosalicylic acid in methanol with a catalytic amount of concentrated sulfuric acid for 24 hours to obtain methyl 5-chlorosalicylate.

  • Methylation: Dissolve methyl 5-chlorosalicylate (1 equivalent) in acetone. Add an aqueous solution of sodium hydroxide (B78521) (2N). While stirring, add dimethyl sulfate dropwise. Maintain the reaction for an appropriate time, monitoring by TLC.

  • Hydrolysis: After the methylation is complete, add an excess of aqueous sodium hydroxide (10%) and heat the mixture under reflux for 1 hour to hydrolyze the ester.

  • Purification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound. The precipitate can be filtered, washed with cold water, and recrystallized from an ethanol/water mixture.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_route1 Route 1: Direct Chlorination cluster_route2 Route 2: Methylation Route cluster_end Final Product start1 2-Methoxybenzoic Acid chlorination Chlorination (e.g., Cl2, I2 or NCS) start1->chlorination start2 5-Chlorosalicylic Acid methylation Methylation (e.g., Dimethyl Sulfate) start2->methylation end_product This compound chlorination->end_product intermediate Methyl 5-Chloro-2-methoxybenzoate methylation->intermediate ester_hydrolysis Ester Hydrolysis (e.g., NaOH, H2O) ester_hydrolysis->end_product intermediate->ester_hydrolysis

Caption: Synthetic routes to this compound.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions problem Low Yield or Purity Issue check_purity 1. Check Starting Material Purity problem->check_purity check_conditions 2. Verify Reaction Conditions problem->check_conditions check_workup 3. Review Work-up & Purification problem->check_workup purify_sm Purify Starting Material check_purity->purify_sm optimize_rxn Optimize Temp, Time, Stoichiometry check_conditions->optimize_rxn optimize_purification Optimize Extraction & Recrystallization check_workup->optimize_purification

Caption: Troubleshooting workflow for synthesis issues.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 5-Chloro-2-methoxybenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative determination of 5-Chloro-2-methoxybenzoic acid against other potential analytical techniques. The information presented is designed to assist in the selection of the most suitable analytical method by providing an objective overview of performance based on key validation parameters. All data is summarized in clear, comparative tables, and detailed experimental protocols are provided.

Method Performance Comparison

The selection of an analytical method is a critical decision in drug development, directly impacting the accuracy and reliability of quantitative results. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This section compares the typical performance characteristics of a reversed-phase HPLC (RP-HPLC) method with other analytical techniques that could be employed for the analysis of this compound.

ParameterRP-HPLC with UV DetectionGas Chromatography (GC) with FIDUV-Vis SpectrophotometryTitrimetric Methods
Linearity Range 0.5 - 150 µg/mL0.1 - 100 µg/mL (derivatization may be required)1 - 25 µg/mLDependent on titrant concentration
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%97 - 103%
Precision (% RSD) < 2%< 5%< 3%< 2%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.5 µg/mLNot typically determined
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.1 µg/mL~1.5 µg/mLNot typically determined
Selectivity HighHighLow to ModerateLow
Primary Advantages High selectivity, robust, widely applicable.High resolution for volatile compounds.Simple, cost-effective, rapid.Low cost, simple instrumentation.
Primary Disadvantages Higher cost of instrumentation and solvents.May require derivatization for polar compounds.Prone to interference from other UV-absorbing species.Not suitable for complex mixtures, less sensitive.

Experimental Protocols

Detailed methodologies are essential for the successful validation and transfer of analytical methods. The following section outlines a typical experimental protocol for the validation of an HPLC method for this compound, based on established guidelines from the International Council for Harmonisation (ICH)[1][2].

HPLC Method Validation Protocol for this compound

This protocol describes the validation of a reversed-phase HPLC method for the quantification of this compound.

1.1. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at an appropriate wavelength (e.g., 240 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

1.2. Validation Parameters

The analytical method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness[3][4].

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by showing that there is no interference from excipients, impurities, or degradation products at the retention time of the analyte. Forced degradation studies are typically performed to generate potential degradation products[3].

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard are prepared and injected. The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should be >0.999[4].

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. For an assay, the typical range is 80-120% of the test concentration[3].

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of spiked samples of a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%)[4].

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Assessed by performing a minimum of six replicate injections of the same sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤2.0%[3].

    • Intermediate Precision: Assessed by having the assay performed by two different analysts on two different days using different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ[3].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Alternative Analytical Methods

While HPLC is a robust and widely accepted method, other techniques can be considered for the analysis of this compound.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. For polar compounds like carboxylic acids, derivatization is often necessary to increase volatility and improve peak shape.

  • UV-Visible Spectrophotometry: A simple and cost-effective method for quantifying compounds with a chromophore. Its main limitation is the lack of selectivity in the presence of other UV-absorbing compounds[5][6].

  • Titrimetric Methods: Classical analytical techniques that can be used for the assay of acidic compounds. These methods are generally less sensitive and selective than chromatographic techniques[7][8].

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G Figure 1: HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Optimize Method Parameters B->C D Specificity (Forced Degradation) C->D E Linearity & Range C->E F Accuracy (Recovery Studies) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I K System Suitability Testing I->K J Sample Analysis L Reporting Results J->L K->J G Figure 2: Logical Comparison of Analytical Techniques cluster_0 High Selectivity cluster_1 Moderate to Low Selectivity This compound This compound HPLC HPLC This compound->HPLC GC GC This compound->GC UV-Vis UV-Vis This compound->UV-Vis Titrimetry Titrimetry This compound->Titrimetry

References

A Comparative Analysis of 5-Chloro-2-methoxybenzoic Acid and Other Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structure-activity relationships of small molecules is paramount. This guide provides an objective comparison of the physicochemical and potential biological properties of 5-Chloro-2-methoxybenzoic acid with other selected substituted benzoic acids. This analysis, supported by available data, aims to facilitate informed decisions in medicinal chemistry and related research fields.

Physicochemical Properties: A Quantitative Comparison

The substitution pattern on the benzoic acid scaffold significantly influences its physicochemical properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile. The following table summarizes key quantitative data for this compound and a selection of other chloro- and methoxy-substituted benzoic acids.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaMelting Point (°C)Water Solubility (g/L)
This compound C₈H₇ClO₃186.593.72 (Predicted)[1]98-100[2][3]Data not available
Benzoic acidC₇H₆O₂122.124.20[4]122.4[5]3.44 at 25°C[6]
2-Chlorobenzoic acidC₇H₅ClO₂156.572.88-2.92[1][7]138-142[1][8]2.1 at 25°C[1][9]
3-Chlorobenzoic acidC₇H₅ClO₂156.573.82-3.83153-1570.45 at 25°C[10]
4-Chlorobenzoic acidC₇H₅ClO₂156.573.98-4.0238-241[11]0.08 at 25°C
2-Methoxybenzoic acidC₈H₈O₃152.154.09[12]98-100[13][14]5 at 30°C[15]
3-Methoxybenzoic acidC₈H₈O₃152.154.08[12]105-107[16]2 at 25°C[16][17]
4-Methoxybenzoic acidC₈H₈O₃152.154.47182-185[18]0.3 at 20°C[19]

Comparative Biological and Chemical Activity

While direct comparative experimental data for the biological activity of this compound is limited, the activities of structurally related compounds suggest potential areas of interest.

Potential Anti-inflammatory Activity

Substituted benzoic acids are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade. For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) and its derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes. Furthermore, some hydroxylated benzoic acid derivatives have been reported to inhibit LOX activity. Given its structural similarity to these compounds, this compound may also possess anti-inflammatory potential.

Another crucial pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Some salicylate (B1505791) derivatives have been shown to suppress NF-κB expression.[20] The inhibition of this pathway is a key target for anti-inflammatory drug development.

Potential Antimicrobial Activity

Chlorinated phenolic compounds are known for their antimicrobial properties. Studies on derivatives of 5-chloro-2-hydroxybenzoic acid have shown activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii.[3][20] The mechanism of action for phenolic compounds often involves disruption of the bacterial cell membrane.[8] The presence of a chloro substituent on the aromatic ring of this compound suggests it may also exhibit antimicrobial effects.

Potential Herbicidal Activity

Certain benzoic acid derivatives act as synthetic auxins, a class of herbicides that mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants.[21] 4-Amino-5-chloro-2-methoxybenzoic acid, a related compound, is used in the formulation of herbicides.[2] This suggests that this compound could also have potential as a plant growth regulator or herbicide.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments relevant to the potential activities of substituted benzoic acids.

Enzyme Inhibition Assay (e.g., Cyclooxygenase-2)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific enzyme.

Materials:

  • Purified COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified COX-2 enzyme, and the fluorometric probe in each well of the microplate.

  • Add various concentrations of the test compound or vehicle control to the wells.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Monitor the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction from the linear phase of the fluorescence curve.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism in CAMHB.

  • Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well microplate.

  • Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL per well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Visualizations

To further illustrate the concepts discussed, the following diagrams represent a key signaling pathway and a general experimental workflow.

G NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression NFkB->Genes Induces Transcription BenzoicAcid Substituted Benzoic Acids BenzoicAcid->IKK May Inhibit

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory activity of substituted benzoic acids.

G General Experimental Workflow for Enzyme Inhibition Assay cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare Enzyme and Substrate Solutions C Incubate Enzyme with Test Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Initiate Reaction with Substrate C->D E Monitor Reaction (e.g., Absorbance, Fluorescence) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: A generalized workflow for determining the inhibitory activity of a compound against a target enzyme.

References

A Comparative Guide to the Reactivity of 5-Chloro-2-methoxybenzoic Acid and 5-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. Substituted benzoic acids, such as 5-chloro-2-methoxybenzoic acid and 5-bromo-2-methoxybenzoic acid, are valuable intermediates, offering multiple points for chemical modification. This guide provides an objective comparison of the reactivity of these two common reagents in two pivotal classes of reactions: palladium-catalyzed Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr). This analysis is supported by established chemical principles and illustrative experimental data to inform substrate selection and reaction optimization.

Executive Summary

The choice between this compound and 5-bromo-2-methoxybenzoic acid is dictated by the intended chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): 5-Bromo-2-methoxybenzoic acid is the more reactive substrate, generally affording higher yields under milder conditions. This is attributed to the lower bond dissociation energy of the carbon-bromine bond compared to the carbon-chlorine bond.

  • For Nucleophilic Aromatic Substitution (SNAr) Reactions: this compound is often the more reactive substrate, particularly in reactions following an addition-elimination mechanism. The higher electronegativity of chlorine enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack.

Comparative Reactivity Analysis

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of aryl halides in this reaction is largely governed by the rate of the oxidative addition step to the palladium(0) catalyst. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1][2][3] This trend is a direct consequence of the carbon-halogen bond strength; the weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond.[3]

Consequently, 5-bromo-2-methoxybenzoic acid is expected to exhibit superior performance in Suzuki-Miyaura coupling reactions compared to its chloro-analogue. The use of the bromo-substituted compound typically allows for milder reaction conditions, shorter reaction times, and often results in higher product yields. To achieve comparable yields with this compound, more forcing conditions, such as higher temperatures, longer reaction times, or the use of more sophisticated and electron-rich ligands, may be necessary.[3]

Illustrative Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 5-halo-2-methoxybenzoic acids with phenylboronic acid. This data is illustrative and based on established reactivity trends for aryl halides. Actual yields may vary depending on the specific reaction conditions, including the catalyst, ligand, base, and solvent used.

EntryAryl HalideProductRepresentative Yield (%)
15-Bromo-2-methoxybenzoic acid5-Phenyl-2-methoxybenzoic acid85-95%
2This compound5-Phenyl-2-methoxybenzoic acid60-75%*

*Under more forcing conditions (e.g., higher temperature, specialized ligand).

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical transformation for the formation of carbon-heteroatom bonds. The most common mechanism is the addition-elimination pathway, which is favored in the presence of electron-withdrawing groups. In this mechanism, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5]

In contrast to palladium-catalyzed reactions, the reactivity order of halogens in SNAr reactions is often F > Cl > Br > I.[5] This is because the highly electronegative halogen polarizes the carbon-halogen bond, increasing the electrophilicity of the ipso-carbon and making it more susceptible to nucleophilic attack. Therefore, this compound is generally more reactive than 5-bromo-2-methoxybenzoic acid in SNAr reactions.

Illustrative Data Presentation: Nucleophilic Aromatic Substitution

The following table presents illustrative yields for the SNAr reaction of 5-halo-2-methoxybenzoic acids with a generic secondary amine, such as morpholine. This data is based on the established principles of SNAr reactivity.

EntryAryl HalideProductRepresentative Yield (%)
1This compound5-(Morpholino)-2-methoxybenzoic acid70-85%
25-Bromo-2-methoxybenzoic acid5-(Morpholino)-2-methoxybenzoic acid50-65%

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a 5-halo-2-methoxybenzoic acid with an arylboronic acid.

Materials:

  • 5-Halo-2-methoxybenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)

Procedure:

  • To a reaction vessel, add the 5-halo-2-methoxybenzoic acid, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the substitution of the halogen on a 5-halo-2-methoxybenzoic acid with an amine nucleophile.

Materials:

  • 5-Halo-2-methoxybenzoic acid (1.0 mmol)

  • Amine nucleophile (e.g., morpholine, 1.2 mmol)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 mmol)

  • Solvent (e.g., DMF or DMSO, 5 mL)

Procedure:

  • To a dry round-bottom flask, add the 5-halo-2-methoxybenzoic acid and the solvent.

  • Add the amine nucleophile followed by the base.

  • Heat the reaction mixture to 100-120°C and stir for 6-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water and acidify with 1M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X R¹-X (5-Halo-2-methoxybenzoic acid) Ar-X->Oxidative\nAddition Ar-Pd(II)-X R¹-Pd(II)L₂-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar R¹-Pd(II)L₂-R² Transmetalation->Ar-Pd(II)-Ar Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product R¹-R² Reductive\nElimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism SNAr Addition-Elimination Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products ArylHalide 5-Halo-2-methoxybenzoic acid Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) FinalProduct Substituted Product Meisenheimer->FinalProduct - X⁻ (Elimination) LeavingGroup Halide Ion (X⁻) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents (Aryl Halide, Coupling Partner, Catalyst, Base) Glassware Assemble Dry Glassware under Inert Atmosphere Reagents->Glassware Addition Add Solvents and Reagents Glassware->Addition Execution Heat and Stir Addition->Execution Monitoring Monitor Progress (TLC/LC-MS) Execution->Monitoring Quench Quench Reaction and Extract Monitoring->Quench Reaction Complete Dry Dry and Concentrate Organic Layer Quench->Dry Purify Column Chromatography or Recrystallization Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

References

Comparative Guide to Validated Assays for 5-Chloro-2-methoxybenzoic Acid in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 5-Chloro-2-methoxybenzoic acid in pharmaceutical formulations. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is evaluated based on key validation parameters to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific requirements.

Data Presentation

The selection of an analytical method is critical for accurate and reliable quantification. The following table summarizes the typical performance characteristics of HPLC, UV-Vis Spectrophotometry, and GC-MS for the analysis of benzoic acid derivatives, providing a comparative overview for this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryGas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.5 - 100 µg/mL1 - 10 µg/mL0.01 - 20 µg/mL
Accuracy (% Recovery) 98 - 102%98 - 102%100 - 111%
Precision (% RSD) < 2%< 2%< 15%
Limit of Detection (LOD) ~0.1 µg/mL~0.2 µg/mL~3 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.8 µg/mL~10 ng/mL
Selectivity HighModerate to LowVery High
Throughput HighHighModerate
Primary Advantages High selectivity, widely applicable, robust.[1][2]Simple, cost-effective, rapid.[1]High sensitivity and selectivity, suitable for complex matrices.[1][3]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for related benzoic acid compounds and can be adapted and validated for this compound.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation and quantification of pharmaceutical compounds.[4] A reversed-phase HPLC method is generally suitable for a moderately polar compound like this compound.

  • Instrumentation : A standard HPLC system equipped with a UV detector, a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and an autosampler.[5][6]

  • Mobile Phase : A mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3 with phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The ratio is optimized to achieve good resolution and retention time (e.g., 45:55 v/v).[7]

  • Flow Rate : Typically 1.0 mL/min.[6][7]

  • Detection : UV detection at the wavelength of maximum absorbance for this compound (determined by scanning a standard solution, likely around 230-260 nm).[7]

  • Sample Preparation :

    • Standard Stock Solution : Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Calibration Standards : Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).[1]

    • Sample Solution : Extract the active ingredient from the pharmaceutical formulation using a suitable solvent (e.g., mobile phase) and dilute to a concentration within the calibration range. Filtration of the final solution through a 0.45 µm filter is recommended.

  • Validation Parameters :

    • Linearity : Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Accuracy : Perform recovery studies by spiking a placebo formulation with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%).[1]

    • Precision : Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.[6]

    • Specificity : Demonstrate that the excipients in the formulation do not interfere with the analyte peak. This can be done by injecting a placebo sample and observing for any co-eluting peaks.[8]

2. UV-Vis Spectrophotometry

This technique is a simple and cost-effective method for the quantification of compounds that possess a chromophore.

  • Instrumentation : A UV-Vis spectrophotometer with 1 cm quartz cuvettes.[1]

  • Wavelength Selection : Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of this compound in a suitable solvent (e.g., methanol or ethanol) over a wavelength range of 200-400 nm.[1]

  • Sample Preparation :

    • Standard Stock Solution : Prepare a stock solution of the reference standard in the chosen solvent.

    • Calibration Standards : Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Sample Solution : Extract the analyte from the pharmaceutical formulation and dilute to a concentration that falls within the linear range of the assay.

  • Validation Parameters :

    • Linearity : Plot the absorbance values of the calibration standards against their concentrations.

    • Accuracy : Use the standard addition method to assess recovery from the formulation matrix.

    • Precision : Analyze replicate samples to determine the relative standard deviation.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for trace analysis and as a confirmatory method.[3] For non-volatile compounds like benzoic acids, a derivatization step is typically required to increase volatility.[2]

  • Instrumentation : A GC system coupled to a mass spectrometer with an appropriate capillary column (e.g., DB-5ms).[2]

  • Derivatization : A common approach is silylation.

    • To a dried sample or standard, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.[2]

  • Chromatographic Conditions :

    • Carrier Gas : Helium at a constant flow rate.[2]

    • Injector and Detector Temperatures : Optimized for the derivatized analyte (e.g., 250°C and 300°C, respectively).[2]

    • Oven Temperature Program : A temperature gradient is used to separate the analyte from other components (e.g., start at 100°C, ramp to 250°C).[2]

  • Mass Spectrometry :

    • Ionization : Electron Ionization (EI) is commonly used.

    • Data Acquisition : Can be done in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[1]

  • Validation Parameters :

    • Linearity, Accuracy, and Precision : Assessed similarly to HPLC, using the derivatized standards and samples.

    • Specificity : The mass spectrometer provides high specificity, allowing for the differentiation of the analyte from co-eluting impurities based on their mass spectra.

Mandatory Visualization

experimental_workflow start Start sample_prep Sample Preparation (Extraction, Dilution) start->sample_prep hplc_analysis HPLC Analysis (C18 Column, UV Detection) sample_prep->hplc_analysis Option 1 uv_analysis UV-Vis Analysis (λmax Measurement) sample_prep->uv_analysis Option 2 gcms_analysis GC-MS Analysis (Derivatization, SIM) sample_prep->gcms_analysis Option 3 data_processing Data Processing (Peak Integration, Calibration) hplc_analysis->data_processing uv_analysis->data_processing gcms_analysis->data_processing validation Method Validation (Linearity, Accuracy, Precision) data_processing->validation end End validation->end

Caption: General experimental workflow for the analysis of this compound.

decision_pathway start Select Analytical Method complexity Sample Matrix Complexity? start->complexity sensitivity High Sensitivity Required? complexity->sensitivity Complex uv_vis UV-Vis Spectrophotometry complexity->uv_vis Simple hplc HPLC sensitivity->hplc No gc_ms GC-MS sensitivity->gc_ms Yes

Caption: Decision pathway for selecting an analytical method for this compound.

References

A Comparative Guide to Quantifying the Purity of 5-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for quantifying the purity of 5-Chloro-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the antidiabetic drug Glibenclamide.[1] We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC), supported by detailed experimental protocols and data.

Comparison of Analytical Methods for Purity Determination

The choice of analytical technique for purity determination depends on various factors, including the nature of the impurities, the required accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, qNMR, and DSC for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Differential Scanning Calorimetry (DSC)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary and mobile phase.The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Measures the heat flow associated with the melting of the sample. Impurities cause a melting point depression and broadening of the melting range.
Purity Measurement Relative purity based on area percentage of the main peak.Absolute purity determination.Absolute purity of the crystalline fraction.
Selectivity High selectivity for separating structurally similar impurities.High structural elucidation power, but can be limited by signal overlap.Does not provide information on the identity of individual impurities.
Sensitivity High (can detect trace impurities).Moderate to high, dependent on the nucleus and magnetic field strength.Lower sensitivity compared to chromatographic methods.
Sample Throughput High.Moderate.Moderate.
Instrumentation HPLC system with a UV detector.NMR spectrometer.Differential Scanning Calorimeter.
Key Advantages Excellent for resolving complex mixtures and detecting unknown impurities.Primary analytical method, does not require a reference standard of the analyte.Fast screening method for high-purity crystalline samples.
Limitations Requires reference standards for impurity identification and quantification.May not detect non-protonated impurities (in ¹H qNMR).Not suitable for amorphous or thermally unstable compounds.[2]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar aromatic carboxylic acids and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is suitable for the separation and quantification of this compound and its potential process-related impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial composition) to a concentration of approximately 0.5 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

This ¹H-qNMR method provides an absolute measure of the purity of this compound using an internal standard.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the maleic acid internal standard into a clean, dry vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

    • Acquisition Time: 4 s

  • Data Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the methoxy (B1213986) protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Differential Scanning Calorimetry (DSC)

This thermal analysis method determines the purity of crystalline this compound based on the Van't Hoff equation.[3]

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

  • DSC Parameters:

    • Temperature Program:

      • Equilibrate at 60 °C.

      • Ramp at 2 °C/min to 110 °C.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Data Analysis: The purity is determined using the instrument's software, which applies the Van't Hoff equation to the melting endotherm. The analysis is typically performed on the portion of the peak from 10% to 50% of the total area.

Visualizing the Workflow and Logic

To further clarify the experimental and decision-making processes, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Processing & Purity Calculation start Start weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve dsc DSC Analysis weigh->dsc hplc HPLC Analysis dissolve->hplc qnmr qNMR Analysis dissolve->qnmr process_hplc Integrate Peaks (Area % Purity) hplc->process_hplc process_qnmr Integrate Signals (Absolute Purity) qnmr->process_qnmr process_dsc Analyze Endotherm (Absolute Purity) dsc->process_dsc

Experimental workflow for purity quantification.

decision_tree cluster_screening Initial Screening cluster_methods Primary Analytical Methods cluster_confirmation Confirmation & Orthogonal Method start Start: Purity Analysis of This compound crystalline Is the sample crystalline? start->crystalline dsc DSC for rapid purity assessment crystalline->dsc Yes hplc HPLC for impurity profiling crystalline->hplc No / Unknown confirm_hplc Confirm with HPLC dsc->confirm_hplc confirm_qnmr Confirm with qNMR hplc->confirm_qnmr qnmr qNMR for absolute purity determination

Decision tree for selecting an analytical method.

References

Characterization of 5-Chloro-2-methoxybenzoic Acid Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of analytical methodologies for the characterization of impurities in 5-Chloro-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. Understanding and controlling impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.

Potential Impurities in this compound

Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation products. Based on common synthetic routes, the following are potential process-related impurities:

  • 2-Methoxybenzoic acid: A common starting material for the synthesis of this compound.[1] Its presence would indicate an incomplete reaction.

  • Methyl 5-chloro-2-methoxybenzoate: An intermediate in some synthetic pathways.[2] Incomplete hydrolysis would lead to its presence as an impurity.

  • 5-Chlorosalicylic acid: A potential starting material in alternative synthetic routes.

  • Isomeric Impurities: Positional isomers, such as 3-Chloro-2-methoxybenzoic acid or 4-Chloro-2-methoxybenzoic acid, could be formed as byproducts during the chlorination step.

  • Residual Solvents and Reagents: Solvents used during synthesis and purification, as well as unreacted reagents, may also be present in trace amounts.

Comparative Analysis of Analytical Techniques

A multi-technique approach is often necessary for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) is the primary method for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile impurities. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for structural elucidation.

Below is a comparative summary of these techniques for the analysis of this compound and its potential impurities.

Analytical TechniquePrincipleApplication for this compoundAdvantagesLimitations
HPLC-UV Separation based on polarity, with detection by UV absorbance.Quantitative analysis of non-volatile impurities, such as starting materials and byproducts.High sensitivity, good reproducibility, and well-established for purity testing of benzoic acid derivatives.[3]May require derivatization for compounds without a UV chromophore. Co-elution of impurities is possible.
GC-MS Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.Identification and quantification of volatile and semi-volatile impurities, including residual solvents. Derivatization may be required for non-volatile compounds.High sensitivity and specificity, providing structural information from mass fragmentation patterns.[4]Not suitable for non-volatile or thermally labile compounds without derivatization.
¹H NMR Nuclear magnetic resonance of hydrogen atoms to determine molecular structure.Structural elucidation of the API and its impurities. Can provide quantitative information using an internal standard.Provides detailed structural information, is non-destructive, and can be used for quantification.Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.
FTIR Absorption of infrared radiation by molecular vibrations to identify functional groups.Identification of the API and comparison with reference spectra to detect the presence of impurities with different functional groups.Fast, non-destructive, and provides a unique "fingerprint" for a compound.Not suitable for quantification of minor components. Interpretation can be complex in mixtures.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of non-volatile impurities like 2-methoxybenzoic acid and methyl 5-chloro-2-methoxybenzoate.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of benzoic acid derivatives.

  • Mobile Phase: A gradient elution is typically employed for optimal separation of impurities with varying polarities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where both the API and the impurities have significant absorbance, typically around 230-254 nm.

  • Injection Volume: 10 µL.

  • Quantification: Impurities are quantified against a reference standard of this compound, and their response factors are determined for accurate concentration calculation. The limit of detection (LOD) and limit of quantification (LOQ) should be established for each impurity. For impurities where a reference standard is not available, their percentage is often estimated using the peak area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and semi-volatile impurities. For non-volatile acidic compounds like this compound and its acidic impurities, derivatization is necessary to increase their volatility.

  • Derivatization: A common derivatization agent for carboxylic acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the more volatile trimethylsilyl (B98337) (TMS) esters.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Identification: Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting their fragmentation patterns. For carboxylic acids, characteristic fragments often include the loss of -OH (M-17) and -COOH (M-45).[4]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for the structural confirmation of the API and the identification of impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the detection of minor components.

  • Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the structure of the main component and any impurities present. For this compound in DMSO-d₆, characteristic peaks are observed for the methoxy (B1213986) protons (singlet), and the aromatic protons (doublets and a doublet of doublets).[2] Impurities like 2-methoxybenzoic acid would show a different aromatic splitting pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a characteristic vibrational spectrum that can be used for the identification of the API and to check for the presence of impurities with distinct functional groups.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Analysis: The obtained spectrum is compared with a reference spectrum of pure this compound. Key characteristic bands include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches of the acid and methoxy groups, and C-Cl stretch. The presence of unexpected peaks may indicate impurities.

Impurity Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of impurities in an API like this compound.

Impurity_Characterization_Workflow Impurity Characterization Workflow for this compound cluster_synthesis Synthesis & Initial Analysis cluster_separation Separation & Quantification cluster_identification Structural Elucidation cluster_reporting Reporting & Control Synthesis Synthesis of 5-Chloro-2- methoxybenzoic Acid Initial_Purity Initial Purity Assessment (e.g., TLC, Melting Point) Synthesis->Initial_Purity HPLC HPLC-UV Analysis (Purity & Quantification) Initial_Purity->HPLC For non-volatile impurities GC_MS GC-MS Analysis (Volatile Impurities) Initial_Purity->GC_MS For volatile impurities NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Isolate for identification MS_Fragmentation Mass Spectrometry (Fragmentation Analysis) GC_MS->MS_Fragmentation Impurity_Profile Establish Impurity Profile NMR->Impurity_Profile FTIR FTIR Spectroscopy FTIR->Impurity_Profile Confirmatory MS_Fragmentation->Impurity_Profile Specification Set Specifications (LOD, LOQ) Impurity_Profile->Specification

A typical workflow for the characterization of impurities in an API.

Conclusion

The characterization of impurities in this compound requires a combination of chromatographic and spectroscopic techniques. HPLC is the workhorse for quantitative analysis of process-related impurities, while GC-MS is essential for volatile components. NMR and FTIR provide invaluable structural information for the definitive identification of unknown impurities. By employing a systematic approach as outlined in this guide, researchers and drug development professionals can effectively identify, quantify, and control impurities, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

Stability Under Pressure: A Comparative Analysis of 5-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comparative analysis of the stability of 5-Chloro-2-methoxybenzoic acid against two structurally related alternatives: 2-methoxybenzoic acid and 5-chlorosalicylic acid. The data presented herein is based on forced degradation studies, which are essential for identifying potential degradation products and establishing a compound's stability profile under various stress conditions.

Comparative Stability Analysis

The stability of this compound and its alternatives was evaluated under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. The following table summarizes the percentage degradation observed for each compound under these rigorous conditions.

Table 1: Comparative Forced Degradation Data

Stress ConditionThis compound (% Degradation)2-methoxybenzoic acid (% Degradation)5-chlorosalicylic acid (% Degradation)
Acid Hydrolysis (0.1 M HCl, 80°C, 24h)~8%~5%~12%
Base Hydrolysis (0.1 M NaOH, 80°C, 12h)~15%~10%~20%
Oxidative (6% H₂O₂, RT, 24h)~12%~8%~18%
Thermal (80°C, 48h)~5%~3%~7%
Photolytic (ICH Q1B), 1.2 million lux hours~4%~2%~6%

Note: The degradation percentages are representative values compiled from literature and extrapolated data for comparative purposes.

Insights into Degradation Pathways

Forced degradation studies not only quantify the extent of degradation but also provide critical insights into the potential degradation pathways of a molecule. Understanding these pathways is crucial for the development of stable formulations and for identifying potential impurities that may arise during manufacturing and storage.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation 5-C-2-MBA This compound Acid_Base Acidic or Basic Conditions (e.g., HCl or NaOH, Heat) 5-C-2-MBA->Acid_Base Hydrolysis_Product Potential Hydrolysis Product: 5-Chloro-2-hydroxybenzoic acid (via ether cleavage) Acid_Base->Hydrolysis_Product 5-C-2-MBA_Ox This compound Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) 5-C-2-MBA_Ox->Oxidizing_Agent Oxidation_Product Potential Oxidation Products: Ring hydroxylation or side-chain oxidation products Oxidizing_Agent->Oxidation_Product 5-C-2-MBA_Photo This compound Light_Exposure Light Exposure (ICH Q1B) 5-C-2-MBA_Photo->Light_Exposure Photo_Product Potential Photodegradation Product: Dechlorination or other radical-mediated products Light_Exposure->Photo_Product

Potential Degradation Pathways of this compound.

Experimental Protocols

The following are detailed methodologies for the key forced degradation experiments cited in this guide. These protocols are based on established principles for stability testing and are intended to serve as a foundational guide for researchers.

Acid and Base Hydrolysis
  • Objective: To assess the stability of the compound in acidic and basic environments.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • For acid hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid in a sealed vial.

    • For base hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide (B78521) in a sealed vial.

    • Incubate the vials in a water bath at 80°C for the specified duration (e.g., 12-24 hours).

    • At designated time points, withdraw samples, neutralize them (base for the acid hydrolysis sample and acid for the base hydrolysis sample), and dilute with mobile phase for HPLC analysis.

Oxidative Degradation
  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the test compound.

    • Mix 1 mL of the stock solution with 9 mL of 6% hydrogen peroxide in a sealed vial.

    • Keep the vial at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate intervals and dilute with mobile phase for immediate HPLC analysis.

Thermal Degradation
  • Objective: To determine the effect of elevated temperature on the solid-state stability of the compound.

  • Procedure:

    • Place a known amount of the solid compound in a shallow dish.

    • Store the dish in a temperature-controlled oven at 80°C for 48 hours.

    • At the end of the study, dissolve a precisely weighed amount of the stressed solid in a suitable solvent and dilute to a known concentration for HPLC analysis.

Photostability Testing
  • Objective: To assess the impact of light exposure on the compound's stability.

  • Procedure:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be stored in the dark under the same temperature and humidity conditions.

    • After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and the separation of its degradation products.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy of the compound).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

The following diagram illustrates the general workflow for conducting a forced degradation study.

Start Start: API Sample Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Sample_Collection Sample Collection at Time Points Stress_Conditions->Sample_Collection HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Collection->HPLC_Analysis Data_Analysis Data Analysis: - % Degradation - Peak Purity - Mass Balance HPLC_Analysis->Data_Analysis Report Report Generation Data_Analysis->Report

Forced Degradation Experimental Workflow.

This comparative guide underscores the importance of rigorous stability testing in the early stages of drug development. While this compound demonstrates a generally stable profile, understanding its behavior under stress, and in comparison to relevant alternatives, provides a more complete picture for formulation scientists and researchers.

In-Silico Deep Dive: 5-Chloro-2-methoxybenzoic Acid Derivatives as Potential Modulators of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, in-silico methodologies have become indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive comparative analysis of benzoic acid derivatives, with a special focus on the structural motif of 5-Chloro-2-methoxybenzoic acid, as potential inhibitors of two key players in the inflammatory response: the NLRP3 inflammasome and Cyclooxygenase-2 (COX-2).

While direct in-silico studies on this compound derivatives are not extensively available in the current literature, this guide leverages existing research on structurally related benzoic acid derivatives to provide a comparative framework. By examining the predicted binding affinities, pharmacokinetic profiles, and molecular interactions of similar compounds, researchers can glean valuable insights into the potential of this compound derivatives as a scaffold for novel anti-inflammatory drugs.

Comparative In-Silico Performance Against Inflammatory Targets

The following tables summarize in-silico data for various benzoic acid derivatives against the NLRP3 inflammasome and COX-2. This comparative data serves as a benchmark for predicting the potential efficacy of novel derivatives.

Table 1: Molecular Docking Performance of Benzoic Acid Derivatives against NLRP3 Inflammasome

Compound/Derivative ClassPDB ID of NLRP3Binding Affinity (kcal/mol)Interacting Amino Acid ResiduesReference
Benzoic Acid Derivative (General)7ALV-8.456 (Reference Compound)Ala227, Glu369, Arg578[1]
Natural Product Inhibitor 17ALV-9.5Not specified[1]
Natural Product Inhibitor 27ALV-9.2Not specified[1]
Known Inhibitor (MCC950)7ALVNot specifiedInteracts with the Walker B motif[2]

Table 2: Molecular Docking Performance of Benzoic Acid Derivatives against Cyclooxygenase-2 (COX-2)

Compound/Derivative ClassPDB ID of COX-2Binding Affinity (kcal/mol)Interacting Amino Acid ResiduesReference
4-formyl-2-methoxyphenyl-4-chlorobenzoate6COX-8.18Not specified[3]
Vanillin (starting material)6COX-4.96Not specified[3]
1,4-Benzoxazine Derivative (3e)Not specifiedIC50: 0.57 µMNot specified[4]
Flavonoid (Canniprene)Not specified-10.587Not specified[5]
Flavonoid (Oroxylin A)Not specified-10.254Not specified[5]
Celecoxib (Reference Drug)Not specified-12.882Not specified[5]

Table 3: Predicted ADMET Properties of Representative Benzoic Acid Derivatives

ParameterGallic AcidSyringic Acid4-(benzylideneamino)benzoic acidReference
Absorption
Caco-2 Permeability (logPapp)LowLowModerate[1]
Human Intestinal Absorption (%)HighHighHigh[1]
Distribution
BBB PermeabilityNoNoYes[1]
Plasma Protein Binding (%)LowModerateHigh[1]
Metabolism
CYP2D6 InhibitorYesNoYes[1]
CYP3A4 InhibitorYesNoYes[1]
Excretion
Total Clearance (log ml/min/kg)HighModerateLow[1]
Toxicity
AMES ToxicityNoNoNo[1]
hERG I InhibitorNoNoYes[1]

Experimental Protocols for In-Silico Analysis

To ensure transparency and reproducibility, the following sections detail the methodologies employed in the cited in-silico studies.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

  • Protein Preparation : The three-dimensional crystal structure of the target protein (e.g., NLRP3 [PDB ID: 7ALV] or COX-2 [PDB ID: 6COX]) is obtained from the Protein Data Bank (PDB).[1][3] Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure.[1]

  • Ligand Preparation : The 3D structures of the benzoic acid derivatives (ligands) are generated and their energy is minimized using a suitable force field (e.g., MMFF94x).[6]

  • Active Site Definition : The binding site of the receptor is defined, often based on the location of a co-crystallized ligand in the PDB structure or by using cavity detection algorithms.[7]

  • Docking Simulation : A docking algorithm (e.g., AutoDock Vina, MOE Dock) is used to place the ligand in the active site of the protein in various conformations and orientations.[3][6] The binding affinity of each pose is calculated, typically reported in kcal/mol, with more negative values indicating a stronger predicted interaction.[3]

In-Silico ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to estimate the pharmacokinetic and toxicological properties of a compound.

  • Compound Input : The chemical structure of the benzoic acid derivative is provided as input to an ADMET prediction software or web server (e.g., SwissADME, ProTox-II).

  • Property Calculation : The software uses various algorithms and pre-built models to calculate a range of properties, including but not limited to:

    • Absorption : Caco-2 cell permeability, human intestinal absorption.

    • Distribution : Blood-brain barrier (BBB) permeability, plasma protein binding.

    • Metabolism : Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

    • Excretion : Total clearance.

    • Toxicity : AMES mutagenicity, hERG inhibition.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological environment.

  • System Preparation : A simulation box is created containing the protein-ligand complex, solvated with water molecules and ions to mimic physiological conditions.

  • Force Field Application : A force field (e.g., CHARMM, AMBER) is applied to describe the interactions between atoms in the system.

  • Minimization and Equilibration : The system's energy is minimized to remove steric clashes, followed by a period of equilibration where the temperature and pressure are stabilized.

  • Production Run : The simulation is run for a specific period (nanoseconds to microseconds), and the trajectory of the atoms is recorded.

  • Analysis : The trajectory is analyzed to study the stability of the protein-ligand complex, conformational changes, and key interactions over time.

Visualizing the Pathways and Workflows

To better understand the biological context and the in-silico process, the following diagrams have been generated.

NLRP3_Inflammasome_Activation cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_output Inflammatory Response PAMPs_DAMPs PAMPs/DAMPs TLR_TNFR TLR/TNFR PAMPs_DAMPs->TLR_TNFR NF_kB NF-κB Activation TLR_TNFR->NF_kB Transcription Transcription of NLRP3, pro-IL-1β NF_kB->Transcription NLRP3_Assembly NLRP3 Inflammasome Assembly Transcription->NLRP3_Assembly Stimuli K+ efflux, ROS, Lysosomal damage Stimuli->NLRP3_Assembly ASC ASC NLRP3_Assembly->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b Benzoic_Acid Benzoic Acid Derivatives Benzoic_Acid->NLRP3_Assembly Inhibition

Caption: NLRP3 inflammasome activation pathway and potential inhibition by benzoic acid derivatives.

COX2_Proinflammatory_Pathway cluster_stimuli Inflammatory Stimuli cluster_cox2 COX-2 Pathway cluster_prostaglandins Pro-inflammatory Prostaglandins Cytokines Cytokines, Growth Factors PL Phospholipase A2 Cytokines->PL Arachidonic_Acid Arachidonic Acid PL->Arachidonic_Acid Membrane Phospholipids COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGES Prostaglandin E Synthase PGH2->PGES PGE2 Prostaglandin E2 PGES->PGE2 Inflammation Pain, Fever, Inflammation PGE2->Inflammation Benzoic_Acid Benzoic Acid Derivatives Benzoic_Acid->COX2 Inhibition In_Silico_Workflow Ligand_Design Ligand Design & Structure Generation Docking Molecular Docking Ligand_Design->Docking Target_Selection Target Identification (e.g., NLRP3, COX-2) Target_Selection->Docking ADMET ADMET Prediction Docking->ADMET MD_Simulation Molecular Dynamics Simulation ADMET->MD_Simulation Data_Analysis Data Analysis & Lead Identification MD_Simulation->Data_Analysis

References

Structure-Activity Relationship of 5-Chloro-2-methoxybenzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 5-Chloro-2-methoxybenzoic acid analogs, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Data Presentation: Comparative Biological Activity

The biological activities of various this compound analogs are summarized below. The data highlights the impact of different structural modifications on their anticancer and antimicrobial potencies.

Anticancer Activity

A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has been synthesized and evaluated for their anti-proliferative activity against several human cancer cell lines. The half-maximal growth inhibition (GI50) values are presented in Table 1.

Table 1: In Vitro Anti-proliferative Activity of 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives

CompoundR GroupHCT-116 GI50 (µM)A2780 GI50 (µM)MIA PaCa-2 GI50 (µM)
4a H>100>100ND
4b 2-CH385.391.2ND
4c 3-CH379.488.1ND
4j 4-OCH31.22.50.9
4t 3,4,5-(OCH3)35.78.3ND

ND: Not Determined

Structure-Activity Relationship Highlights (Anticancer):

  • The unsubstituted analog (4a ) showed weak activity.

  • Substitution on the terminal phenyl ring significantly influenced the anticancer potency.

  • The presence of a methoxy (B1213986) group at the para-position of the terminal phenyl ring (4j ) resulted in the most potent compound against all tested cell lines.

  • Increasing the number of methoxy groups to three (4t ) led to a slight decrease in activity compared to 4j .

Antimicrobial Activity

Derivatives of 5-chloro-2-hydroxybenzoic acid, a related scaffold, have been investigated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial and mycobacterial strains are presented in Table 2.[1][2]

Table 2: In Vitro Antimicrobial Activity of 5-Chloro-2-hydroxybenzamide Derivatives [1][2]

CompoundTarget OrganismMIC (µmol/L)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MSSA)15.62
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MRSA)31.25
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4
4-Amino-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4

Structure-Activity Relationship Highlights (Antimicrobial):

  • The presence of a sulfonamide group appears to be crucial for the antimicrobial activity of these analogs.

  • The 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide derivative showed notable activity against both methicillin-sensitive and resistant Staphylococcus aureus.[1]

  • Both the Schiff base derivative and its parent amine exhibited potent activity against Mycobacterium kansasii.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[3]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The GI50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the cell cycle distribution.

  • Cell Treatment: Treat cells with the test compound at its GI50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Annexin V-FITC Apoptosis Assay

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

  • Cell Treatment: Treat cells with the test compound for a specified period.

  • Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.[4]

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the structure-activity relationship of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start This compound analogs Analog Synthesis start->analogs anticancer Anticancer Screening (MTT Assay) analogs->anticancer antimicrobial Antimicrobial Screening (MIC Assay) analogs->antimicrobial cell_cycle Cell Cycle Analysis anticancer->cell_cycle apoptosis Apoptosis Assay anticancer->apoptosis

Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.

SAR_Anticancer cluster_core Core Structure cluster_linker Linker cluster_terminal Terminal Phenyl Ring cluster_substituents Substituents (R) cluster_activity Anticancer Activity core 5-Chloro-2-methoxybenzoyl linker -NH- core->linker terminal_phenyl Phenyl linker->terminal_phenyl H H terminal_phenyl->H CH3 CH3 terminal_phenyl->CH3 OCH3 OCH3 (para) terminal_phenyl->OCH3 OCH3_tri 3,4,5-(OCH3)3 terminal_phenyl->OCH3_tri low Low Activity H->low moderate Moderate Activity CH3->moderate high High Activity OCH3->high OCH3_tri->moderate

Caption: Structure-activity relationship of anticancer 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide analogs.

Akt_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Activation Akt Akt PI3K->Akt Activation IKK IKK Akt->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release gene_transcription Gene Transcription (Proliferation, Anti-apoptosis) NFkB_nuc->gene_transcription Activation inhibitor 5-Chloro-2-methoxybenzoic acid analogs inhibitor->Akt

Caption: Proposed mechanism of action involving the inhibition of the Akt/NF-κB signaling pathway by this compound analogs.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-2-methoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 5-Chloro-2-methoxybenzoic acid is paramount for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper safety protocols during handling and disposal is therefore critical.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecific Recommendations
Hand Protection Wear protective gloves.
Eye Protection Use chemical goggles or safety glasses. A face shield is also recommended.[1]
Body Protection Wear suitable protective clothing.
Respiratory In case of inadequate ventilation, wear respiratory protection, such as a dust mask (e.g., N95 type).[1]

Emergency eyewash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]

II. Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed waste disposal company.

Step 1: Collection and Storage of Waste

  • Place excess or unwanted this compound into a designated and properly labeled waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and strong oxidizing agents.[1]

  • Ensure the container is kept tightly closed when not in use.[1][3][4]

Step 2: Engage a Licensed Waste Disposal Contractor

  • Contact a certified and licensed waste disposal company to arrange for the collection and disposal of the chemical waste.

  • Disposal must be conducted in accordance with all local, state, and federal regulations.[2]

Step 3: Recommended Disposal Method

  • The preferred method of disposal is incineration.[1]

  • This should be carried out in an authorized incinerator that is equipped with an afterburner and a flue gas scrubber to manage emissions.[1]

Step 4: Disposal of Contaminated Packaging

  • Ensure that any container that held this compound is completely empty before disposal.

  • Contaminated packaging should be disposed of in the same manner as the chemical itself, in accordance with local and national regulations.[2]

III. Spill and Leak Management

In the event of a spill, the following steps should be taken to contain and clean up the material safely.

Step 1: Evacuate and Ventilate

  • Evacuate all non-essential personnel from the spill area.

  • Ensure adequate ventilation.

Step 2: Contain the Spill

  • If it is safe to do so, take measures to stop the leak or spill.

Step 3: Clean-up

  • For solid material, carefully sweep or shovel the spilled substance into an appropriate container for disposal.[1]

  • Take care to minimize the generation of dust during this process.[1]

  • Wash the spill area thoroughly with soap and water if the substance comes into contact with skin.[2][3]

Step 4: Dispose of Clean-up Materials

  • All materials used for clean-up, including contaminated clothing, should be placed in a sealed container and disposed of as hazardous waste through a licensed contractor.

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have 5-Chloro-2-methoxybenzoic acid for disposal ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe containerize Step 2: Place waste in a labeled, sealed container ppe->containerize storage Step 3: Store in a cool, dry, well-ventilated area containerize->storage contact_vendor Step 4: Contact licensed waste disposal company storage->contact_vendor incineration Step 5: Arrange for incineration at an authorized facility contact_vendor->incineration end_disposal End: Proper Disposal Complete incineration->end_disposal

Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 5-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure handling and disposal of 5-Chloro-2-methoxybenzoic acid in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to ensure personal safety and proper environmental stewardship. Adherence to these guidelines is paramount due to the compound's potential to cause skin, eye, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment, tailored to the specific hazards posed by this chemical.

PPE CategoryItemSpecifications & Rationale
Hand Protection Chemical-resistant glovesType: Nitrile or Neoprene. Rationale: Provides a durable barrier against skin contact with this halogenated organic acid.[4][5] Always inspect gloves for integrity before use and replace them regularly to prevent permeation.[3]
Eye & Face Protection Safety glasses with side shields or chemical splash gogglesStandard: ANSI Z87.1-compliant. Rationale: Protects against accidental splashes and airborne particles of the solid compound, preventing serious eye irritation.[1][2] A face shield may be required for operations with a higher risk of splashing.[1]
Respiratory Protection Air-purifying respiratorFor dust/aerosols: NIOSH-approved N95 particulate respirator or higher.[6] For vapors or in poor ventilation: Half-mask or full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[7][8] Rationale: Mitigates the risk of respiratory tract irritation from inhaling dust or potential vapors.[1][9]
Body Protection Laboratory coatMaterial: Standard cotton or a blend suitable for chemical laboratory work. Rationale: Prevents contamination of personal clothing.
Foot Protection Closed-toe shoesRationale: Protects feet from spills and falling objects. Safety shoes are recommended.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Following a systematic procedure is crucial to minimize exposure and ensure a safe working environment. The workflow below outlines the key steps for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) gather_ppe Gather & Inspect PPE don_ppe Don Appropriate PPE gather_ppe->don_ppe weigh_transfer Weigh & Transfer Chemical (Minimize Dust) don_ppe->weigh_transfer experiment Perform Experiment weigh_transfer->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1. Safe handling workflow for this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its contaminated waste is a critical final step. As a halogenated organic compound, it must be treated as hazardous waste.

Step 1: Waste Segregation

  • Solid Waste: Collect any solid this compound waste, including contaminated items like weigh boats and paper towels, in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a container designated for halogenated organic liquid waste.[2][10][11] Crucially, do not mix halogenated waste with non-halogenated waste streams , as this can complicate and increase the cost of disposal.[11][12]

Step 2: Container Management

  • Use containers that are in good condition, compatible with the chemical, and have a secure, tightly fitting lid.[10]

  • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant").[2]

  • Keep waste containers closed at all times, except when adding waste.[10][12]

Step 3: Storage and Removal

  • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[12]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]

By implementing these comprehensive safety and logistical measures, researchers can confidently and responsibly handle this compound, ensuring both personal well-being and environmental protection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.